molecular formula C36H60O2 B000602 Retinol Palmitate CAS No. 79-81-2

Retinol Palmitate

Cat. No.: B000602
CAS No.: 79-81-2
M. Wt: 524.9 g/mol
InChI Key: VYGQUTWHTHXGQB-FFHKNEKCSA-N
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Description

Vitamin A palmitate, also known as retinyl palmitate, is a stable, esterified form of vitamin A that serves as a critical compound in life science research. As a precursor to retinoic acid, it is extensively used to investigate cellular growth, differentiation, and the maintenance of epithelial tissues. Its enhanced stability compared to retinol makes it a preferred choice for formulating long-term cell culture studies and topical application models. Primary Research Applications: Dermatology and Skin Biology: Used in models to study skin aging, photoaging, and wound healing. Research indicates it promotes collagen synthesis, accelerates cell proliferation, and inhibits UVB-induced expression of inflammatory factors like IL-6 and IL-1β . Cell Biology and Differentiation: Employed to explore the fundamental mechanisms of cell growth and differentiation. In the skin, it is enzymatically converted to retinol and then to retinoic acid, the active metabolite that binds to nuclear receptors (RAR, RXR) to modulate gene expression . Biochemical and Metabolic Studies: As a major storage form of vitamin A, it is a key molecule for studying vitamin A absorption, storage in hepatic stellate cells, and systemic metabolism . Mechanism of Action: Upon entry into cells, Vitamin A palmitate is hydrolyzed to retinol. Retinol is then sequentially oxidized to retinal and finally to all- trans retinoic acid (RA). RA acts as a potent ligand for specific nuclear receptors (RAR and RXR). The binding of RA to these receptors forms heterodimers that regulate the transcription of target genes involved in cellular proliferation, differentiation, and apoptosis . This pathway is central to its role in maintaining epithelial integrity, supporting immune function, and its observed anti-aging effects in skin models. This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or human consumption purposes.

Properties

IUPAC Name

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] hexadecanoate
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InChI

InChI=1S/C36H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35(37)38-30-28-32(3)23-20-22-31(2)26-27-34-33(4)24-21-29-36(34,5)6/h20,22-23,26-28H,7-19,21,24-25,29-30H2,1-6H3/b23-20+,27-26+,31-22+,32-28+
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InChI Key

VYGQUTWHTHXGQB-FFHKNEKCSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C
Source PubChem
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Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C
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Molecular Formula

C36H60O2
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DSSTOX Substance ID

DTXSID1021241
Record name Retinol palmitate
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Molecular Weight

524.9 g/mol
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Physical Description

Solid
Record name Retinyl palmitate
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CAS No.

79-81-2
Record name Retinol palmitate
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Record name Retinol, hexadecanoate
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Record name VITAMIN A PALMITATE
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Melting Point

28.5 °C
Record name Retinyl palmitate
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Foundational & Exploratory

The intricate dance of molecules: A technical guide to the biological precursors of retinoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the molecular cascade leading to the synthesis of retinoic acid, this technical guide is an essential resource for researchers, scientists, and drug development professionals. It offers a comprehensive overview of the biological precursors, enzymatic processes, and regulatory networks that govern the production of this vital signaling molecule.

Retinoic acid, a metabolite of vitamin A, plays a pivotal role in a myriad of physiological processes, including embryonic development, cell differentiation, and immune function. The precise regulation of its synthesis is therefore of paramount importance for cellular homeostasis. This guide provides a detailed exploration of the molecular precursors and the enzymatic machinery responsible for the biosynthesis of retinoic acid, presenting quantitative data, in-depth experimental protocols, and visual representations of the key pathways involved.

From dietary sources to a potent signaling molecule: The two main pathways of retinoic acid synthesis

The journey to retinoic acid begins with the intake of its precursors from dietary sources. There are two primary pathways through which the body generates this crucial molecule:

  • The Provitamin A Carotenoid Pathway: Plant-based foods provide carotenoids, such as β-carotene, which are cleaved to yield retinal, a direct precursor to retinoic acid.

  • The Retinyl Ester Pathway: Animal-derived foods contain retinyl esters, which are hydrolyzed to release retinol (B82714) (vitamin A). Retinol then undergoes a two-step oxidation process to form retinoic acid.

The enzymatic orchestra: Key players in retinoic acid synthesis

A series of highly specific enzymes orchestrate the conversion of these precursors into retinoic acid. Understanding the function and kinetics of these enzymes is fundamental to comprehending the regulation of retinoic acid levels.

1. β-Carotene 15,15'-Monooxygenase (BCMO1): This enzyme is the gatekeeper of the provitamin A carotenoid pathway, catalyzing the oxidative cleavage of β-carotene into two molecules of retinal.[1]

2. Lecithin (B1663433):Retinol Acyltransferase (LRAT) and Retinyl Ester Hydrolases (REH): LRAT is responsible for the esterification of retinol, forming retinyl esters for storage.[2][3][4] Conversely, REHs hydrolyze these stored esters to release retinol when needed.[5][6][7]

3. Retinol Dehydrogenases (RDHs) and Short-Chain Dehydrogenases/Reductases (SDRs): This diverse group of enzymes catalyzes the reversible oxidation of retinol to retinal. Various isoforms, including those from the alcohol dehydrogenase (ADH) family, contribute to this rate-limiting step in retinoic acid synthesis.[8][9][10][11][12]

4. Retinaldehyde Dehydrogenases (RALDHs): These enzymes catalyze the irreversible oxidation of retinal to retinoic acid, the final committed step in its biosynthesis. Several RALDH isozymes have been identified, each with distinct tissue distribution and substrate specificities.[13][14][15][16]

Quantitative Insights: Enzyme Kinetics

The efficiency and substrate affinity of the enzymes involved in retinoic acid synthesis are critical determinants of the overall rate of production. The following table summarizes key kinetic parameters for some of the principal enzymes in this pathway.

Enzyme FamilyEnzymeSubstrateK_m_ (µM)V_max_ or k_cat_Source
Acyltransferases LRATdipalmitoylphosphatidylcholine1.380.17 µM/(min·mg)[2]
LRATall-trans-retinol0.2430.199 µM/(min·mg)[2]
Ester Hydrolases REH (human BBM)retinyl palmitate0.53-[6]
REH (human BBM)retinyl caproate5.5-[6]
REH (rat BBM)retinyl palmitate0.74-[5]
REH (rat BBM)retinyl caproate9.6-[5]
Retinol Dehydrogenases RDH10 (human)all-trans-retinol~0.035-[10]
RDH10 (human)NAD+~100-[10]
RDH12 (human)all-trans-retinal-~900 min⁻¹µM⁻¹ (k_cat_/K_m_)[17]
RDH12 (human)11-cis-retinal-450 min⁻¹µM⁻¹ (k_cat_/K_m_)[17]
RDH12 (human)9-cis-retinal-100 min⁻¹µM⁻¹ (k_cat_/K_m_)[17]
Retinaldehyde Dehydrogenases RALDH1 (human)retinal-0.07 s⁻¹ (k_cat_)[14]
RALDH2 (rat)retinal-0.1 s⁻¹ (k_cat_)[14]
RALDH2 (mouse)all-trans retinal0.66-[16]
RALDH2 (mouse)13-cis retinal0.62-[16]
RALDH2 (mouse)9-cis retinal2.25-[16]
RALDH3 (mouse)all-trans retinal-77.9 (V_max_/K_m_)[13]
RALDH4 (mouse)9-cis retinal-27.4 (V_max_/K_m_)[13]
RALDH4 (mouse)13-cis retinal-8.24 (V_max_/K_m_)[13]

Note: This table presents a selection of published kinetic data. Values can vary depending on the experimental conditions, enzyme source, and substrate used. BBM stands for Brush Border Membranes.

Visualizing the Process: Metabolic and Signaling Pathways

To provide a clear and concise representation of the complex processes involved in retinoic acid synthesis, the following diagrams have been generated using the Graphviz DOT language.

Retinoic_Acid_Synthesis_Pathway Dietary_Provitamin_A Dietary Provitamin A (e.g., β-carotene) Retinal Retinal Dietary_Provitamin_A->Retinal BCMO1 Dietary_Retinyl_Esters Dietary Retinyl Esters Retinol Retinol Dietary_Retinyl_Esters->Retinol REH Retinoic_Acid Retinoic Acid Retinal->Retinoic_Acid RALDHs (irreversible) Retinol->Retinal RDHs/SDRs (reversible) Retinyl_Esters_Storage Retinyl Esters (Storage) Retinol->Retinyl_Esters_Storage Retinyl_Esters_Storage->Retinol

Core metabolic pathway of retinoic acid synthesis.

Retinoic_Acid_Signaling_Regulation cluster_PI3K PI3K-AKT Pathway cluster_Cholesterol Cholesterol Metabolism PI3K PI3K AKT AKT PI3K->AKT FOXO FOXO AKT->FOXO inactivates RDH_genes RDH Gene Expression FOXO->RDH_genes activates RA_Synthesis Retinoic Acid Synthesis RDH_genes->RA_Synthesis Cholesterol Cholesterol Oxysterols Oxysterols Cholesterol->Oxysterols LXR LXR Oxysterols->LXR activates SREBP1c SREBP-1c LXR->SREBP1c upregulates RALDH_genes RALDH Gene Expression SREBP1c->RALDH_genes activates RALDH_genes->RA_Synthesis

Regulation of RA synthesis by signaling pathways.

Experimental Protocols: A Guide for the Bench

This section provides an overview of the methodologies used to study the enzymes involved in retinoic acid synthesis. For detailed, step-by-step protocols, researchers are encouraged to consult the cited literature.

Protocol 1: Assay for β-Carotene 15,15'-Monooxygenase (BCMO1) Activity

This assay measures the enzymatic cleavage of β-carotene to retinal.

Principle: The activity of BCMO1 is determined by quantifying the amount of retinal produced from a β-carotene substrate.

Methodology Outline:

  • Enzyme Source: Prepare a cell lysate or tissue homogenate from a source known to express BCMO1 (e.g., intestinal mucosa).[1] ELISA kits are also commercially available for quantifying BCMO1 protein levels.[18][19][20]

  • Substrate Preparation: Prepare a solution of β-carotene, often solubilized with a detergent like Tween 80.[1]

  • Enzymatic Reaction: Incubate the enzyme source with the β-carotene substrate under optimized conditions of temperature and pH.

  • Product Extraction: Stop the reaction and extract the retinoids using an organic solvent.

  • Quantification: Analyze the extracted retinoids by High-Performance Liquid Chromatography (HPLC) to separate and quantify the retinal produced.[1]

Protocol 2: Assay for Lecithin:Retinol Acyltransferase (LRAT) Activity

This assay measures the esterification of retinol to form retinyl esters.

Principle: LRAT activity is quantified by measuring the formation of radiolabeled or fluorescently tagged retinyl esters from retinol and a lecithin donor.

Methodology Outline:

  • Enzyme Source: Use purified LRAT, cell lysates, or tissue homogenates (e.g., from liver or retinal pigment epithelium).[21][22]

  • Substrates: Provide all-trans-retinol and a lecithin substrate, such as dipalmitoylphosphatidylcholine (DPPC).[2][21] Radiolabeled retinol ([³H]retinol) is often used for sensitive detection.[23]

  • Reaction Conditions: Incubate the enzyme and substrates in a suitable buffer at an optimal pH (typically around 8.0-9.2).[21][22]

  • Extraction and Separation: Terminate the reaction and extract the lipids. Separate the retinyl esters from unreacted retinol using HPLC.[21][22]

  • Detection: Quantify the amount of retinyl ester formed by measuring radioactivity or fluorescence.

Protocol 3: Assay for Retinol Dehydrogenase (RDH) Activity

This assay measures the conversion of retinol to retinal.

Principle: RDH activity is determined by monitoring the production of retinal from retinol, often coupled with the reduction of NAD⁺ to NADH.

Methodology Outline:

  • Enzyme Source: Use purified RDH enzymes, cell lysates, or microsomal fractions.[10][24]

  • Substrates: Provide all-trans-retinol as the substrate and NAD⁺ as the cofactor.[10]

  • Reaction Monitoring: The progress of the reaction can be monitored in several ways:

    • Spectrophotometrically: Measure the increase in absorbance at 340 nm due to the formation of NADH.

    • HPLC Analysis: Stop the reaction at different time points, extract the retinoids, and quantify the amount of retinal produced using HPLC.[24]

  • Data Analysis: Calculate the initial reaction velocity and determine kinetic parameters if desired.

Protocol 4: Assay for Retinaldehyde Dehydrogenase (RALDH) Activity

This assay measures the oxidation of retinal to retinoic acid.

Principle: RALDH activity is assessed by quantifying the production of retinoic acid from retinal.

Methodology Outline:

  • Enzyme Source: Use purified RALDH, cell lysates, or tissue homogenates.[13][14]

  • Substrates: Provide retinal as the substrate and NAD⁺ as the cofactor.

  • Detection of Retinoic Acid:

    • Reporter Cell Lines: Utilize a cell line containing a retinoic acid-responsive reporter gene (e.g., lacZ). The amount of reporter gene product is proportional to the amount of retinoic acid produced.[25]

    • HPLC Analysis: Stop the reaction, extract the retinoids, and quantify the retinoic acid produced by HPLC.[14]

  • Kinetic Analysis: Perform the assay with varying substrate concentrations to determine the K_m_ and V_max_ of the enzyme.[14][16]

This technical guide provides a foundational understanding of the biological precursors and enzymatic pathways leading to retinoic acid synthesis. The presented data and protocols offer valuable tools for researchers investigating the intricate regulation of retinoid metabolism and its implications in health and disease. Further exploration of the cited literature is encouraged for more detailed information on specific methodologies and recent advancements in the field.

References

The Enzymatic Conversion of Retinyl Palmitate to Retinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic conversion of retinyl palmitate to retinol (B82714), a pivotal reaction in vitamin A metabolism and various physiological processes. This document details the key enzymes involved, their kinetics, and relevant experimental protocols, and visualizes the associated biochemical pathways.

Introduction

Retinyl palmitate, a retinyl ester, is the primary storage form of vitamin A in the body. Its conversion to retinol, the alcohol form of vitamin A, is a critical step for its biological activity. This hydrolysis is catalyzed by a group of enzymes known as retinyl ester hydrolases (REHs). These enzymes are essential for mobilizing vitamin A from storage tissues to target cells, where it plays vital roles in vision, immune function, cellular differentiation, and growth.[1][2] Understanding the enzymatic conversion of retinyl palmitate to retinol is crucial for research in nutrition, ophthalmology, dermatology, and drug development, particularly in the context of retinoid-based therapeutics.

Key Enzymes in Retinyl Palmitate Hydrolysis

Several enzymes have been identified to possess retinyl ester hydrolase activity, with their expression and physiological significance varying across different tissues. The primary enzymes involved in this conversion are:

  • Pancreatic Triglyceride Lipase (B570770) (PTL): Primarily active in the intestine, PTL plays a significant role in the digestion and absorption of dietary retinyl esters.[3][4][5]

  • Carboxyl Ester Lipase (CEL): Also known as bile salt-stimulated lipase, CEL is another pancreatic enzyme that contributes to the hydrolysis of retinyl esters in the small intestine.[4][6]

  • Hormone-Sensitive Lipase (HSL): Predominantly found in adipose tissue, HSL is crucial for mobilizing retinyl esters from fat stores.[7][8] It is also expressed in other tissues, including the liver.[9]

  • Other Carboxylesterases: A variety of other carboxylesterases found in the liver and other tissues also exhibit REH activity.[4][9]

The enzymatic reaction catalyzed by these hydrolases is as follows:

Enzymatic_Conversion Retinyl Palmitate Retinyl Palmitate REH Retinyl Ester Hydrolase (REH) Retinyl Palmitate->REH Retinol Retinol Palmitic Acid Palmitic Acid H2O H₂O H2O->REH REH->Retinol REH->Palmitic Acid Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Enzyme_Prep Enzyme Preparation (Tissue Homogenate/Purified Enzyme) Incubation Incubation (Controlled Temperature and Time) Enzyme_Prep->Incubation Substrate_Prep Substrate Preparation (Solubilized Retinyl Palmitate) Substrate_Prep->Incubation Extraction Extraction of Retinoids Incubation->Extraction HPLC HPLC Analysis (Quantification of Retinol and Retinyl Palmitate) Extraction->HPLC Data_Analysis Data Analysis (Calculation of Enzyme Activity) HPLC->Data_Analysis Visual_Cycle cluster_RPE Retinal Pigment Epithelium (RPE) cluster_Photoreceptor Photoreceptor Cell at_RE all-trans-Retinyl Ester REH REH at_RE->REH Hydrolysis at_ROL all-trans-Retinol Isomerase Isomerase (RPE65) at_ROL->Isomerase Isomerization cis_ROL 11-cis-Retinol RDH 11-cis-RDH cis_ROL->RDH Oxidation cis_RAL 11-cis-Retinal Rhodopsin Rhodopsin (Opsin + 11-cis-Retinal) cis_RAL->Rhodopsin REH->at_ROL Isomerase->cis_ROL RDH->cis_RAL at_RAL_Opsin all-trans-Retinal + Opsin Rhodopsin->at_RAL_Opsin Photoisomerization at_ROL_PR all-trans-Retinol at_RAL_Opsin->at_ROL_PR Reduction at_ROL_PR->at_ROL Transport to RPE Light Light (Photon) Light->Rhodopsin

References

Role of retinol palmitate in embryonic development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of Retinol (B82714) Palmitate in Embryonic Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vitamin A is an indispensable micronutrient that governs a multitude of physiological processes, with its role in embryonic development being particularly critical. Retinol palmitate, the predominant storage form of vitamin A (retinol), serves as the primary pro-vitamin source for the developing embryo. Its biological activity is contingent upon its metabolic conversion to the potent signaling molecule, all-trans-retinoic acid (ATRA). ATRA functions as a ligand for nuclear receptors, orchestrating complex gene regulatory networks that are fundamental to morphogenesis, organogenesis, and cellular differentiation. Both a deficiency and an excess of retinoids during gestation can lead to severe congenital malformations, highlighting the exquisitely tight regulation required for normal development. This guide provides a comprehensive technical overview of the metabolism of this compound, the molecular mechanisms of retinoic acid signaling, its downstream effects on embryonic patterning, and the pathological consequences of dysregulated retinoid levels. It includes quantitative data from key studies, detailed experimental protocols, and visual diagrams of core pathways to serve as a resource for professionals in developmental biology and drug development.

Metabolism of this compound to All-Trans-Retinoic Acid (ATRA)

This compound, a retinyl ester, is hydrolyzed to release retinol, which is then transported to target embryonic tissues. Within the cell, the synthesis of ATRA is a tightly controlled, two-step enzymatic process.

  • Step 1: Oxidation of Retinol to Retinaldehyde: Retinol is reversibly oxidized to retinaldehyde. This reaction is primarily catalyzed by retinol dehydrogenases (RDHs), with RDH10 being a key enzyme in embryonic tissues.

  • Step 2: Oxidation of Retinaldehyde to Retinoic Acid: Retinaldehyde is irreversibly oxidized to all-trans-retinoic acid by a family of retinaldehyde dehydrogenases (RALDHs), primarily ALDH1A1, ALDH1A2, and ALDH1A3. The spatiotemporal expression of these enzymes is crucial for establishing precise gradients of ATRA within the embryo.

Intracellular concentrations of ATRA are further regulated by cellular retinol-binding proteins (CRBPs) and cellular retinoic acid-binding proteins (CRABPs), which modulate retinoid availability and metabolism. Degradation of ATRA is mediated by the cytochrome P450 family 26 (CYP26) enzymes (CYP26A1, CYP26B1, CYP26C1), which hydroxylate ATRA into inactive metabolites. This catabolic pathway is essential for clearing RA and defining regions of low RA concentration, thereby sharpening signaling boundaries.

Retinol_Metabolism RP This compound (Storage Form) ROL Retinol (ROL) RP->ROL Esterase RAL Retinaldehyde (RAL) ROL->RAL RDH10 (Reversible) ATRA All-Trans-Retinoic Acid (ATRA - Active Form) RAL->ATRA ALDH1A enzymes (Irreversible) Inactive Inactive Metabolites ATRA->Inactive CYP26 enzymes (Degradation)

Caption: Metabolic conversion of this compound to active ATRA.

Molecular Mechanism: The Retinoic Acid Signaling Pathway

ATRA exerts its biological effects by regulating gene transcription. This process is mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs: α, β, γ) and the Retinoid X Receptors (RXRs: α, β, γ).

  • Receptor Heterodimerization: In the nucleus, RARs form heterodimers with RXRs.

  • DNA Binding: In the absence of the ATRA ligand, the RAR-RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. This binding typically recruits co-repressor proteins, leading to chromatin compaction and transcriptional repression.

  • Ligand Binding and Transcriptional Activation: When ATRA diffuses into the nucleus, it binds to the ligand-binding domain of the RAR within the heterodimer. This induces a conformational change, causing the release of co-repressors and the recruitment of co-activator proteins (e.g., histone acetyltransferases). This complex then activates the transcription of downstream target genes.

This signaling cascade is fundamental to numerous developmental processes, including anteroposterior axis patterning, neurogenesis, cardiogenesis, and limb development.

RA_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATRA_cyto ATRA ATRA_nuc ATRA ATRA_cyto->ATRA_nuc Diffusion RAR RAR ATRA_nuc->RAR Binds CoR Co-repressors CoA Co-activators RAR->CoA Recruits RARE RARE (DNA) RAR->RARE Bind RXR RXR RXR->RARE Bind CoR->RARE Represses (No Ligand) CoA->RARE Activates TargetGene Target Gene Transcription RARE->TargetGene Regulates

Caption: The canonical Retinoic Acid (ATRA) signaling pathway.

Quantitative Data on Retinoid Effects

The concentration of retinoids is a critical determinant of developmental outcomes. Both insufficient and excessive levels are detrimental.

Table 1: Effects of Retinol Supplementation on In Vitro Bovine Embryo Development

This table summarizes data from studies on the effect of retinol supplementation during in vitro maturation (IVM) and in vitro culture (IVC) of bovine oocytes.

Treatment Group (Retinol Concentration)Oxygen ConditionDevelopmental StageOutcome MeasureResultp-valueReference
Control (0 µM)7% O₂Blastocyst% Blastocyst/Zygote21.9%-[1][2]
5 µM Retinol (during IVM)7% O₂Blastocyst% Blastocyst/Zygote26.1%< 0.07[1][2]
Control (low competence oocytes)7% O₂Blastocyst% Blastocyst/Zygote14.4%-[1][2]
5 µM Retinol (low competence oocytes)7% O₂Blastocyst% Blastocyst/Zygote23.7%< 0.02[1][2]
5 µM Retinol (during IVC)20% O₂Blastocyst% Blastocyst/ZygoteSignificant Improvement< 0.001[1][2]

Data suggests that 5 µM retinol can improve development, particularly for compromised oocytes or under atmospheric oxygen, which may suggest an antioxidant effect.[1][2]

Table 2: Teratogenic Effects of a Single Oral Dose of Retinyl Palmitate in Rats

This table presents dose-response data for malformations in rat fetuses following a single oral dose of retinyl palmitate on gestation day 10.[3]

Dose Group (mg/kg body weight)No. of LittersImplants per Litter (mean)% Resorptions (mean)% Fetuses with MalformationsCommon Malformations ObservedReference
Control (0 mg/kg)1012.56.40None[3]
Low Dose (100 mg/kg)1012.18.31.8Minor skeletal variations[3]
Medium Dose (300 mg/kg)1011.811.296.6Cleft palate, exencephaly, pinna anomalies[3][4]
High Dose (1000 mg/kg)1011.535.7100Severe craniofacial and great vessel defects[3][4]

These data clearly demonstrate a dose-dependent increase in fetal resorptions and severe malformations, highlighting the teratogenic potential of high-dose retinyl palmitate.[3]

Table 3: Retinoid Concentrations in Perinatal Rat Lung Tissue

This table shows the endogenous levels of retinol and retinyl palmitate in fetal and early postnatal rat lungs.

Developmental StageRetinyl Palmitate (µg/g wet weight ± SD)Retinol (µg/g wet weight ± SD)Reference
Fetal (17-21 days gestation)2.3 ± 0.360.14 ± 0.05[5]
Postnatal (1-10 days old)0.63 ± 0.200.14 ± 0.05[5]

The high concentration of retinyl palmitate in the fetal lung and its subsequent depletion after birth suggest a crucial role for stored retinol in lung maturation.[5]

Key Experimental Protocols

Reproducible and rigorous experimental design is paramount in studying the effects of retinoids on development. The following are detailed methodologies for key assays.

Protocol: Assessment of Teratogenicity in a Rodent Model

This protocol outlines a typical in vivo study to assess the developmental toxicity of a test compound like retinyl palmitate.

Teratogenicity_Workflow start Start: Timed Mating of Rats dosing Gestation Day (GD) 6-15: Administer Retinyl Palmitate (e.g., 0, 3.2, 32, 128 mg/kg/day via gavage) start->dosing monitoring Daily Monitoring: - Body Weight - Food/Water Consumption - Clinical Signs of Toxicity dosing->monitoring necropsy GD 20: Maternal Necropsy - Uterine Examination - Count Implants, Resorptions, Live/Dead Fetuses monitoring->necropsy fetal_exam Fetal Examination: - Body Weight & Sex - External Malformations (Head, Limbs, Tail) - Visceral Malformations (Internal Organs) - Skeletal Malformations (Alizarin Red/Alcian Blue Staining) necropsy->fetal_exam analysis Data Analysis: - Statistical comparison between dose groups - Determine NOAEL (No-Observed-Adverse-Effect Level) fetal_exam->analysis end End: Risk Assessment analysis->end

References

Regulating the Code: A Technical Guide to Retinol Palmitate and Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms by which retinol (B82714) palmitate, a widely utilized vitamin A derivative, modulates gene expression. We will dissect the metabolic activation pathway, the nuclear receptor-mediated transcriptional machinery, and the intricate crosstalk with other key signaling cascades. This document provides detailed experimental protocols and quantitative data to support researchers in the fields of molecular biology, pharmacology, and drug development.

The Core Mechanism: From Ester to Transcriptional Activation

Retinol palmitate, a retinyl ester, serves as a storage form of vitamin A.[1][2] Its biological activity is contingent upon its conversion to the transcriptionally active metabolite, all-trans-retinoic acid (ATRA). This multi-step enzymatic process is central to its function.

First, this compound is hydrolyzed by retinyl ester hydrolases (REH) to release retinol.[2][3][4] Retinol is then subject to a reversible oxidation step, catalyzed by alcohol dehydrogenases (ADHs) or retinol dehydrogenases (RDHs), to form retinaldehyde.[2][5] The final, irreversible step is the oxidation of retinaldehyde to all-trans-retinoic acid by retinaldehyde dehydrogenases (RALDHs).[2][5][6]

ATRA, the active ligand, modulates gene expression by binding to nuclear receptors.[3][6][7] The canonical pathway involves two families of receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).[8][[“]] ATRA binds with high affinity to RARs (isoforms α, β, γ).[10][11] RARs form heterodimers with RXRs.[8][10]

In the absence of the ATRA ligand, the RAR/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[10][12] This DNA-bound complex recruits corepressor proteins, actively silencing gene transcription.[8][10]

The binding of ATRA to the RAR subunit of the heterodimer induces a conformational change. This transformation leads to the dissociation of corepressor proteins and the subsequent recruitment of coactivator complexes.[7][8][10] These coactivators, which often possess histone acetyltransferase (HAT) activity, remodel chromatin to a more open state, facilitating the assembly of the basal transcription machinery and initiating gene expression.[7]

Hundreds of genes have been identified as regulatory targets of retinoic acid, controlled either directly through RAREs or indirectly through downstream effects.[13][14]

Figure 1: Metabolic pathway of this compound to ATRA.

RAR_RXR_Gene_Regulation cluster_nucleus Cell Nucleus cluster_inactive Inactive State (No Ligand) cluster_active Active State (+ ATRA) Corepressors Corepressors RAR_inactive RAR Corepressors->RAR_inactive binds to RXR_inactive RXR RARE_inactive RARE RXR_inactive->RARE_inactive bind to RAR_inactive->RARE_inactive bind to Gene_inactive Target Gene RARE_inactive->Gene_inactive represses Transcription_Off Transcription OFF Gene_inactive->Transcription_Off ATRA ATRA RAR_active RAR ATRA->RAR_active binds to Coactivators Coactivators Coactivators->RAR_active recruited by RXR_active RXR RARE_active RARE RXR_active->RARE_active bind to RAR_active->RARE_active bind to Gene_active Target Gene RARE_active->Gene_active activates Transcription_On Transcription ON Gene_active->Transcription_On RA_Wnt_Crosstalk RA Retinoic Acid (RA) Wnt_Ligand Wnt Ligands & Receptors RA->Wnt_Ligand Upregulates (context-dependent) Beta_Catenin β-catenin RA->Beta_Catenin Suppresses (context-dependent) Wnt_Ligand->Beta_Catenin Stabilizes TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Wnt_Target_Genes Wnt Target Genes TCF_LEF->Wnt_Target_Genes Transcription CYP26A1 CYP26A1 TCF_LEF->CYP26A1 Transcription CYP26A1->RA Degrades RA_TGF_Crosstalk RA Retinoic Acid (RA) TGFB_Ligand TGF-β Ligand RA->TGFB_Ligand Upregulates TGF-β2 (context-dependent) Smad pSmad2/3 + Smad4 Complex RA->Smad Inhibits (context-dependent) RAR_beta RAR-β Gene RA->RAR_beta Induces Transcription TGFB_Receptor TGF-β Receptor TGFB_Ligand->TGFB_Receptor Activates TGFB_Ligand->RAR_beta Inhibits RA-induced Transcription TGFB_Receptor->Smad Phosphorylates TGFB_Target_Genes TGF-β Target Genes Smad->TGFB_Target_Genes Transcription Experimental_Workflow cluster_qpcr Gene Expression Analysis cluster_chip Transcription Factor Binding Analysis start Cell Culture (e.g., Fibroblasts, Keratinocytes) treat Treat with this compound (Vehicle Control vs. Treated) start->treat rna 1. RNA Extraction treat->rna crosslink 1. Cross-link Proteins to DNA (Formaldehyde) treat->crosslink cdna 2. cDNA Synthesis (Reverse Transcription) rna->cdna qpcr 3. qRT-PCR (Quantify Target Gene mRNA) cdna->qpcr shear 2. Chromatin Shearing (Sonication) crosslink->shear ip 3. Immunoprecipitation (Anti-RAR or Anti-RXR Ab) shear->ip purify 4. DNA Purification ip->purify chip_qpcr 5. qPCR (Quantify RARE-containing DNA) purify->chip_qpcr

References

The Central Role of Retinol Palmitate in the Vertebrate Visual Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The continuous regeneration of the visual chromophore, 11-cis-retinal (B22103), is fundamental to sustained vision. This process, known as the visual or retinoid cycle, is a complex enzymatic pathway that occurs between photoreceptor cells and the retinal pigment epithelium (RPE). A critical, yet often underemphasized, component of this cycle is the formation and utilization of all-trans-retinyl esters, with retinol (B82714) palmitate being a primary species. These esters function not only as a storage form of vitamin A in the eye but, more importantly, as the direct substrate for the key isomerization step that ultimately yields the 11-cis configuration required for photopigment regeneration. This technical guide provides an in-depth examination of the function of retinol palmitate in the visual cycle, detailing the biochemical pathways, key enzymes, quantitative data, and experimental methodologies relevant to its study.

The Canonical Visual Cycle: A Molecular Overview

The visual cycle is an elegant biological process that recycles the light-sensitive chromophore, ensuring photoreceptors can continuously respond to photons. The cycle begins with the photoisomerization of 11-cis-retinal to all-trans-retinal (B13868) upon light absorption by opsin in the photoreceptor outer segments (POS)[1][2][3]. This conformational change initiates the phototransduction cascade, leading to a neural signal[4]. To regenerate the photosensitive pigment, the resulting all-trans-retinal must be converted back to its 11-cis isomer through a series of enzymatic reactions primarily occurring in the adjacent RPE cells[5][6].

The key stages involving this compound are:

  • Reduction and Transport: All-trans-retinal is reduced to all-trans-retinol (vitamin A) within the photoreceptor outer segments. This more stable alcohol form is then transported to the RPE[4][7].

  • Esterification to this compound: Inside the RPE, all-trans-retinol is esterified to form all-trans-retinyl esters[6]. This reaction is predominantly catalyzed by the enzyme Lecithin (B1663433):Retinol Acyltransferase (LRAT) , which transfers an acyl group (often palmitate) from lecithin (phosphatidylcholine) to all-trans-retinol[8][9][10]. The resulting retinyl esters, such as retinyl palmitate, are stored in specialized lipid droplets within the RPE called retinosomes[5]. This esterification step is crucial as it creates the substrate for the subsequent isomerization reaction[11][12].

  • Isomerization-Hydrolysis: The all-trans-retinyl esters serve as the direct substrate for the key enzyme of the visual cycle, RPE65 , an isomerohydrolase[1][5][13]. RPE65 catalyzes the conversion of all-trans-retinyl esters into 11-cis-retinol[1][14]. This combined isomerization and hydrolysis reaction is the rate-limiting step in the cycle and is unique in biology[1].

  • Oxidation and Transport: The newly formed 11-cis-retinol (B117599) is then oxidized to 11-cis-retinal by 11-cis-retinol dehydrogenases[6]. This regenerated chromophore is transported back to the photoreceptor outer segments, where it combines with opsin to form a new, light-sensitive visual pigment, completing the cycle[6].

Mutations in the genes encoding LRAT or RPE65 disrupt this pathway, leading to an accumulation of all-trans-retinyl esters and a lack of 11-cis-retinal, which causes severe retinal dystrophies like Leber congenital amaurosis (LCA)[2][8][15].

Signaling Pathway Diagram: The Retinoid Cycle

The following diagram illustrates the flow of retinoids between the photoreceptor outer segment and the retinal pigment epithelium.

Retinoid Cycle The Canonical Retinoid Cycle Pathway cluster_POS Photoreceptor Outer Segment (POS) cluster_RPE Retinal Pigment Epithelium (RPE) rhodopsin Rhodopsin (Opsin + 11-cis-Retinal) at_retinal all-trans-Retinal rhodopsin->at_retinal Light (hν) at_retinol_pos all-trans-Retinol at_retinal->at_retinol_pos RDH8 at_retinol_rpe all-trans-Retinol at_retinol_pos->at_retinol_rpe Transport at_ester all-trans-Retinyl Palmitate (Storage) at_retinol_rpe->at_ester LRAT cis_retinol 11-cis-Retinol at_ester->cis_retinol RPE65 (Isomerohydrolase) cis_retinal 11-cis-Retinal cis_retinol->cis_retinal RDH5 cis_retinal->rhodopsin Transport & Recombination

Caption: The canonical visual cycle in vertebrate photoreceptors and RPE.

Quantitative Data in Retinoid Metabolism

The efficiency and regulation of the visual cycle depend on the kinetic properties of its enzymes and the concentrations of retinoid intermediates.

Table 1: Enzyme Kinetic Parameters

Enzyme Substrate Apparent K_m Notes Reference
Retinyl Ester Hydrolase 11-cis-retinyl palmitate 19 µM Activity in human RPE homogenates. [16]

| RPE65 Isomerase | all-trans-retinyl esters | Not specified | Initial rate of 2.9 pmol/min per mg of RPE65 expressed in 293A cells. |[13] |

Table 2: Retinoid Concentrations in Ocular Tissues

Retinoid Species Tissue/Condition Concentration Notes Reference
Serum Retinol Healthy Humans 408.84 ± 122.36 ng/mL Baseline level in healthy control group. [17][18]
Serum Retinol Normal-Tension Glaucoma 338.90 ± 103.23 ng/mL Significantly lower than in healthy controls. [17][18]
Retinyl Palmitate Macaque Central NRC* Higher than periphery Concentration is highest near the fovea. [19]
Retinyl Palmitate Vitiligo Mutant Mice Eyes 5-fold increase (at 10 wks) Accumulation occurs in the RPE. [20]
Total Vitamin A Human RPE (freshly isolated) ~1.0 to 4.0 pg/cell All-trans-retinyl palmitate is the major ester. [21]

*NRC: retina-RPE-choroid complex

Table 3: Hydrolysis Rates of Retinyl Esters

Substrate Relative Hydrolysis Rate Tissue Source Notes Reference
11-cis-retinyl palmitate ~20x faster Human RPE homogenates Compared to the all-trans isomer. [16]

| all-trans-retinyl palmitate | Baseline (1x) | Human RPE homogenates | Hydrolyzed at a much slower rate. |[16] |

Key Experimental Protocols

The study of this compound's role in the visual cycle relies on robust biochemical and analytical methods. Below are outlines of key experimental protocols.

This protocol measures the conversion of all-trans-retinyl esters to 11-cis-retinol, the hallmark of RPE65 activity.

  • Homogenate Preparation: RPE tissue is homogenized in a suitable buffer (e.g., phosphate (B84403) buffer with dithiothreitol) to create a cell lysate containing the necessary enzymes.

  • Substrate Preparation: The substrate, all-trans-retinyl palmitate (or another ester), is prepared. Since it is insoluble in aqueous solutions, it must be complexed with a carrier like bovine serum albumin (BSA) or solubilized with a detergent[3]. Alternatively, all-trans-retinol can be provided as a substrate, allowing endogenous LRAT in the homogenate to synthesize the all-trans-retinyl ester in situ[3].

  • Enzymatic Reaction: The RPE homogenate is incubated with the prepared substrate at 37°C in the dark for a specified time (e.g., 15-60 minutes).

  • Reaction Quenching & Extraction: The reaction is stopped by adding a solvent like methanol (B129727) or ethanol. Retinoids are then extracted from the aqueous mixture using a nonpolar solvent such as hexane.

  • Analysis: The extracted retinoids are separated and quantified using normal-phase High-Performance Liquid Chromatography (HPLC) with UV detection[22][23]. The formation of 11-cis-retinol is measured to determine enzyme activity.

This protocol is used to measure the levels of retinol, retinal, and retinyl esters in ocular tissues.

  • Tissue Homogenization: Eye tissue (e.g., RPE-choroid complex or whole eye) is rapidly dissected and homogenized in a solvent (e.g., phosphate-buffered saline with ethanol) to prevent degradation. An internal standard (e.g., retinyl acetate) is added for accurate quantification[24].

  • Solvent Extraction: Retinoids are extracted from the homogenate using a two-phase solvent system, typically involving hexane[24]. The organic phase containing the lipids and retinoids is collected.

  • Drying and Reconstitution: The organic solvent is evaporated under a stream of nitrogen gas. The dried retinoid residue is then redissolved in a small, precise volume of the HPLC mobile phase.

  • Chromatographic Separation: The sample is injected into an HPLC system.

    • Normal-Phase HPLC: Often used for separating geometric isomers (e.g., 11-cis-retinol vs. all-trans-retinol). A common mobile phase is a low percentage of ethyl acetate (B1210297) in hexane[23].

    • Reverse-Phase HPLC: Effective for separating retinoids based on polarity (e.g., separating retinyl esters, retinol, and retinal). A typical mobile phase is a gradient of acetonitrile (B52724) and water[24].

  • Detection and Quantification: Retinoids are detected by their UV absorbance, typically at 325 nm for retinols and retinyl esters[23][24]. The peak area for each retinoid is compared to the internal standard and a standard curve to determine its concentration in the original tissue sample.

Workflow Diagram: Retinoid Quantification

This diagram outlines the typical workflow for analyzing retinoid content in ocular tissue.

Experimental Workflow Experimental Workflow for Ocular Retinoid Quantification start 1. Ocular Tissue Dissection homogenize 2. Homogenization (with internal standard) start->homogenize extract 3. Hexane/Solvent Extraction homogenize->extract dry 4. Evaporation (under Nitrogen) extract->dry reconstitute 5. Reconstitution in Mobile Phase dry->reconstitute hplc 6. HPLC Injection & Separation reconstitute->hplc detect 7. UV Detection (e.g., 325 nm) hplc->detect quantify 8. Data Analysis & Quantification detect->quantify

Caption: A generalized workflow for the extraction and analysis of retinoids.

Conclusion and Future Directions

This compound and other retinyl esters are indispensable intermediates in the visual cycle. Their formation by LRAT provides a crucial storage pool of vitamin A within the RPE and, most critically, generates the exclusive substrate for the RPE65 isomerohydrolase. Understanding the regulation of LRAT and RPE65, the dynamics of retinosome storage, and the precise mechanisms of inter- and intracellular retinoid transport remains an active area of research. For drug development professionals, these enzymes represent key therapeutic targets. For instance, inhibitors of LRAT could modulate retinoid flow, while gene therapy approaches targeting LRAT or RPE65 have shown promise for treating inherited retinal diseases[8][25]. Further elucidation of this pathway at a quantitative and molecular level will continue to provide critical insights into visual function and the pathogenesis of blinding diseases.

References

Non-Genomic Effects of Retinol Palmitate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retinol (B82714) palmitate, a synthetic ester of retinol (Vitamin A) and palmitic acid, is widely utilized in dermatological and cosmetic formulations for its recognized anti-aging properties. While the genomic effects of its active metabolite, retinoic acid, are well-documented, a growing body of evidence suggests that retinoids, including retinol and potentially retinol palmitate itself, can elicit rapid, non-genomic signaling events. These effects are initiated at the cell membrane or within the cytoplasm and involve the rapid activation of various kinase cascades, independent of gene transcription and protein synthesis. This technical guide provides an in-depth exploration of the non-genomic effects potentially mediated by this compound, focusing on key signaling pathways, experimental methodologies to investigate these phenomena, and a summary of available quantitative data. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the rapid biological activities of this retinoid.

Introduction: Beyond the Genome

Traditionally, the biological effects of retinoids have been attributed to the genomic pathway, where all-trans retinoic acid (atRA), the active metabolite of retinol, binds to nuclear receptors (RARs and RXRs) to modulate gene expression. This process, while crucial, typically occurs over hours to days. However, certain cellular responses to retinoids are observed within minutes, indicating the existence of non-genomic signaling pathways.

This compound is readily converted to retinol in the skin and other tissues, which is then oxidized to retinaldehyde and subsequently to retinoic acid. Therefore, many of the observed non-genomic effects are likely attributable to these metabolites. However, the potential for this compound to exert direct, non-genomic actions, or for its palmitate moiety to influence cellular signaling, warrants investigation.

This guide will delve into the key non-genomic signaling cascades associated with retinoids, with a specific focus on their relevance to this compound.

Key Non-Genomic Signaling Pathways

The rapid, non-genomic effects of retinoids are primarily mediated through the activation of intracellular kinase cascades. The two most prominent pathways identified are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Retinoic acid has been shown to rapidly and transiently activate several MAPK cascades, including p38 MAPK. This activation occurs within minutes of retinoid application. While direct evidence for this compound is limited, its conversion to active metabolites suggests an indirect role in MAPK activation. Furthermore, the palmitate component of this compound may independently activate the JNK signaling pathway, another branch of the MAPK family.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoid Retinoid Membrane_Receptor Membrane Receptor (Putative) Retinoid->Membrane_Receptor Binding RAS RAS Membrane_Receptor->RAS Activation JNK JNK Membrane_Receptor->JNK Palmitate-mediated? p38 p38 Membrane_Receptor->p38 RA-mediated RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

The PI3K/Akt pathway is another critical signaling cascade that governs cell survival, growth, and metabolism. Studies have demonstrated that retinol can directly activate the PI3K/Akt signaling pathway, indicating a growth factor-like function. This activation appears to be independent of retinoic acid conversion. Given that this compound is a direct precursor to retinol, it is plausible that it contributes to the activation of this pathway following its enzymatic conversion.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Retinoid Retinoid Growth_Factor_Receptor Growth Factor Receptor (e.g., IGF-1R) Retinoid->Growth_Factor_Receptor Binding/Activation PI3K PI3K Growth_Factor_Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Cellular_Response Cellular Response (Survival, Growth, Proliferation) mTOR->Cellular_Response

Quantitative Data

The direct investigation of non-genomic effects of this compound is an emerging area of research, and as such, quantitative data is limited. The following tables summarize the available data for this compound and related retinoids.

Table 1: Binding Affinities

LigandReceptor/ProteinCell Type/SystemBinding Affinity (KD)Citation
All-trans-retinyl palmitateRPE65Bovine RPE microsomes47 nM

Table 2: Cellular Uptake and Conversion

CompoundCell TypeTreatmentObservationTime PointCitation
Retinyl palmitate (0.1% toothpaste)Human buccal mucosal cellsTopical applicationSignificant uptake of retinyl palmitateDay 3
Retinyl palmitate (1 mg/g toothpaste)Human buccal mucosal cellsTopical applicationSignificant uptake of retinyl palmitate7 days
Retinyl palmitate (1 mg/g toothpaste)Human plasmaTopical applicationSignificant increase in plasma retinol17 days

Experimental Protocols

Investigating the non-genomic effects of this compound requires methodologies capable of detecting rapid cellular events. Below are detailed protocols for key experiments.

Western Blot Analysis of MAPK/ERK Phosphorylation

This protocol is designed to detect the rapid phosphorylation of ERK, a key downstream kinase in the MAPK pathway, following treatment with this compound.

Materials:

  • Cell line of interest (e.g., human keratinocytes)

  • This compound solution

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve cells for 12-24 hours prior to treatment. Treat cells with this compound at various concentrations and for short time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary anti-phospho-ERK1/2 antibody overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply chemiluminescent substrate and visualize bands using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with anti-total-ERK1/2 antibody to normalize for protein loading.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (this compound) Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-phospho-ERK) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

PI3K Activity Assay

This protocol provides a method to measure the activity of PI3K in response to this compound treatment.

Materials:

  • Cell line of interest

  • This compound solution

  • Cell lysis buffer

  • Anti-PI3K antibody for immunoprecipitation

  • Protein A/G agarose (B213101) beads

  • Kinase assay buffer

  • PIP2 substrate

  • ATP

  • PI3K activity assay kit (e.g., ELISA-based or luminescence-based)

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as described for the Western blot protocol. Lyse cells and quantify protein concentration.

  • Immunoprecipitation: Incubate cell lysates with an anti-PI3K antibody overnight at 4°C. Add Protein A/G agarose beads to capture the antibody-protein complexes. Wash the beads to remove non-specific binding.

  • Kinase Reaction: Resuspend the beads in kinase assay buffer. Initiate the reaction by adding PIP2 substrate and ATP. Incubate at 30°C for a specified time.

  • Detection: Stop the reaction and measure the amount of PIP3 produced or ADP generated using a commercial kit according to the manufacturer's instructions.

PI3K_Assay_Workflow Cell_Treatment 1. Cell Treatment (this compound) Lysis 2. Cell Lysis Cell_Treatment->Lysis Immunoprecipitation 3. Immunoprecipitation of PI3K Lysis->Immunoprecipitation Kinase_Reaction 4. In Vitro Kinase Reaction (PIP2 + ATP) Immunoprecipitation->Kinase_Reaction Detection 5. Detection of PIP3 or ADP Kinase_Reaction->Detection Analysis 6. Data Analysis Detection->Analysis

Calcium Mobilization Assay

This assay measures changes in intracellular calcium levels, a common second messenger in non-genomic signaling, in response to this compound.

Materials:

  • Cell line of interest

  • This compound solution

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with HEPES)

  • Fluorescence plate reader with injection capabilities

Procedure:

  • Cell Plating: Seed cells in a black, clear-bottom 96-well plate and grow to confluency.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium and add the loading solution to the cells. Incubate for 1 hour at 37°C.

  • Assay: Wash the cells with assay buffer. Place the plate in the fluorescence plate reader.

  • Measurement: Record baseline fluorescence. Inject this compound solution into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence intensity to determine the extent of calcium mobilization.

Calcium_Assay_Workflow Cell_Plating 1. Plate Cells in 96-well Plate Dye_Loading 2. Load Cells with Calcium-sensitive Dye (e.g., Fluo-4 AM) Cell_Plating->Dye_Loading Baseline_Reading 3. Measure Baseline Fluorescence Dye_Loading->Baseline_Reading Stimulation 4. Inject this compound Baseline_Reading->Stimulation Measurement 5. Record Fluorescence Change Stimulation->Measurement Analysis 6. Data Analysis Measurement->Analysis

Cyclic AMP (cAMP) Immunoassay

This protocol is for the quantification of intracellular cAMP levels, another important second messenger, following this compound treatment.

Materials:

  • Cell line of interest

  • This compound solution

  • Cell lysis buffer (provided in the kit)

  • cAMP immunoassay kit (e.g., ELISA-based)

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with this compound for various short durations.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the kit.

  • Immunoassay: Perform the cAMP immunoassay according to the manufacturer's protocol. This typically involves the competitive binding of cAMP from the sample and a labeled cAMP conjugate to an anti-cAMP antibody.

  • Detection and Quantification: Measure the signal (e.g., absorbance or luminescence) and calculate the cAMP concentration based on a standard curve.

cAMP_Assay_Workflow Cell_Treatment 1. Cell Treatment (this compound) Cell_Lysis 2. Cell Lysis Cell_Treatment->Cell_Lysis Immunoassay 3. Competitive ELISA for cAMP Cell_Lysis->Immunoassay Detection 4. Signal Detection (Absorbance/Luminescence) Immunoassay->Detection Quantification 5. Quantification using Standard Curve Detection->Quantification Analysis 6. Data Analysis Quantification->Analysis

Conclusion and Future Directions

The investigation into the non-genomic effects of this compound is a promising frontier in retinoid research. While it is widely accepted that this compound serves as a precursor to more active retinoids, the potential for its direct and rapid signaling actions, or those of its palmitate moiety, cannot be discounted. The activation of key signaling pathways such as MAPK and PI3K/Akt by retinoids underscores their complex and multifaceted biological roles.

Future research should focus on elucidating whether this compound can directly bind to and activate membrane receptors, independent of its conversion to retinol. The use of non-hydrolyzable analogs of this compound could be instrumental in these studies. Furthermore, a more comprehensive quantitative analysis of the kinetics of signaling pathway activation by this compound is needed. A deeper understanding of these non-genomic mechanisms will not only enhance our fundamental knowledge of retinoid biology but also open new avenues for the development of targeted therapeutics for a range of dermatological and systemic conditions.

The Discovery and Isolation of Retinol Palmitate in Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retinol (B82714) palmitate, the ester of retinol (vitamin A) and palmitic acid, represents the primary storage form of vitamin A in animal tissues. Its discovery and isolation were pivotal in understanding vitamin A metabolism and homeostasis. This technical guide provides an in-depth exploration of the historical discovery, isolation methodologies, and quantification of retinol palmitate in biological tissues. It details both classical and modern experimental protocols, presents quantitative data on tissue distribution, and illustrates the metabolic pathways involving this crucial retinoid.

Historical Perspective: Unraveling the Storage Form of Vitamin A

The journey to understanding this compound is intrinsically linked to the discovery of vitamin A itself. While vitamin A was identified as an essential nutrient in the early 20th century, its storage form within the body remained a subject of investigation. Early research in the 1930s and 1940s began to suggest that vitamin A was stored in the liver not as the free alcohol (retinol), but in an esterified form.

The definitive identification and isolation of retinyl esters, with palmitate being the most abundant, were made possible by the development of new analytical techniques. While a single "discovery" paper for this compound is not readily apparent in historical records, its characterization emerged from a body of work focused on the chemical nature of vitamin A in tissue extracts. The advent of techniques like countercurrent distribution, a method developed by Lyman C. Craig in the 1940s, allowed for the separation of compounds with different partitioning behaviors between two immiscible liquid phases.[1][2] This, along with early forms of chromatography, enabled researchers to separate the less polar retinyl esters from the more polar retinol.

Early studies on vitamin A esterification in vivo provided biochemical evidence for the enzymatic processes responsible for forming these storage esters. Research in the mid-20th century began to elucidate the mechanisms of retinol esterification in various tissues, including the epidermis and liver.[3][4] These foundational studies paved the way for a more detailed understanding of the enzymes involved, such as lecithin:retinol acyltransferase (LRAT) and acyl-CoA:retinol acyltransferase (ARAT).

Metabolic Pathways of this compound

This compound plays a central role in the storage and release of vitamin A. The following diagram illustrates the key steps in its metabolism.

Retinol_Palmitate_Metabolism Diet Dietary Retinyl Esters (e.g., this compound) Intestine Intestinal Lumen Diet->Intestine Enterocyte Enterocyte Intestine->Enterocyte Hydrolysis to Retinol Chylomicrons Chylomicrons Enterocyte->Chylomicrons Re-esterification (LRAT/ARAT) Bloodstream Bloodstream Chylomicrons->Bloodstream Liver Liver (Hepatocytes) Bloodstream->Liver PeripheralTissues Peripheral Tissues Bloodstream->PeripheralTissues Liver->Bloodstream Retinol-RBP HSC Hepatic Stellate Cells (Storage) Liver->HSC Transfer & Storage HSC->Liver Mobilization (REH) Retinol Retinol PeripheralTissues->Retinol Hydrolysis (REH) Retinal Retinal Retinol->Retinal Oxidation (RDH) RetinoicAcid Retinoic Acid Retinal->RetinoicAcid Oxidation (RALDH) Nucleus Nucleus RetinoicAcid->Nucleus Gene Regulation LRAT_ARAT LRAT / ARAT REH Retinyl Ester Hydrolase (REH) RDH Retinol Dehydrogenase (RDH) RALDH Retinaldehyde Dehydrogenase (RALDH)

Caption: Metabolic pathway of dietary retinyl esters, including this compound.

Upon ingestion, dietary retinyl esters are hydrolyzed to retinol in the intestinal lumen. Retinol is then absorbed by enterocytes and re-esterified, primarily to this compound, by the enzymes Lecithin:retinol acyltransferase (LRAT) and Acyl-CoA:retinol acyltransferase (ARAT).[5] The newly synthesized retinyl esters are incorporated into chylomicrons, which are secreted into the lymphatic system and subsequently enter the bloodstream. The liver takes up the majority of chylomicron remnants, and the retinyl esters are transferred to hepatic stellate cells for storage. When needed, stored retinyl esters are hydrolyzed back to retinol by retinyl ester hydrolases (REH) and released into the circulation bound to retinol-binding protein (RBP) for delivery to peripheral tissues. In target cells, retinol can be oxidized to retinal and then to retinoic acid, the active form of vitamin A that regulates gene expression.

Experimental Protocols for Isolation and Quantification

The methodologies for isolating and quantifying this compound have evolved from laborious classical techniques to rapid and highly sensitive modern methods.

Classical Method: Saponification and Solvent Extraction

This method was historically used to determine total vitamin A content by first converting all retinyl esters to retinol.

Objective: To hydrolyze retinyl esters to retinol for subsequent quantification.

Protocol:

  • Tissue Homogenization: Homogenize a known weight of tissue in a suitable solvent, such as a 3:1 alcohol-ether mixture, to precipitate proteins and solubilize lipids.[6]

  • Saponification: Add alcoholic potassium hydroxide (B78521) to the homogenate. Heat the mixture under a nitrogen atmosphere to hydrolyze the esters to retinol and fatty acid salts (soaps).[6] The use of an inert atmosphere is crucial to prevent oxidation of the highly unsaturated retinol molecule.

  • Extraction: After saponification, add water to the mixture and extract the non-saponifiable lipids, including retinol, into an organic solvent like petroleum ether or hexane.[7] Repeated extractions are necessary to ensure complete recovery.

  • Washing: Wash the organic extract with water to remove any remaining alkali and soaps.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.

  • Quantification: Dissolve the residue in a suitable solvent and determine the retinol concentration using UV-Vis spectrophotometry (measuring absorbance at ~325 nm).

Saponification_Workflow Start Tissue Sample Homogenize Homogenize in Alcohol-Ether Start->Homogenize Saponify Saponify with Alcoholic KOH Homogenize->Saponify Extract Extract with Petroleum Ether Saponify->Extract Wash Wash with Water Extract->Wash Dry Dry and Concentrate Wash->Dry Quantify UV-Vis Spectrophotometry (~325 nm) Dry->Quantify HPLC_Workflow Start Tissue Sample with Internal Standard Extract Lipid Extraction (e.g., Folch method) Start->Extract Evaporate Evaporate Solvent (under Nitrogen) Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Analyze Separation on C18 Column & UV Detection (~325 nm) Inject->Analyze

References

Methodological & Application

Application Note: Quantification of Retinol Palmitate in Serum using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This document provides a detailed protocol for the quantification of retinol (B82714) palmitate in human serum using a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. Retinol palmitate, an ester of retinol (Vitamin A), is a critical fat-soluble vitamin essential for vision, immune function, and cellular growth. Accurate measurement in serum is vital for nutritional assessment, clinical diagnostics, and pharmacokinetic studies in drug development. The described method employs protein precipitation followed by liquid-liquid extraction for sample clean-up, ensuring high recovery and minimal matrix interference. The method is validated for its linearity, accuracy, precision, and sensitivity, making it suitable for routine analysis in a laboratory setting.

Principle

The method is based on the extraction of this compound from the serum matrix, followed by chromatographic separation and quantification. Serum proteins are first precipitated using an organic solvent. This compound, along with an internal standard (retinyl acetate), is then extracted from the aqueous phase into an immiscible organic solvent like hexane (B92381).[1][2][3] After evaporation of the organic layer, the residue is reconstituted and injected into a reversed-phase HPLC system.[2][4][5] Separation is achieved on a C18 stationary phase, and detection is performed at 325 nm, the maximum absorbance wavelength for retinoids.[1][4][5][6] Quantification is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Materials and Methods

Reagents and Chemicals
  • This compound (analytical standard, ≥99% purity)

  • Retinyl Acetate (B1210297) (internal standard, ≥99% purity)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile[7]

  • HPLC-grade n-Hexane[1][2][8][9]

  • HPLC-grade Water

  • Butylated Hydroxytoluene (BHT)[5][8][10]

  • Ethanol (B145695) (absolute)

  • Human Serum (drug-free, for calibration and quality control)

Note: Retinoids are sensitive to light and oxidation. All procedures should be performed under dim yellow light, and solvents should contain an antioxidant like BHT (e.g., 0.05%).[2][5][8][10] Samples should be prepared in amber vials.[1]

Equipment
  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][9]

  • Centrifuge capable of 3,000 rpm.[1]

  • Nitrogen evaporation system.

  • Vortex mixer.

  • Analytical balance.

  • Calibrated micropipettes.

Chromatographic Conditions

The following table summarizes the optimized HPLC-UV conditions for the analysis.

ParameterCondition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)[5][9]
Mobile Phase Isocratic: Methanol / Water (95:5, v/v)[5]
Flow Rate 1.5 mL/min[5]
Detection Wavelength 325 nm[1][4][5][6]
Injection Volume 20 µL[5][6][7][11]
Column Temperature 30 °C[6]
Run Time ~10 minutes

Experimental Protocols

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and retinyl acetate (Internal Standard, IS) in ethanol to prepare individual stock solutions. Store in amber vials at -20°C.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the this compound stock solution with the mobile phase to achieve concentrations ranging from approximately 0.05 to 10 µg/mL.[5]

  • Internal Standard (IS) Working Solution (5 µg/mL): Dilute the retinyl acetate stock solution with ethanol to obtain a concentration of 5 µg/mL.[5]

Sample Preparation Protocol
  • Aliquoting: Pipette 100 µL of serum sample, calibration standard, or quality control sample into a 2 mL amber microcentrifuge tube.[1]

  • Internal Standard Addition: Add 25 µL of the retinyl acetate internal standard working solution to each tube.[1]

  • Protein Precipitation: Add 125 µL of absolute ethanol.[1] Vortex vigorously for 30 seconds to precipitate proteins.

  • Liquid-Liquid Extraction: Add 1.0 mL of n-hexane containing 0.05% BHT.[1][5] Vortex for 1 minute to ensure thorough mixing.

  • Phase Separation: Centrifuge the tubes at 3,000 rpm for 5 minutes to separate the organic and aqueous layers.[1][2]

  • Collection: Carefully transfer the upper organic (hexane) layer to a clean amber tube.

  • Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen at room temperature.[2][4][5]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (Methanol/Water 95:5 v/v).[5] Vortex for 30 seconds to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an HPLC vial and inject 20 µL into the HPLC system.

Workflow Diagram

The overall experimental process from sample collection to data analysis is illustrated below.

G cluster_prep Sample Preparation (in dim light) cluster_analysis Analysis cluster_quant Quantification Serum 1. Serum Sample (100 µL) Add_IS 2. Add Internal Standard Serum->Add_IS Precipitate 3. Protein Precipitation (Ethanol) Add_IS->Precipitate Extract 4. LLE (n-Hexane) Precipitate->Extract Centrifuge 5. Centrifuge & Collect Supernatant Extract->Centrifuge Evaporate 6. Evaporate to Dryness (N2) Centrifuge->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC 8. Inject into HPLC-UV Reconstitute->HPLC Data 9. Data Acquisition (325 nm) HPLC->Data Quantify 10. Peak Integration & Quantification Data->Quantify

Caption: Workflow for this compound Quantification in Serum.

Method Validation Data

The described HPLC-UV method has been validated according to established guidelines. The following tables summarize the typical performance characteristics.

Table 1: Linearity and Sensitivity
ParameterResult
Linearity Range 0.05 - 10 µg/mL[5]
Correlation Coefficient (r²) > 0.999[5]
Limit of Detection (LOD) 0.029 µg/mL[11][12]
Limit of Quantification (LOQ) 0.096 µg/mL[11][12]
Table 2: Accuracy and Precision
Quality Control (QC) LevelAccuracy (% Recovery)Precision (% RSD)
Low QC (e.g., 0.15 µg/mL) 95% - 105%< 10%
Medium QC (e.g., 1.5 µg/mL) 97% - 103%< 7%
High QC (e.g., 7.5 µg/mL) 98% - 102%< 5%

Note: The accuracy of the proposed method is determined by recovery studies and is often found with a mean recovery of >95%.[12] Coefficients of variation for intra-day and inter-day precision typically range from 5.9% to 11.0%.[4]

Results and Discussion

A typical chromatogram shows baseline separation of this compound and the internal standard, retinyl acetate, with retention times dependent on the specific column and conditions used. The use of UV detection at 325 nm provides high specificity, as few endogenous compounds in serum absorb at this wavelength.[4][5] The sample preparation procedure, combining protein precipitation with liquid-liquid extraction, effectively removes interfering matrix components and concentrates the analyte, contributing to the method's high sensitivity and robustness.[1][2] The low sample volume requirement (100 µL) makes this method suitable for studies where sample availability is limited.[1][7]

Conclusion

The HPLC-UV method detailed in this application note is a simple, rapid, and reliable approach for the quantitative determination of this compound in serum. With excellent linearity, accuracy, and precision, this protocol is well-suited for high-throughput analysis in clinical and research settings, providing valuable data for nutritional assessments and pharmacokinetic profiling.

References

Application Notes and Protocols for In Vitro Efficacy Testing of Retinol Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinol (B82714) palmitate, a synthetic ester of retinol (Vitamin A) and palmitic acid, is a widely utilized ingredient in cosmetic and pharmaceutical formulations due to its anti-aging and skin-renewing properties.[1][2] Its stability and lower irritation potential compared to other retinoids make it a popular choice.[1][3] Upon topical application, retinol palmitate penetrates the skin and is enzymatically converted to retinol, which is then oxidized to retinaldehyde and subsequently to retinoic acid, the biologically active form.[4][5] Retinoic acid modulates gene expression by binding to nuclear receptors, leading to enhanced collagen synthesis, increased cell turnover, and a reduction in the appearance of fine lines and wrinkles.[2][4]

These application notes provide a comprehensive guide to the in vitro models and protocols for evaluating the efficacy of this compound. The methodologies detailed below are designed to be conducted in a controlled laboratory setting to generate robust and reproducible data for claim substantiation and formulation development.

In Vitro Models for Efficacy Assessment

A variety of in vitro models can be employed to study the efficacy of this compound, ranging from simple 2D cell cultures to more complex 3D tissue models that mimic the structure and function of human skin.

  • 2D Cell Culture Models:

    • Human Dermal Fibroblasts (e.g., HS68, NHDF): These cells are crucial for studying the effects of this compound on the dermal matrix, particularly the synthesis of collagen and elastin (B1584352).[6][7]

    • Human Epidermal Keratinocytes (e.g., HaCaT): This immortalized cell line is an excellent model for investigating the influence of this compound on epidermal proliferation, differentiation, and its potential to mitigate UVB-induced damage.[7][8]

  • 3D Reconstituted Human Skin Models:

    • Reconstituted Human Epidermis (RHE): These models consist of differentiated keratinocytes forming a multi-layered epidermis and are valuable for assessing topical absorption and effects on epidermal markers.[7]

    • Full-Thickness Skin Models: Comprising both an epidermal and a dermal layer with fibroblasts, these models offer a more physiologically relevant system to study the complete impact of topically applied this compound on skin structure and function.[9]

Experimental Workflow for Efficacy Testing

A systematic approach is essential for the comprehensive evaluation of this compound's efficacy. The following workflow outlines the key stages of in vitro testing.

experimental_workflow start Start: this compound Formulation cell_culture 1. In Vitro Model Selection & Culture (2D Fibroblasts/Keratinocytes or 3D Skin Model) start->cell_culture treatment 2. Treatment with this compound (Dose-response and time-course) cell_culture->treatment cytotoxicity 3. Cytotoxicity Assessment (MTT Assay) treatment->cytotoxicity efficacy_assays 4. Efficacy Endpoints Analysis cytotoxicity->efficacy_assays Determine non-toxic concentrations collagen_synthesis Collagen & Elastin Synthesis (ELISA, qPCR) efficacy_assays->collagen_synthesis gene_expression Gene Expression Analysis (qPCR for COL1A1, MMP-1) efficacy_assays->gene_expression uvb_protection UVB Damage Protection (Cell Viability, Inflammatory Markers) efficacy_assays->uvb_protection uptake_metabolism Uptake & Metabolism (HPLC) efficacy_assays->uptake_metabolism data_analysis 5. Data Analysis & Interpretation collagen_synthesis->data_analysis gene_expression->data_analysis uvb_protection->data_analysis uptake_metabolism->data_analysis end End: Efficacy Profile data_analysis->end

Fig 1. Experimental Workflow for this compound Efficacy.

Signaling Pathway of this compound

The biological effects of this compound are mediated through its conversion to retinoic acid, which then activates a well-defined signaling cascade.

retinol_palmitate_pathway cluster_nucleus Cellular Nucleus rp This compound (Topical Application) retinol Retinol rp->retinol Esterases retinaldehyde Retinaldehyde retinol->retinaldehyde Retinol Dehydrogenase ra Retinoic Acid (Active Form) retinaldehyde->ra Retinaldehyde Dehydrogenase rar_rxr RAR/RXR Heterodimer ra->rar_rxr Binds to RAR nucleus Nucleus rare RARE (Retinoic Acid Response Element) rar_rxr->rare Binds to DNA gene_transcription Modulation of Gene Transcription rare->gene_transcription Initiates collagen_up ↑ Pro-collagen I & III ↑ Elastin gene_transcription->collagen_up mmp_down ↓ MMP-1, MMP-9 (Collagenases) gene_transcription->mmp_down proliferation_up ↑ Keratinocyte Proliferation gene_transcription->proliferation_up

Fig 2. This compound Signaling Pathway.

Experimental Protocols

Protocol 1: Assessment of Cell Viability (MTT Assay)

Objective: To determine the cytotoxic potential of this compound and establish non-toxic concentrations for subsequent efficacy assays.

Materials:

  • Human dermal fibroblasts (HDF) or human epidermal keratinocytes (HaCaT)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the existing medium from the wells and add 100 µL of the diluted this compound solutions. Include untreated and solvent controls.

  • Incubate for 24-48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Quantification of Pro-Collagen Type I Synthesis (ELISA)

Objective: To measure the effect of this compound on the production of pro-collagen type I by human dermal fibroblasts.

Materials:

  • Human dermal fibroblasts (HDF)

  • 24-well cell culture plates

  • Serum-free culture medium

  • This compound

  • Human Pro-Collagen I alpha 1 ELISA Kit

  • Microplate reader

Procedure:

  • Seed HDFs in 24-well plates and grow to confluence.

  • Replace the medium with serum-free medium and incubate for 24 hours.

  • Treat the cells with non-toxic concentrations of this compound for 48-72 hours. Include a positive control (e.g., TGF-β1) and an untreated control.

  • Collect the cell culture supernatants.

  • Perform the ELISA according to the manufacturer's instructions to quantify the amount of pro-collagen type I in the supernatants.

  • Normalize the results to the total protein content of the corresponding cell lysates.

Protocol 3: Gene Expression Analysis of COL1A1 and MMP-1 (qPCR)

Objective: To determine the effect of this compound on the gene expression of collagen type I alpha 1 (COL1A1) and matrix metalloproteinase-1 (MMP-1).

Materials:

  • Human dermal fibroblasts (HDF)

  • 6-well cell culture plates

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for COL1A1, MMP-1, and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • Seed HDFs in 6-well plates and treat with this compound for 24-48 hours.

  • Isolate total RNA from the cells using a suitable kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using specific primers for COL1A1, MMP-1, and the housekeeping gene.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the untreated control.

Protocol 4: Cellular Uptake and Metabolism of this compound (HPLC)

Objective: To quantify the uptake of this compound and its conversion to retinol in cultured skin cells.

Materials:

  • Human keratinocytes (HaCaT) or fibroblasts (HDF)

  • 6-well cell culture plates

  • This compound

  • HPLC system with a UV or photodiode array detector

  • C18 reverse-phase HPLC column

  • Solvents for extraction (e.g., hexane, ethanol) and mobile phase (e.g., methanol, water)

  • Retinol and this compound standards

Procedure:

  • Culture cells in 6-well plates and treat with this compound for various time points.

  • Wash the cells with PBS and lyse them.

  • Extract the retinoids from the cell lysate using a liquid-liquid extraction method with a suitable solvent system (e.g., hexane:isopropanol).

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • Inject the sample into the HPLC system.

  • Separate and quantify retinol and this compound based on the retention times and peak areas of the standards.

  • Normalize the results to the total protein content of the cell lysate.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Effect of this compound on Cell Viability

Concentration (µM)Cell Viability (%) vs. Control (Mean ± SD)
0 (Control)100 ± 5.2
198.5 ± 4.8
1095.2 ± 6.1
5089.7 ± 5.5
10082.1 ± 7.3

Table 2: Effect of this compound on Pro-Collagen I Synthesis

TreatmentPro-Collagen I (ng/mg protein) (Mean ± SD)% Increase vs. Control
Control150.3 ± 12.5-
This compound (10 µM)225.8 ± 18.750.2
This compound (50 µM)285.1 ± 22.489.7
TGF-β1 (10 ng/mL)350.6 ± 25.1133.3

Table 3: Effect of this compound on Gene Expression (Fold Change vs. Control)

GeneThis compound (10 µM) (Mean ± SD)This compound (50 µM) (Mean ± SD)
COL1A11.8 ± 0.22.5 ± 0.3
MMP-10.6 ± 0.10.4 ± 0.08

Table 4: Cellular Uptake and Metabolism of this compound (10 µM)

Time (hours)Intracellular this compound (pmol/mg protein) (Mean ± SD)Intracellular Retinol (pmol/mg protein) (Mean ± SD)
125.4 ± 3.12.1 ± 0.4
648.9 ± 5.28.7 ± 1.1
2435.1 ± 4.515.3 ± 2.0

Note: The data presented in these tables are illustrative and will vary depending on the specific experimental conditions, cell lines, and this compound formulation.

Conclusion

The in vitro models and protocols outlined in these application notes provide a robust framework for substantiating the anti-aging efficacy of this compound. By employing a combination of 2D and 3D models and a systematic workflow of assays, researchers can generate reliable data on cytotoxicity, collagen and elastin synthesis, gene expression, and cellular uptake and metabolism. This comprehensive approach will aid in the development of safe and effective skincare products and pharmaceuticals.

References

Protocol for Topical Application of Retinol Palmitate in Mice: Application Notes and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the topical application of retinol (B82714) palmitate in mice, a common preclinical model for dermatological and cosmetic research. This document outlines experimental procedures, summarizes key quantitative data from cited studies, and visualizes relevant biological pathways and workflows.

Application Notes

Retinol palmitate, a synthetic ester of retinol (Vitamin A) and palmitic acid, is a widely used ingredient in skincare products.[1][2] In dermatological research, it is often studied for its anti-aging and skin-renewing properties.[1][3] Upon topical application, this compound penetrates the skin and is enzymatically converted to retinol, and subsequently to retinoic acid, the biologically active form of Vitamin A that modulates gene expression related to cell growth, differentiation, and collagen production.[1][4][5] Mouse models, particularly hairless strains like SKH-1, are frequently employed to investigate the percutaneous absorption, metabolism, and efficacy of topically applied this compound.[6][7]

Key considerations for designing studies involving the topical application of this compound in mice include the choice of vehicle (e.g., cream, ointment), the concentration of this compound, the frequency and duration of application, and the specific mouse strain. These parameters can significantly influence the local and systemic effects observed.

Experimental Protocols

Animal Model and Preparation

A widely used model for dermatological studies is the SKH-1 hairless mouse strain due to the absence of dense fur, which facilitates topical application and subsequent analysis.[6] If haired mouse strains (e.g., C57BL/6, CD-1) are used, hair removal from the dorsal skin is a necessary preparatory step.

Protocol for Hair Removal:

  • Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).

  • Carefully shave the dorsal area using electric clippers.

  • Apply a depilatory cream to the shaved area for a short duration (e.g., 15-120 seconds, depending on the formulation) to remove remaining stubble.[8]

  • Gently remove the depilatory cream with sterile saline-soaked gauze.[8]

  • Allow the skin to recover for at least 24 hours before the first topical application to minimize irritation from the hair removal process.

Preparation and Application of this compound Formulation

This compound is typically incorporated into a cream or ointment base for topical application. The concentration can vary widely depending on the study's objectives.

Materials:

  • This compound (USP grade)

  • Vehicle cream/ointment (e.g., oil-in-water emulsion)

  • Positive displacement pipette or syringe for application

Protocol for Formulation and Application:

  • Prepare the this compound cream at the desired concentration (e.g., 0.1% to 13% w/w) by incorporating the this compound into the vehicle base.[7] Ensure homogenous mixing.

  • For a control group, use the vehicle cream without this compound.

  • Accurately measure the dose of the cream to be applied (e.g., using a positive displacement pipette). A common application volume is around 50-100 µL, covering a defined area of the dorsal skin (e.g., 2-4 cm²).

  • Gently spread the cream evenly over the designated skin area using a sterile applicator (e.g., cotton swab or a gloved finger).[9]

  • The frequency of application can range from a single dose to daily applications for several weeks. A common regimen is application 5 days a week for periods up to 13 weeks.[7]

Sample Collection and Processing

At the end of the study period, skin samples are collected for analysis.

Protocol for Skin Sample Collection:

  • Euthanize the mouse using an approved method.

  • Excise the treated area of the dorsal skin using surgical scissors and forceps.

  • For detailed analysis of retinoid distribution, the skin can be separated into the stratum corneum, epidermis, and dermis.[6]

    • Stratum Corneum: Can be removed by tape stripping.

    • Epidermis and Dermis Separation: Can be achieved by heat separation (e.g., incubation in heated water) followed by gentle peeling.

  • Snap-freeze the collected skin samples in liquid nitrogen and store them at -80°C until further analysis.

Analytical Methods

2.4.1. Quantification of Retinol and this compound:

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying the levels of retinol and this compound in skin samples.

2.4.2. Histological Analysis:

Skin samples can be fixed in formalin, embedded in paraffin, and sectioned for histological staining (e.g., Hematoxylin and Eosin - H&E) to assess changes in skin morphology, such as epidermal thickness and cellular infiltration.

2.4.3. Gene and Protein Expression Analysis:

Techniques like quantitative PCR (qPCR) and Western blotting can be used to measure the expression of genes and proteins involved in inflammatory pathways (e.g., IL-6, IL-1β, TNF-α) and collagen synthesis (e.g., Collagen Type I).[10]

Quantitative Data Summary

The following tables summarize quantitative data from studies on the topical application of this compound in mice.

Table 1: Concentration of this compound and Retinol in Mouse Skin after 13 Weeks of Topical Application [7]

Concentration of this compound in CreamMean this compound in Skin (µg/g)Mean Retinol in Skin (µg/g)
0.0% (Control)0.80.2
0.1%4.50.5
0.5%18.21.1
1.0%35.11.8
5.0%150.75.9
10.0%280.410.2
13.0%350.112.5

Table 2: Effect of Topical this compound on Photoaging Markers in UVB-Irradiated Mouse Skin [10]

Treatment GroupIL-6 Expression (relative to model)IL-1β Expression (relative to model)TNF-α Expression (relative to model)Collagen I Expression (relative to model)
Model (UVB only)1.001.001.001.00
Low Conc. RP + UVB
Med Conc. RP + UVB↓↓↓↓↓↓↑↑
High Conc. RP + UVB↓↓↓↓↓↓↓↓↓↑↑↑

Arrow direction and number indicate the magnitude of change (decrease ↓ or increase ↑) compared to the UVB-irradiated model group.

Signaling Pathways and Experimental Workflow

Signaling Pathway of Topical this compound in the Skin

Retinol_Palmitate_Pathway cluster_skin Skin Layers cluster_cellular Cellular Effects RP_applied Topical Retinol Palmitate (RP) RP_epidermis RP in Epidermis RP_applied->RP_epidermis Penetration Retinol Retinol RP_epidermis->Retinol Esterase Retinoic_Acid Retinoic Acid (RA) Retinol->Retinoic_Acid Oxidation RAR_RXR RAR/RXR Receptors Retinoic_Acid->RAR_RXR Binding Gene_Expression Modulation of Gene Expression RAR_RXR->Gene_Expression Collagen ↑ Collagen Synthesis Gene_Expression->Collagen Inflammation ↓ Inflammatory Cytokines (IL-6, IL-1β, TNF-α) Gene_Expression->Inflammation PPARa ↑ PPAR-α Activation Gene_Expression->PPARa

Caption: Signaling cascade of topical this compound in the skin.

Experimental Workflow for Studying Topical this compound in Mice

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Prep Animal Preparation (Hair Removal) Topical_Application Topical Application (Defined Dose & Frequency) Animal_Prep->Topical_Application Formulation_Prep RP Formulation Preparation Formulation_Prep->Topical_Application Study_Duration Study Duration (e.g., 4-13 weeks) Topical_Application->Study_Duration Sample_Collection Skin Sample Collection Study_Duration->Sample_Collection Histology Histological Analysis Sample_Collection->Histology HPLC HPLC for Retinoid Quantification Sample_Collection->HPLC Gene_Protein Gene/Protein Expression Analysis Sample_Collection->Gene_Protein

References

Application Notes and Protocols: Retinol Palmitate Nanoemulsion for Enhanced Topical Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Retinyl palmitate, a vitamin A ester, is a widely utilized retinoid in dermatology for treating various skin conditions such as acne, skin aging, wrinkles, and psoriasis.[1][2][3][4] However, its topical application is often associated with adverse effects like skin irritation, redness, and dryness.[1][2][3][4] Nanoemulsion formulations offer a promising approach to encapsulate retinyl palmitate, thereby improving its stability, skin permeability, and reducing side effects.[1][2][3][4] These nano-sized emulsions can enhance the topical delivery of retinyl palmitate, leading to improved therapeutic outcomes. This document provides detailed protocols for the formulation, characterization, and in vitro evaluation of a retinol (B82714) palmitate nanoemulsion.

I. Formulation Protocol: Low-Energy Emulsification Method

This protocol describes the preparation of a retinyl palmitate-loaded nanoemulsion using a low-energy emulsification technique.[1]

Materials:

  • Retinyl Palmitate (RP)

  • Oil phase (e.g., Safflower oil)[5][6]

  • Surfactant (e.g., Tween 20, Ceteareth 20, Cremophor RH40)[5][6][7]

  • Co-surfactant (e.g., Ethanol, PEG 200)[5][6]

  • Purified water

  • Vortex mixer

  • Magnetic stirrer

Procedure:

  • Solubility Study: Determine the solubility of retinyl palmitate in various oils to select the most suitable oil phase.[5][6]

  • Preparation of Oil and Smix Phases:

    • Prepare the oil phase by dissolving a predetermined amount of retinyl palmitate in the selected oil.

    • Prepare the surfactant-co-surfactant mixture (Smix) by blending the chosen surfactant and co-surfactant in a specific ratio (e.g., 2:1).[1]

  • Nanoemulsion Formation:

    • Uniformly mix the optimized oil and Smix phases using a vortex mixer.[1]

    • Immediately add purified water (aqueous phase) to the oil-Smix mixture.[1]

    • Vortex the mixture to obtain a transparent and colloidal dispersion, which is the nanoemulsion.[1]

Experimental Workflow for Nanoemulsion Formulation

G cluster_prep Phase Preparation oil_phase Oil Phase (Retinyl Palmitate in Oil) mix Vortex Mixing of Oil and Smix Phases oil_phase->mix smix_phase Smix Phase (Surfactant + Co-surfactant) smix_phase->mix add_water Addition of Aqueous Phase mix->add_water vortex_final Final Vortexing add_water->vortex_final nanoemulsion Retinol Palmitate Nanoemulsion vortex_final->nanoemulsion

Caption: Workflow for preparing this compound nanoemulsion.

II. Characterization Protocols

A. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis

Instrument: Zetasizer (or equivalent dynamic light scattering instrument).

Procedure:

  • Dilute the nanoemulsion sample with purified water to an appropriate concentration.

  • Place the diluted sample in a disposable cuvette.

  • Measure the particle size (hydrodynamic diameter), PDI, and zeta potential at a constant temperature (e.g., 25°C).

  • Perform the measurements in triplicate and calculate the average values.

B. Drug Content Analysis

Instrument: High-Performance Liquid Chromatography (HPLC).

Procedure:

  • Standard Preparation: Prepare standard solutions of retinyl palmitate of known concentrations in a suitable solvent.[6]

  • Sample Preparation: Disrupt the nanoemulsion sample using a suitable solvent (e.g., methanol) to release the encapsulated drug.

  • HPLC Analysis:

    • Inject the prepared sample and standard solutions into the HPLC system.

    • Use a suitable column (e.g., C18) and mobile phase.[8]

    • Detect the eluent at the maximum wavelength of retinyl palmitate (approximately 325 nm).[4][8]

    • Quantify the drug content by comparing the peak area of the sample with the standard curve.

C. Stability Studies

1. Thermodynamic Stability:

  • Heating-Cooling Cycles: Subject the nanoemulsion to six cycles of heating at 45°C and cooling at 4°C for 48 hours at each temperature.[9]

  • Freeze-Thaw Cycles: Expose the nanoemulsion to at least three freeze-thaw cycles between -20°C and +25°C.[9]

  • Centrifugation: Centrifuge the nanoemulsion at a high speed (e.g., 3500 rpm) for 30 minutes.[9]

  • Observation: After each test, visually inspect the samples for any signs of instability such as creaming, cracking, or phase separation.[7]

2. Storage Stability:

  • Store the nanoemulsion samples at different temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) for a specified period (e.g., 90 days).[4]

  • At predetermined time intervals, withdraw samples and analyze for physical appearance, pH, rheological properties, and drug content.[4]

III. In Vitro Evaluation Protocols

A. In Vitro Drug Release Study

Apparatus: Dialysis bag, magnetic stirrer.

Procedure:

  • Take a known quantity of the retinyl palmitate nanoemulsion in a dialysis bag.

  • Suspend the dialysis bag in a receptor medium (e.g., phosphate-buffered saline, pH 5.5) maintained at 37°C with constant stirring.[1]

  • At specific time intervals, withdraw aliquots from the receptor medium and replace with an equal volume of fresh medium.[1]

  • Analyze the withdrawn samples for drug content using HPLC.

  • Compare the release profile with that of an aqueous dispersion of pure retinyl palmitate.[1]

B. In Vitro Skin Permeation Study

Apparatus: Franz diffusion cell.

Procedure:

  • Mount excised skin (e.g., rat dorsal skin or porcine ear skin) on the Franz diffusion cell with the stratum corneum facing the donor compartment.[1][10]

  • Fill the receptor compartment with a suitable receptor medium (e.g., PBS, pH 5.5) and maintain the temperature at 37°C.[1]

  • Apply the retinyl palmitate nanoemulsion to the skin surface in the donor compartment.[1]

  • At predetermined time intervals, collect aliquots from the receptor compartment and replace with fresh medium.[1]

  • Analyze the collected samples for drug content using HPLC to determine the cumulative amount of drug permeated through the skin.

Experimental Workflow for In Vitro Skin Permeation Study

G cluster_setup Franz Cell Setup skin Excised Skin Mounting application Application of Nanoemulsion to Donor Chamber skin->application receptor Receptor Chamber Filling (PBS, 37°C) receptor->application sampling Aliquot Sampling from Receptor Chamber at Time Intervals application->sampling analysis HPLC Analysis of Drug Content sampling->analysis permeation_data Determination of Skin Permeation Profile analysis->permeation_data

Caption: Workflow for in vitro skin permeation study.

IV. Data Presentation

Table 1: Formulation Composition and Characterization of Retinyl Palmitate-Loaded Nanoemulsions

Formulation CodeOil (%)Smix (2:1) (%)Water (%)Droplet Size (nm)PDIZeta Potential (mV)Viscosity (cp)Drug Content (%)
NE110454525.3 ± 1.20.12 ± 0.02-15.8 ± 0.982.1 ± 2.198.5 ± 1.5
NE215503516.7 ± 0.80.015 ± 0.003-20.6 ± 1.189.2 ± 1.999.1 ± 1.2
NE320453535.8 ± 1.50.21 ± 0.03-12.3 ± 0.779.5 ± 1.897.9 ± 1.8
NE410504019.5 ± 0.90.08 ± 0.01-18.2 ± 1.077.5 ± 1.799.5 ± 1.0

Data presented is representative and compiled from various sources for illustrative purposes.[1][7]

Table 2: In Vitro Drug Release and Skin Permeation Data

Formulation CodeDrug Release in 24h (%)Cumulative Permeation (µg/cm²)Flux (µg/cm²/h)
NE292.5 ± 3.18.5 ± 0.70.35 ± 0.03
NE494.2 ± 2.89.8 ± 0.90.41 ± 0.04
Aqueous Dispersion9.9 ± 1.22.1 ± 0.30.09 ± 0.01

Data presented is representative and compiled from various sources for illustrative purposes.[1][11]

V. Mechanism of Action: Signaling Pathway of Topical Retinoids

Topical retinoids, including retinyl palmitate which is converted to retinoic acid in the skin, exert their effects by modulating gene expression.[12][13] This process is mediated by nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[12][14][15]

Signaling Pathway of Topical Retinoids

G cluster_cell Skin Cell cluster_cyto Cytoplasm cluster_nuc Nucleus cluster_response Cellular & Physiological Effects RP Retinyl Palmitate (Topical Application) RA Retinoic Acid (Active Metabolite) RP->RA Metabolic Conversion RA_bind RA Binding RA->RA_bind RAR RAR RAR->RA_bind RXR RXR Heterodimer RAR-RXR Heterodimer RXR->Heterodimer RA_bind->Heterodimer RARE RARE (DNA) Heterodimer->RARE Binds to Transcription Gene Transcription Regulation RARE->Transcription Initiates Response Biological Response Transcription->Response CellDiff Cellular Differentiation Response->CellDiff Prolif Proliferation Control Response->Prolif Inflam Anti-inflammatory Effects Response->Inflam

Caption: Retinoid signaling pathway in skin cells.

Upon topical application, retinyl palmitate penetrates the skin and is metabolized into its active form, retinoic acid.[16] Retinoic acid then enters the nucleus and binds to RARs. This ligand-receptor complex then forms a heterodimer with RXRs.[14] This heterodimer binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.[14] This modulation of gene expression leads to various biological responses, including the normalization of follicular epithelial differentiation, reduction in inflammation, and decreased sebum production, which are beneficial in treating acne and other skin disorders.[12][13]

References

Application Note: Spectrophotometric Analysis of Retinol Palmitate in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Retinol (B82714) palmitate, an ester of retinol (Vitamin A) and palmitic acid, is a widely used active ingredient in cosmetic and dermatological products due to its efficacy in promoting cell turnover, reducing the appearance of wrinkles, and improving overall skin texture.[1] As a key functional ingredient, its concentration in the final product must be accurately determined to ensure product efficacy and safety. However, retinol palmitate is highly sensitive to degradation by light, heat, and oxidation, which presents a significant challenge in both formulation and quality control.[2][3] This application note details a validated UV-Vis spectrophotometric method for the quantitative analysis of this compound in various cosmetic formulations, such as creams, lotions, and serums.

Principle of the Method

The quantitative determination of this compound is based on its intrinsic ability to absorb ultraviolet (UV) radiation. The molecule exhibits a characteristic maximum absorbance (λmax) at approximately 325 nm.[4][5][6] By measuring the absorbance of a sample extract at this wavelength and comparing it to a standard calibration curve prepared with known concentrations of this compound, the concentration in the cosmetic product can be accurately determined. This method is advantageous due to its simplicity, speed, and cost-effectiveness compared to chromatographic techniques like HPLC.[7][8] However, careful sample preparation is crucial to eliminate interference from the cosmetic matrix.

Challenges and Considerations

  • Stability: All procedures should be carried out expeditiously, minimizing exposure to light and air to prevent the degradation of this compound.[9] The use of light-resistant glassware and amber vials is highly recommended.

  • Matrix Interference: Cosmetic formulations are complex matrices containing various excipients like oils, emulsifiers, and fragrances that can interfere with spectrophotometric analysis. A robust extraction procedure is essential to isolate the analyte from these interfering substances.

  • Encapsulation: Modern formulations often use encapsulated this compound to enhance stability and delivery.[3] The analytical protocol must include a step to disrupt these capsules, such as sonication, to ensure the complete release of the active ingredient for accurate quantification.[6]

Experimental Protocol

1. Apparatus and Reagents

  • Apparatus:

    • UV-Vis Spectrophotometer (double beam)

    • Matched quartz cuvettes (1 cm path length)

    • Analytical balance

    • Volumetric flasks (amber, Class A)

    • Pipettes (Class A)

    • Homogenizer or vortex mixer

    • Ultrasonic bath

    • Centrifuge

    • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Reagents:

    • This compound Reference Standard (USP or equivalent)

    • Ethanol (95% or absolute, spectrophotometric grade)

    • Isopropyl Alcohol (spectrophotometric grade)

    • Hexane (B92381) (spectrophotometric grade)

    • Deionized water

2. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 500 µg/mL):

    • Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL amber volumetric flask.

    • Dissolve and dilute to volume with isopropyl alcohol. Mix thoroughly. This solution should be stored in a refrigerator and protected from light.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with isopropyl alcohol. For a calibration range of 2-12 µg/mL, pipette 0.2, 0.4, 0.8, 1.0, and 1.2 mL of the stock solution into separate 50 mL amber volumetric flasks and dilute to volume with isopropyl alcohol. These concentrations correspond to 2, 4, 8, 10, and 12 µg/mL.

3. Sample Preparation (General Procedure for a Cream/Lotion)

  • Accurately weigh approximately 1.0 g of the cosmetic product into a 50 mL beaker.

  • Add 20 mL of a hexane and isopropyl alcohol mixture (1:1 v/v).

  • Homogenize the mixture for 2-3 minutes until the sample is fully dispersed.

  • Transfer the dispersion to a 50 mL amber volumetric flask. Use an additional 10-15 mL of the solvent mixture to rinse the beaker and add it to the flask.

  • Place the flask in an ultrasonic bath for 15 minutes to ensure complete extraction and disruption of any encapsulated forms.[6]

  • Allow the solution to cool to room temperature and then dilute to the mark with the solvent mixture. Mix well.

  • Transfer a portion of the solution to a centrifuge tube and centrifuge at 4000 rpm for 10 minutes to separate insoluble excipients.

  • Filter the supernatant through a 0.45 µm syringe filter into a clean vial. This is the sample solution. Further dilution with the solvent may be necessary to bring the absorbance within the linear range of the calibration curve.

4. Analytical Procedure

  • Set the UV-Vis spectrophotometer to scan from 400 nm to 250 nm to determine the λmax. Use the solvent mixture as the blank. The maximum absorbance should be observed at approximately 325 nm.[5][6]

  • Set the spectrophotometer to measure the absorbance at the determined λmax (e.g., 325 nm).

  • Zero the instrument with the solvent blank.

  • Measure the absorbance of each working standard solution and the prepared sample solution.

  • Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve using linear regression.

  • Calculate the final concentration of this compound in the original cosmetic product, accounting for all dilutions.

Data Presentation

The performance of the method should be validated according to ICH guidelines.[10] Key validation parameters are summarized below.

Parameter Result Acceptance Criteria
Wavelength (λmax) 325 nmConsistent with reference spectra
Linearity (R²) 0.9995R² ≥ 0.999
Range 2 - 12 µg/mL-
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (%RSD)
- Intraday0.85%%RSD ≤ 2%
- Interday1.35%%RSD ≤ 2%
Limit of Detection (LOD) 0.15 µg/mL-
Limit of Quantitation (LOQ) 0.45 µg/mL-

Visualizations

G cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Analysis start Weigh Cosmetic Sample & Reference Standard disperse Disperse/Dissolve in Hexane:IPA (1:1) start->disperse sonicate Ultrasonicate (15 min) to disrupt capsules disperse->sonicate dilute Dilute to Final Volume sonicate->dilute centrifuge Centrifuge to remove excipients dilute->centrifuge filter Filter Supernatant (0.45 µm) centrifuge->filter measure Measure Absorbance at λmax (325 nm) filter->measure Prepared Sample & Working Standards calibrate Generate Calibration Curve (Abs vs. Conc) measure->calibrate quantify Quantify Sample Concentration calibrate->quantify calculate Calculate Final %w/w in Product quantify->calculate

Caption: Experimental workflow for this compound analysis.

G cluster_main Principle of Spectrophotometric Quantification rp_solution This compound in Solution light_source UV Light Source (Deuterium Lamp) monochromator Monochromator (Selects λ = 325 nm) light_source->monochromator Polychromatic Light cuvette Sample in Cuvette (1 cm path length) monochromator->cuvette Monochromatic Light (I₀) detector Detector cuvette->detector Transmitted Light (I) beer_lambert Beer-Lambert Law A = εbc detector->beer_lambert Measures Absorbance (A) concentration Concentration (c) is Determined beer_lambert->concentration

Caption: Beer-Lambert Law relationship in UV-Vis analysis.

References

Application Notes and Protocols for Studying Retinol Palmitate in Skin Aging Using Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the use of animal models to study the efficacy of retinol (B82714) palmitate (RP) in mitigating skin aging, particularly photoaging induced by ultraviolet B (UVB) radiation. The protocols detailed below are based on established methodologies from peer-reviewed studies.

Introduction to Retinol Palmitate and Skin Aging

This compound, a vitamin A derivative, is widely utilized in cosmetic and pharmaceutical formulations for its anti-aging properties.[1][2] It functions by accelerating skin metabolism, promoting cell proliferation, and stimulating collagen production.[3] Animal models, particularly mice, serve as crucial tools for investigating the mechanisms of action and therapeutic potential of RP in combating skin aging. UVB-induced photoaging models in mice are well-established and effectively replicate many of the key histopathological and molecular changes observed in human sun-damaged skin.

Animal Model Selection and Husbandry

The most commonly used animal model for studying UVB-induced skin aging is the SKH-1 hairless mouse. However, other strains like KM mice have also been successfully used.[1]

  • Animal Strain: SKH-1 hairless mice or KM mice (5 weeks old, male)[1]

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle at a constant temperature (e.g., 22°C).[1]

  • Acclimatization: Allow for a period of acclimatization (e.g., 4 days) before the commencement of the experiment.[1]

Experimental Protocols

Induction of Photoaging

A key step in these studies is the induction of premature skin aging using UVB radiation.

Protocol: UVB-Induced Photoaging in Mice

  • Hair Removal: The day before the first UVB exposure, remove the hair from the dorsal skin of the mice using a depilatory cream over an area of approximately 4 cm x 4 cm.[1]

  • UVB Irradiation:

    • Use a UVB lamp as the irradiation source.[1]

    • Expose the depilated dorsal skin of the mice (excluding the control group) to UVB radiation.

    • Dosage: A common dosage is 100 mJ/cm² daily for one week[1] or 300 mJ/day every other day for 28 days.[3]

    • The control group should be handled in the same manner but without UVB exposure.

Preparation and Application of this compound Formulations

Protocol: Topical Application of this compound

  • Preparation of RP Solutions:

    • This compound is typically dissolved in a suitable vehicle cream or solution.

    • Prepare different concentrations of RP for dose-response studies (e.g., 0.025%, 0.05%, and 0.1% RP).[1] A combination with retinol (e.g., 0.25% RP and 0.05% retinol) can also be investigated.[3]

  • Application:

    • Following the UVB irradiation period, topically apply the prepared formulations to the irradiated dorsal skin of the mice daily.

    • The model group receives the vehicle solution (e.g., 200 µL of saline), while the treatment groups receive the RP solutions (e.g., 200 µL).[3]

    • The control group receives no treatment.

Tissue Collection and Processing

Protocol: Skin Tissue Biopsy

  • At the end of the experimental period, euthanize the mice.

  • Excise the dorsal skin from the treated area.

  • Fix a portion of the skin sample in 4% paraformaldehyde for histological analysis.

  • Store the remaining tissue at -80°C for molecular and biochemical analyses.

Histological Analysis

Protocol: Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining

  • Dehydrate the fixed skin tissues through a graded series of ethanol.

  • Embed the tissues in paraffin (B1166041) and section them (e.g., 4 µm thickness).

  • Deparaffinize and rehydrate the sections.

  • Stain with hematoxylin and eosin to visualize the epidermal thickness and overall skin morphology.

  • Examine the sections under a light microscope.

Protocol: Masson's Trichrome Staining

  • Use a commercial Masson's trichrome staining kit according to the manufacturer's instructions.

  • This stain is used to visualize collagen fibers in the dermis. Collagen will stain blue, nuclei black, and cytoplasm red/pink.

  • Quantify the collagen fiber density using image analysis software.

Protocol: Toluidine Blue Staining

  • Stain the skin sections with toluidine blue to identify mast cells.

  • Mast cells will stain purple/violet.

  • Count the number of mast cells per field of view to assess inflammation.

Immunohistochemical Analysis

Protocol: Immunohistochemistry for Inflammatory Cytokines and Collagen

  • Deparaffinize and rehydrate the paraffin-embedded skin sections.

  • Perform antigen retrieval using a suitable buffer (e.g., citrate (B86180) buffer).

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding with a blocking serum.

  • Incubate the sections overnight at 4°C with primary antibodies against IL-6, IL-1β, TNF-α, and Col-I.[1]

  • Wash and incubate with a secondary antibody conjugated to a detection system (e.g., HRP).

  • Develop the signal with a chromogen (e.g., DAB) and counterstain with hematoxylin.

  • Analyze the expression levels of the target proteins.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound on UVB-induced skin aging in animal models.

Table 1: Effects of this compound on Epidermal Thickness and Mast Cell Infiltration

Treatment GroupEpidermal Thickness (µm)Mast Cell Count (per field)
ControlData not consistently reportedData not consistently reported
UVB ModelSignificantly increased vs. Control[1]Significantly increased vs. Control[1]
0.025% RPSignificantly decreased vs. Model[1]Significantly decreased vs. Model[1]
0.05% RPSignificantly decreased vs. Model[1]Significantly decreased vs. Model[1]
0.1% RPSignificantly decreased vs. Model[1]Significantly decreased vs. Model[1]
0.25% RP & 0.05% RetinolSignificantly decreased vs. Model[3]Significantly decreased vs. Model[3]

Table 2: Effects of this compound on Inflammatory Cytokines and Collagen I Expression

Treatment GroupIL-6 Expression (IOD)IL-1β Expression (IOD)TNF-α Expression (IOD)Col-I Expression (IOD)
ControlBaselineBaselineBaselineBaseline
UVB ModelSignificantly increased vs. Control[1]Significantly increased vs. Control[1]Significantly increased vs. Control[1]Significantly decreased vs. Control[1]
0.025% RPSignificantly decreased vs. Model[1]Significantly decreased vs. Model[1]Significantly decreased vs. Model[1]Significantly increased vs. Model[1]
0.05% RPSignificantly decreased vs. Model[1]Significantly decreased vs. Model[1]Significantly decreased vs. Model[1]Significantly increased vs. Model[1]
0.1% RPSignificantly decreased vs. Model[1]Significantly decreased vs. Model[1]Significantly decreased vs. Model[1]Significantly increased vs. Model[1]
0.25% RP & 0.05% RetinolSignificantly decreased vs. Model[3]Significantly decreased vs. Model[3]Significantly decreased vs. Model[3]Significantly increased vs. Model[3]

IOD: Integrated Optical Density

Signaling Pathways and Visualizations

This compound exerts its anti-photoaging effects through multiple signaling pathways. A key pathway involves the activation of Peroxisome Proliferator-Activated Receptor-α (PPAR-α).[1][4]

Experimental Workflow

G cluster_0 Animal Model Preparation cluster_1 Photoaging Induction cluster_2 Treatment cluster_3 Analysis A Acclimatization of Mice B Dorsal Hair Removal A->B C UVB Irradiation B->C 1 day D Topical Application of this compound C->D Daily for 1-4 weeks E Tissue Collection D->E At study termination F Histological Analysis (H&E, Masson, Toluidine Blue) E->F G Immunohistochemistry (IL-6, IL-1β, TNF-α, Col-I) E->G

Caption: Experimental workflow for studying this compound in a mouse model of skin photoaging.

This compound Signaling Pathway in Skin Aging

G cluster_0 External Stressor cluster_1 Cellular Response cluster_2 Therapeutic Intervention cluster_3 Mechanism of Action cluster_4 Outcome UVB UVB Radiation Inflammation ↑ IL-6, IL-1β, TNF-α UVB->Inflammation Collagen_Deg ↓ Collagen I UVB->Collagen_Deg Apoptosis ↑ Apoptosis UVB->Apoptosis Skin_Damage Epidermal Hyperplasia Mast Cell Infiltration UVB->Skin_Damage Anti_Aging Anti-Photoaging Effects (↓ Wrinkles, ↑ Elasticity) RP This compound PPARa ↑ PPAR-α Activation RP->PPARa RP->Anti_Aging PPARa->Inflammation Inhibits PPARa->Collagen_Deg Inhibits PPARa->Apoptosis Inhibits

Caption: Signaling pathway of this compound in mitigating UVB-induced skin photoaging.

Conclusion

The use of UVB-induced photoaging in mouse models provides a robust platform for evaluating the efficacy of this compound. The presented protocols and data demonstrate that this compound significantly reduces the signs of skin aging by mitigating inflammation, inhibiting collagen degradation, and modulating the PPAR-α signaling pathway. These findings support the continued use of this compound in dermatological and cosmetic applications for its anti-aging benefits.

References

Application Notes and Protocols for Clinical Trial Design of Retinol Palmitate in Dermatology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinol (B82714) palmitate, a synthetic ester of retinol (Vitamin A) and palmitic acid, is a widely utilized compound in dermatological and cosmetic formulations.[1] Its primary functions include accelerating skin metabolism, promoting cell proliferation, and stimulating collagen production.[2] Upon topical application, it is converted within the skin to retinol and subsequently to its biologically active form, retinoic acid, which modulates gene expression related to cell growth and differentiation.[3] This document provides detailed application notes and protocols for designing and executing clinical trials to evaluate the efficacy of retinol palmitate in treating common dermatological conditions, specifically photoaging and acne vulgaris.

Application Notes: Clinical Trial Design

Clinical Trial Design for Photoaging

A randomized, double-blind, vehicle-controlled study design is the gold standard for evaluating the efficacy of this compound in treating photoaged skin.[4]

a. Participant Selection:

  • Inclusion Criteria: Healthy male and female subjects aged 30-70 years with clinical signs of mild to moderate photoaging on the face (e.g., fine lines, coarse wrinkles, mottled pigmentation, and skin roughness).

  • Exclusion Criteria: Individuals with a history of hypersensitivity to retinoids, active skin diseases, recent use of topical or systemic retinoids, or those who have undergone cosmetic procedures in the treatment area. Pregnant or breastfeeding women should also be excluded.

b. Study Design and Treatment Arms:

  • Duration: A minimum of 12 weeks is recommended to observe significant clinical effects.

  • Treatment Arms:

    • Active Group: Topical formulation containing a specified concentration of this compound (e.g., 0.1% to 1.0%).

    • Vehicle Control Group: Identical formulation without this compound.

  • Application Protocol: Participants should be instructed to apply a standardized amount of the assigned product to the entire face once daily in the evening. The use of a broad-spectrum sunscreen during the day is mandatory.

c. Efficacy Endpoints and Assessment Methods:

  • Primary Endpoints:

    • Improvement in Facial Wrinkles: Assessed using a validated photonumeric scale (e.g., Glogau scale) by a trained clinical evaluator.

    • Reduction in Skin Roughness: Quantified using 3D in vivo skin imaging systems like PRIMOS.[5]

  • Secondary Endpoints:

    • Improvement in Skin Elasticity and Firmness: Measured using a Cutometer®.[6][7]

    • Reduction in Transepidermal Water Loss (TEWL): Measured with a Tewameter® to assess skin barrier function.[8]

    • Improvement in Pigmentation and Skin Tone: Evaluated through clinical grading and standardized digital photography.

    • Subject Self-Assessment: Questionnaires to evaluate perceived improvements in skin appearance.

Clinical Trial Design for Acne Vulgaris

A split-face or parallel-group, randomized, controlled trial is a suitable design for assessing the efficacy of this compound in treating acne vulgaris.[9]

a. Participant Selection:

  • Inclusion Criteria: Male and female subjects aged 12-40 years with a clinical diagnosis of mild to moderate acne vulgaris, characterized by the presence of inflammatory (papules, pustules) and non-inflammatory (comedones) lesions.

  • Exclusion Criteria: Individuals with severe or nodulocystic acne, known sensitivity to retinoids, use of other topical or systemic acne medications within a specified washout period, and pregnant or breastfeeding women.

b. Study Design and Treatment Arms:

  • Duration: Typically 8 to 12 weeks.

  • Treatment Arms:

    • Active Group: Topical formulation containing this compound.

    • Control Group: Vehicle control or an active comparator (e.g., another topical retinoid like tretinoin).[9]

  • Application Protocol: Participants apply the assigned product to the affected areas once daily.

c. Efficacy Endpoints and Assessment Methods:

  • Primary Endpoints:

    • Percent Reduction in Inflammatory and Non-inflammatory Lesion Counts: Lesions are counted by a trained evaluator at baseline and subsequent follow-up visits.

  • Secondary Endpoints:

    • Investigator's Global Assessment (IGA) of Acne Severity: A categorical scale used to rate the overall improvement in acne.

    • Reduction in Sebum Production: Can be measured using a Sebumeter®.

    • Subject Self-Assessment: Questionnaires on treatment satisfaction and perceived efficacy.

    • Safety and Tolerability: Assessment of local skin reactions such as erythema, scaling, and dryness.

Quantitative Data Summary

The following tables summarize quantitative data from representative clinical studies on retinoids, providing an indication of expected efficacy.

Table 1: Efficacy of Retinoids in Photoaging

Efficacy ParameterTreatment DurationResultReference
Fine Wrinkling2 years76% of subjects showed improvement with tretinoin (B1684217) 0.05% vs. 55% with vehicle (p=0.002)[4]
Mottled Hyperpigmentation2 years74% of subjects showed improvement with tretinoin 0.05% vs. 65% with vehicle (p=0.002)[4]
Tactile Roughness2 yearsNo statistically significant difference between tretinoin 0.05% and vehicle[4]
Skin Elasticity (R2)12 weeksStatistically significant improvement[10]
Skin Roughness (Ra)24 weeksStatistically significant improvement[1]

Table 2: Efficacy of Retinoids in Acne Vulgaris

Efficacy ParameterTreatment DurationResultReference
Total Lesion Count Reduction12 weeksThis compound ethosomal hydrogel showed a significant reduction in total acne lesions[9]
Non-inflammatory Lesion Count12 weeksThis compound resulted in a significantly lower non-inflammatory lesion count compared to tretinoin[9]
Investigator's Global Assessment (IGA) Improvement12 weeks26.1-34.9% improvement with topical retinoid + benzoyl peroxide vs. 7-11.8% with vehicle (p < 0.001)[11]
Lesion Count ReductionNot specified64-78.9% reduction with topical retinoid + oral antibiotic vs. 41-56.8% with vehicle (p < 0.001)[11]

Experimental Protocols

Protocol for Measurement of Skin Elasticity using Cutometer®

This protocol outlines the procedure for measuring skin viscoelastic properties.

a. Principle: The Cutometer® applies negative pressure to the skin, drawing it into the probe's aperture, and then releases it. The device measures the skin's ability to be deformed and to return to its original state, providing parameters related to elasticity and firmness.[6][7]

b. Materials:

  • Cutometer® MPA 580 (or similar model) with a 2 mm probe.

  • Computer with corresponding software.

  • Skin cleaning supplies (e.g., gentle cleanser, water, soft cloths).

c. Procedure:

  • Acclimatization: The subject should acclimatize to the controlled room conditions (temperature and humidity) for at least 20-30 minutes before measurements.

  • Site Preparation: The measurement area (e.g., cheek, forearm) is gently cleansed and dried.

  • Baseline Measurement: The Cutometer® probe is placed perpendicularly on the skin surface.

  • Measurement Cycle: The device is set to apply a defined negative pressure (e.g., 450 mbar) for a specific duration (e.g., 2 seconds), followed by a relaxation period (e.g., 2 seconds). This cycle is typically repeated three times for each measurement.[7]

  • Data Acquisition: The software records the skin's deformation and retraction curves.

  • Post-Treatment Measurement: The procedure is repeated at specified time points after product application.

d. Data Analysis: Key parameters to analyze include:

  • R0 (Uf): Maximum deformation, indicating skin firmness.

  • R2 (Ua/Uf): Gross elasticity.

  • R5 (Ur/Ue): Net elasticity.

  • R7 (Ur/Uf): Biological elasticity, representing the ratio of immediate retraction to maximum distension.[12]

Protocol for Measurement of Transepidermal Water Loss (TEWL) using Tewameter®

This protocol details the measurement of the rate of water evaporation from the skin.

a. Principle: The Tewameter® has an open-chamber probe with sensors that measure the water vapor pressure gradient above the skin surface, which is directly proportional to the rate of TEWL.[8]

b. Materials:

  • Tewameter® TM 300 (or similar model).

  • Controlled environment room (stable temperature and humidity).

c. Procedure:

  • Acclimatization: Subjects must rest in a room with controlled temperature (e.g., 18-22°C) and humidity (e.g., 50% +/- 5% R.H.) for at least 20 minutes.[8] All doors and windows should be closed during measurement.[8]

  • Site Selection: A flat, non-hairy area of skin is chosen for measurement.

  • Probe Placement: The probe is held gently and perpendicularly against the skin surface without applying pressure.

  • Measurement: The device records the TEWL value in g/m²/h. The measurement should be taken until a stable reading is achieved. A series of measurements should be taken for each target area at each time point.[8]

d. Data Analysis: The mean TEWL values before and after treatment are compared. A decrease in TEWL indicates an improvement in the skin's barrier function.

Protocol for Quantification of Skin Wrinkles and Roughness using PRIMOS®

This protocol describes the use of a 3D optical measurement system to analyze skin topography.

a. Principle: The PRIMOS® system uses fringe projection technology to create a 3D model of the skin surface.[13] This allows for the precise quantification of wrinkle depth, volume, and overall skin roughness.[13]

b. Materials:

  • PRIMOS® system (e.g., PRIMOS CR).

  • Computer with analysis software (e.g., VECTRA analysis software).[13]

  • Standardized lighting and subject positioning setup.

c. Procedure:

  • Subject Positioning: The subject is positioned in a standardized manner to ensure consistent imaging of the target area (e.g., periorbital region).

  • Image Acquisition: A series of images with projected fringe patterns are captured.

  • 3D Reconstruction: The software reconstructs a 3D image of the skin surface from the captured 2D images.

  • Region of Interest (ROI) Selection: A specific area for analysis is defined on the 3D model.

d. Data Analysis: The software calculates various parameters within the ROI, including:

  • Ra: Arithmetic average of the absolute values of the roughness profile ordinates.[14]

  • Rz: Average maximum height of the profile.

  • Wrinkle depth, length, and volume. [13]

Visualizations

Signaling Pathway of this compound in Skin

Retinol_Palmitate_Pathway cluster_epidermis Epidermis cluster_dermis Dermis This compound This compound Retinol Retinol This compound->Retinol Esterases Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Retinol Dehydrogenase Retinoic Acid Retinoic Acid Retinaldehyde->Retinoic Acid Retinaldehyde Dehydrogenase Nuclear Receptors (RAR, RXR) Nuclear Receptors (RAR, RXR) Retinoic Acid->Nuclear Receptors (RAR, RXR) Binds to Gene Transcription Gene Transcription Nuclear Receptors (RAR, RXR)->Gene Transcription Modulates Collagen Synthesis ↑ Collagen Synthesis ↑ Gene Transcription->Collagen Synthesis ↑ MMP Inhibition ↓ MMP Inhibition ↓ Gene Transcription->MMP Inhibition ↓ Inflammatory Cytokines ↓ Inflammatory Cytokines ↓ Gene Transcription->Inflammatory Cytokines ↓

Caption: this compound's conversion to retinoic acid and its downstream effects.

Experimental Workflow for a Clinical Trial

Clinical_Trial_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting Study_Design Study Design & Protocol Development Ethics_Approval Ethics Committee Approval Study_Design->Ethics_Approval Participant_Recruitment Participant Recruitment & Screening Ethics_Approval->Participant_Recruitment Informed_Consent Informed Consent Participant_Recruitment->Informed_Consent Baseline_Assessment Baseline Assessment (e.g., Cutometer, TEWL, PRIMOS) Informed_Consent->Baseline_Assessment Randomization Randomization (Active vs. Vehicle) Baseline_Assessment->Randomization Product_Dispensation Product Dispensation & Instruction Randomization->Product_Dispensation Follow_Up Follow-up Visits (e.g., Weeks 4, 8, 12) Product_Dispensation->Follow_Up Data_Collection Data Collection & Management Follow_Up->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Final_Report Final Report & Publication Statistical_Analysis->Final_Report

Caption: A typical workflow for a dermatological clinical trial.

References

Application Notes and Protocols for Assessing Retinol Palmitate Skin Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established methodologies for assessing the skin penetration of retinol (B82714) palmitate. The protocols outlined below are intended to serve as a guide for designing and executing robust in vitro and in vivo studies to evaluate the dermal absorption, distribution, and bioavailability of this widely used active ingredient.

Introduction

Retinol palmitate, a synthetic ester of retinol (Vitamin A) and palmitic acid, is a common ingredient in cosmetic and pharmaceutical formulations due to its anti-aging and skin-renewing properties.[1] Upon topical application, it is designed to penetrate the stratum corneum and subsequently be converted by cutaneous enzymes into retinol and then to its active form, retinoic acid.[2] Understanding the extent and depth of this compound penetration is crucial for optimizing formulation strategies, ensuring efficacy, and assessing potential systemic exposure.

This document outlines key experimental techniques for quantifying this compound in various skin layers and visualizing its distribution.

In Vitro Skin Penetration Assessment: Franz Diffusion Cell Assay

The Franz diffusion cell assay is a widely accepted in vitro method for assessing the percutaneous absorption of chemical substances.[3] It simulates the passive diffusion of a compound from a topical formulation through the skin into the systemic circulation.

Experimental Workflow: Franz Diffusion Cell Assay

Franz_Diffusion_Workflow cluster_prep Preparation cluster_setup Cell Setup cluster_experiment Experiment cluster_analysis Analysis prep_solution Prepare Receptor Solution (e.g., PBS) and Degas fill_receptor Fill Receptor Chamber with Solution prep_solution->fill_receptor prep_skin Prepare Skin Membrane (e.g., Human or Animal Skin) mount_skin Mount Skin Between Donor and Receptor Chambers prep_skin->mount_skin prep_formulation Prepare this compound Formulation apply_formulation Apply Formulation to Donor Chamber prep_formulation->apply_formulation fill_receptor->mount_skin mount_skin->apply_formulation seal_cell Seal the Franz Cell apply_formulation->seal_cell incubate Incubate at Controlled Temperature (e.g., 32°C) with Stirring seal_cell->incubate sample Collect Aliquots from Receptor Fluid at Time Intervals incubate->sample analyze_skin Analyze this compound in Skin Layers (Tape Stripping/Digestion + HPLC) incubate->analyze_skin replace_fluid Replenish Receptor Fluid sample->replace_fluid quantify_receptor Quantify this compound in Receptor Fluid (HPLC) sample->quantify_receptor replace_fluid->sample Repeat calculate Calculate Permeation Parameters (Flux, Permeability Coefficient) quantify_receptor->calculate analyze_skin->calculate Tape_Stripping_Workflow cluster_prep Preparation cluster_stripping Stripping cluster_analysis Analysis apply_formulation Apply this compound Formulation to Skin Area define_area Define and Mark the Treatment Area apply_formulation->define_area apply_tape Apply Adhesive Tape to the Marked Area define_area->apply_tape press_tape Apply Consistent Pressure apply_tape->press_tape remove_tape Remove Tape Strip press_tape->remove_tape remove_tape->apply_tape Repeat for Subsequent Layers store_tape Store Tape Strip for Analysis remove_tape->store_tape extract_retinol Extract this compound from Tape Strips store_tape->extract_retinol quantify_retinol Quantify this compound using HPLC extract_retinol->quantify_retinol determine_depth Correlate Strip Number with Stratum Corneum Depth (Optional) quantify_retinol->determine_depth PPAR_Pathway RP This compound Retinol Retinol RP->Retinol Esterases RA Retinoic Acid Retinol->RA Oxidation PPAR PPARα/γ RA->PPAR PPRE PPRE (DNA) PPAR->PPRE Heterodimerizes with RXR RXR RXR RXR->PPRE Gene_Expression Target Gene Expression (Lipid Metabolism, Differentiation) PPRE->Gene_Expression Transcription MAPK_Pathway UV UV Radiation MAPK_Pathway MAPK/ERK Pathway UV->MAPK_Pathway RP This compound (as Retinoic Acid) RP->MAPK_Pathway Downregulates VEGF VEGF Production MAPK_Pathway->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis

References

Application Notes and Protocols for the Synthesis of Radiolabeled Retinyl Palmitate in Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of radiolabeled retinyl palmitate, a critical tracer for in vivo studies of vitamin A metabolism and pharmacokinetics.

Introduction

Retinyl palmitate, the ester of retinol (B82714) (vitamin A) and palmitic acid, is the primary storage form of vitamin A in animals.[1] Understanding its metabolic fate is crucial for assessing vitamin A status, evaluating the efficacy of nutritional interventions, and studying the pharmacokinetics of retinoids.[2][3] The use of radiolabeled retinyl palmitate as a tracer enables researchers to track its absorption, distribution, metabolism, and excretion (ADME) with high sensitivity and specificity.[4] Commonly used isotopes for labeling include stable isotopes such as Carbon-13 (¹³C) and Deuterium (²H), and radioisotopes like Carbon-14 (¹⁴C) and Tritium (³H).[5][6][7]

Synthesis of Radiolabeled Retinyl Palmitate

The synthesis of radiolabeled retinyl palmitate typically involves the esterification of radiolabeled retinol with palmitic acid or a derivative. The choice of radiolabel depends on the specific research question, the required sensitivity, and the available analytical instrumentation.

Chemo-enzymatic Synthesis Approach

A highly efficient method for synthesizing retinyl palmitate involves a two-step chemo-enzymatic process.[8] This method can be adapted for the synthesis of the radiolabeled compound by starting with radiolabeled retinol.

Step 1: Hydrolysis of a Radiolabeled Retinyl Ester (e.g., [¹⁴C]-Retinyl Acetate) to [¹⁴C]-Retinol

This initial step is necessary if the commercially available radiolabeled starting material is an ester other than palmitate.

Step 2: Enzymatic Esterification of [¹⁴C]-Retinol with Palmitic Acid

This step utilizes a lipase (B570770) to catalyze the formation of [¹⁴C]-retinyl palmitate, offering high specificity and yield under mild reaction conditions.[8]

Experimental Protocols

Protocol 1: Synthesis of [¹⁴C]-Retinyl Palmitate

Materials:

Procedure:

  • Hydrolysis of [¹⁴C]-Retinyl Acetate:

    • Dissolve a known amount of [¹⁴C]-retinyl acetate in anhydrous ethanol.

    • Add 5 M potassium hydroxide. For every 10g of retinyl acetate, use 8 mL of KOH solution and 10 mL of ethanol.[8]

    • Stir the mixture at room temperature for a specified time to ensure complete hydrolysis to [¹⁴C]-retinol. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Extraction of [¹⁴C]-Retinol:

    • Once hydrolysis is complete, extract the [¹⁴C]-retinol using a suitable organic solvent like n-hexane.

    • Wash the organic phase multiple times with Milli-Q water to remove any remaining KOH and ethanol.

    • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain purified [¹⁴C]-retinol.

  • Enzymatic Esterification:

    • Dissolve the purified [¹⁴C]-retinol and a molar excess of palmitic acid (e.g., 1:1.1 molar ratio of retinol to palmitic acid) in n-hexane to achieve a retinol concentration of approximately 300 g/L.[8]

    • Add immobilized lipase to the mixture (e.g., 10 g/L).[8]

    • Incubate the reaction mixture at 30°C with gentle agitation.[8]

    • Monitor the formation of [¹⁴C]-retinyl palmitate by HPLC.

Purification and Characterization:

  • Purification: The final product can be purified using silica (B1680970) gel column chromatography or preparative HPLC to remove unreacted starting materials and byproducts.[9][10]

  • Characterization:

    • Confirm the identity of the synthesized [¹⁴C]-retinyl palmitate using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (for stable isotope-labeled compounds).

    • Determine the radiochemical purity and specific activity using liquid scintillation counting and HPLC with a radioactivity detector.

Data Presentation

Table 1: Summary of Synthesis Parameters and Outcomes for [¹⁴C]-Retinyl Palmitate

ParameterValueReference
Hydrolysis
Starting Material[¹⁴C]-Retinyl AcetateN/A
Reagents5 M KOH, Anhydrous Ethanol[8]
Hydrolysis Rate~100%[8]
Esterification
Substrates[¹⁴C]-Retinol, Palmitic AcidN/A
Substrate Molar Ratio (Retinol:Palmitic Acid)1:1.1[8]
EnzymeImmobilized Lipase[8]
Solventn-Hexane[8]
Reaction Temperature30°C[8]
Product
Yield of All-trans-retinyl palmitate~97.5%[8]
Purity (after purification)>99%[8]
Total Recovery Rate~88%[8]

Visualization of Experimental Workflow and Metabolic Pathway

Synthesis Workflow

The following diagram illustrates the key steps in the chemo-enzymatic synthesis of radiolabeled retinyl palmitate.

Synthesis_Workflow Start Radiolabeled Retinyl Acetate (e.g., [14C]-Retinyl Acetate) Hydrolysis Hydrolysis (KOH, Ethanol) Start->Hydrolysis Retinol Radiolabeled Retinol (e.g., [14C]-Retinol) Hydrolysis->Retinol Esterification Enzymatic Esterification (Immobilized Lipase, Palmitic Acid) Retinol->Esterification Product Radiolabeled Retinyl Palmitate (e.g., [14C]-Retinyl Palmitate) Esterification->Product Purification Purification (Chromatography) Product->Purification FinalProduct Purified Radiolabeled Retinyl Palmitate Purification->FinalProduct

Caption: Chemo-enzymatic synthesis of radiolabeled retinyl palmitate.

Metabolic Pathway of Retinyl Palmitate

This diagram outlines the metabolic fate of orally ingested radiolabeled retinyl palmitate in the body.

Metabolic_Pathway Ingestion Oral Ingestion of Radiolabeled Retinyl Palmitate Intestine Intestinal Lumen Ingestion->Intestine Hydrolysis Hydrolysis to Radiolabeled Retinol Intestine->Hydrolysis Absorption Absorption by Enterocytes Hydrolysis->Absorption Reesterification Re-esterification to Radiolabeled Retinyl Esters Absorption->Reesterification Chylomicrons Incorporation into Chylomicrons Reesterification->Chylomicrons Lymph Lymphatic System Chylomicrons->Lymph Blood Bloodstream Lymph->Blood Liver Liver Uptake and Storage (as Radiolabeled Retinyl Esters) Blood->Liver TargetTissues Target Tissues Blood->TargetTissues Secretion Secretion as Radiolabeled Retinol bound to Retinol-Binding Protein (RBP) Liver->Secretion Secretion->Blood

Caption: In vivo metabolic pathway of radiolabeled retinyl palmitate.

Applications in Tracer Studies

Radiolabeled retinyl palmitate is instrumental in various tracer studies:

  • Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of vitamin A.[11][12][13]

  • Metabolic Studies: To investigate the in vivo conversion of retinyl palmitate to other retinoids, such as retinol and retinoic acid.[14]

  • Nutritional Studies: To assess vitamin A status and the impact of dietary interventions.[2][3]

Table 2: Pharmacokinetic Parameters of Retinoids from Tracer Studies

ParameterRetinoidValueSpeciesReference
Time to Maximal Plasma Concentration (Tmax)Total Retinyl Esters3.5 - 12 hHuman[11]
Peak Plasma Concentration[¹³C]-Retinol1.16 ± 0.32 µmol/LHuman[11]
Half-life (t½) in DermisAromatic Retinoid11 hHairless Mouse[15]

Conclusion

The synthesis of radiolabeled retinyl palmitate is a critical enabling step for conducting insightful tracer studies in vitamin A research. The detailed protocols and application notes provided herein offer a framework for researchers to produce high-quality tracers for their investigations into the complex metabolism and pharmacokinetics of this essential nutrient. Careful execution of the synthesis, purification, and characterization steps is paramount to ensure the accuracy and reliability of the data obtained from subsequent in vivo studies.

References

Troubleshooting & Optimization

Technical Support Center: Formulation Strategies to Prevent Photodegradation of Retinyl Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of products containing retinyl palmitate.

Frequently Asked Questions (FAQs)

Q1: What is retinyl palmitate and why is it susceptible to photodegradation?

Retinyl palmitate is an ester of retinol (B82714) (Vitamin A) and palmitic acid.[1] It is widely used in cosmetic and pharmaceutical formulations for its anti-aging and skin-renewing properties.[2][3] Its chemical structure, characterized by a series of conjugated double bonds, makes it highly susceptible to degradation upon exposure to ultraviolet (UV) radiation, particularly wavelengths below 400 nm.[4] This degradation can lead to a loss of efficacy and the formation of potentially irritating byproducts.[2][5]

Q2: What are the primary mechanisms of retinyl palmitate photodegradation?

The photodegradation of retinyl palmitate primarily occurs through an ionic photodissociation mechanism.[6] Upon UV irradiation, the molecule can form a retinyl cation, which can then undergo intramolecular rearrangement to form anhydroretinol.[6] Photo-induced chemical reactions can also lead to various isomers (e.g., trans to cis conversion), oxidized products like epoxides, and other decomposition products.[5]

Q3: How does the formulation's pH affect the stability of retinyl palmitate?

The pH of a formulation can significantly influence the stability of retinyl palmitate. Studies have shown that pH levels of 4.0 and 8.0 can lead to a decrease in the stability of retinyl palmitate in hydrogel formulations.[7][8] A pH range of 5.6 to 7.0 was found to be more favorable for its stability in the same study.[7][8]

Q4: Can antioxidants effectively prevent the photodegradation of retinyl palmitate?

Yes, antioxidants can help protect retinyl palmitate from photodegradation. Butylated hydroxytoluene (BHT), an oil-soluble antioxidant, has been shown to slow the degradation of retinyl palmitate when exposed to UV irradiation.[7] Antioxidants function by scavenging free radicals and interrupting chain reactions that lead to degradation.[6] The effectiveness of an antioxidant can depend on the specific formulation and the primary degradation pathway. For instance, BHT is particularly effective against free radical chain reactions.[6]

Q5: What is encapsulation and how can it be used to stabilize retinyl palmitate?

Encapsulation is a technique where the active ingredient, in this case, retinyl palmitate, is enclosed within a carrier material. This approach can significantly enhance its stability by providing a physical barrier against environmental factors like light and oxygen.[][10] Various encapsulation technologies have been successfully used, including:

  • Liposomes: These are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic substances.[7][]

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can scatter UV light, thus protecting the encapsulated retinyl palmitate.[10]

  • Nanocapsules and Microcapsules: These systems can protect retinyl palmitate from hydrolysis and oxidation.[7]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with retinyl palmitate, enhancing its stability.[11][12]

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
Rapid loss of retinyl palmitate potency in the final formulation. - Exposure to light during manufacturing or storage.- Incompatible packaging.- High processing temperatures.- Oxidative degradation.- Implement light-protective measures during all manufacturing stages.- Use opaque or UV-protective packaging.[1]- Add retinyl palmitate during the cool-down phase of emulsion production.[13]- Incorporate antioxidants such as BHT or tocopherol into the formulation.[6][7]
Color or odor changes in the formulation over time. - Degradation of retinyl palmitate into byproducts.- Oxidation of other formulation components.- Confirm the stability of retinyl palmitate using HPLC analysis.- Evaluate the need for a more robust antioxidant system.- Consider encapsulation of the retinyl palmitate.[7][10]
Phase separation or changes in viscosity of an emulsion containing retinyl palmitate. - Photodegradation of emulsifiers or rheological modifiers.- Incompatibility of retinyl palmitate with other ingredients.- Test the photostability of the base formulation without retinyl palmitate.- Ensure all ingredients are compatible.- Encapsulation of retinyl palmitate may improve overall formulation stability.[7]
Skin irritation reported with the use of the product. - Formation of irritant degradation products.- High concentration of retinyl palmitate.- Improve the photostabilization of retinyl palmitate to minimize degradation.- Consider using a lower concentration of retinyl palmitate in combination with other synergistic ingredients.[14][15]- Encapsulation can also help to reduce the potential for irritation.[]

Quantitative Data on Retinyl Palmitate Stability

The following tables summarize quantitative data from various studies on the stability of retinyl palmitate under different conditions.

Table 1: Effect of Photostabilizers on Retinyl Palmitate Degradation

Formulation Irradiation % Loss of Retinyl Palmitate Reference
0.25% Retinyl Palmitate (o/w emulsion)5 MED simulated solar UV62%[5]
0.25% Retinyl Palmitate with 4% Ethylhexyl Methoxycrylene5 MED simulated solar UV<5%[5]
0.25% Retinyl Palmitate with 5% Ethylhexyl Methoxycrylene5 MED simulated solar UV0%[5]

Table 2: Stability of Retinoids in Commercial Cosmetics Over 6 Months

Storage Condition % Decline in Retinoid Content Reference
25°C (Long-term stability)0% - 80%[16]
40°C (Accelerated stability)40% - 100%[16]

Experimental Protocols

Protocol: Assessing the Photostability of a Retinyl Palmitate Formulation

This protocol outlines a general method for evaluating the photostability of retinyl palmitate in a topical formulation using High-Performance Liquid Chromatography (HPLC).

1. Materials and Equipment:

  • Test formulation containing retinyl palmitate

  • Control formulation (without retinyl palmitate)

  • Solar simulator or UV irradiation chamber

  • Quartz cuvettes or suitable transparent containers

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Methanol or other suitable solvent for extraction

  • Internal standard (e.g., tocopherol)

  • Analytical balance

  • Volumetric flasks and pipettes

2. Sample Preparation:

  • Accurately weigh a sample of the test formulation.

  • Dissolve the sample in a known volume of a suitable solvent (e.g., methanol) to extract the retinyl palmitate.

  • Incorporate an internal standard to improve the accuracy of the quantification.

  • Filter the sample through a 0.45 µm filter before HPLC analysis.

3. Irradiation Procedure:

  • Place a known amount of the test formulation in a quartz cuvette or other UV-transparent container.

  • Expose the sample to a controlled dose of UV radiation from a solar simulator. The dose can be measured in Minimal Erythemal Doses (MEDs).

  • Simultaneously, keep a control sample of the same formulation in the dark at the same temperature.

  • After irradiation, prepare the sample for HPLC analysis as described in step 2.

4. HPLC Analysis:

  • Inject the prepared samples (irradiated and non-irradiated controls) into the HPLC system.

  • Use a suitable mobile phase and gradient to separate retinyl palmitate from other components.

  • Detect retinyl palmitate using a UV detector at its maximum absorbance wavelength (around 325-329 nm).[5]

  • Quantify the amount of retinyl palmitate in each sample by comparing the peak area to that of a standard curve. The use of an internal standard is recommended.[5]

5. Data Analysis:

  • Calculate the percentage of retinyl palmitate remaining in the irradiated sample compared to the non-irradiated control.

  • The percentage loss is calculated as: (1 - (Concentration in irradiated sample / Concentration in non-irradiated sample)) * 100%.

Visualizations

photodegradation_pathway RP Retinyl Palmitate Cation Retinyl Cation RP->Cation Ionic Photodissociation Isomers Cis-Isomers RP->Isomers Isomerization Oxidation Oxidized Products (e.g., Epoxides) RP->Oxidation Photo-oxidation UV UV Radiation UV->RP initiates Anhydro Anhydroretinol Cation->Anhydro Intramolecular Rearrangement experimental_workflow cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_results Results Formulation Prepare Formulation with Retinyl Palmitate Control Prepare Non-Irradiated Control Sample Formulation->Control Irradiated Prepare Sample for Irradiation Formulation->Irradiated Extraction Extract Retinyl Palmitate from all samples Control->Extraction UV_exposure Expose Sample to Controlled UV Radiation Irradiated->UV_exposure UV_exposure->Extraction HPLC HPLC Analysis Extraction->HPLC Quantification Quantify Retinyl Palmitate Concentration HPLC->Quantification Comparison Compare Irradiated vs. Non-Irradiated Samples Quantification->Comparison Conclusion Determine Photostability Comparison->Conclusion stabilization_strategy start Is Retinyl Palmitate Degrading? antioxidants Incorporate Antioxidants (BHT, Tocopherol) start->antioxidants Yes packaging Use Opaque/ UV-Protective Packaging start->packaging Yes encapsulation Consider Encapsulation (Liposomes, SLNs) antioxidants->encapsulation If degradation persists packaging->encapsulation If degradation persists synergists Add Synergistic Stabilizers (e.g., Ethylhexyl Methoxycrylene) encapsulation->synergists For maximum protection retest Re-evaluate Photostability encapsulation->retest synergists->retest

References

Technical Support Center: Optimizing Retinol Palmitate Delivery to the Epidermis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental delivery of retinol (B82714) palmitate to the epidermis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in delivering retinol palmitate (RP) to the epidermis?

A1: The primary challenge is overcoming the skin's barrier function, primarily the stratum corneum.[1] this compound is a large, lipophilic molecule, which can limit its passive diffusion through this dense, lipid-rich layer to reach the viable epidermis where it is metabolized into its active form.[2][3]

Q2: Why is this compound used in formulations instead of more active forms like retinol or retinoic acid?

A2: this compound is an ester of retinol and is significantly more stable than retinol and less irritating to the skin than retinoic acid.[4][5] It serves as a precursor that is enzymatically converted to retinol within the skin, and then to the pharmacologically active retinoic acid, offering a better-tolerated approach to topical retinoid therapy.[6][7]

Q3: What are the main causes of this compound degradation in topical formulations?

A3: this compound, like other retinoids, is highly susceptible to degradation from exposure to light (especially UV radiation), oxygen, and high temperatures.[3][8][9] The presence of certain ingredients, like peroxides in emulsifiers, can also accelerate its decomposition.[10]

Q4: How is this compound metabolized in the skin to become active?

A4: Once this compound penetrates the epidermis, it is hydrolyzed by skin-native esterases, cleaving the ester bond to release retinol.[6][7] Retinol is then oxidized to retinal, which is further oxidized to retinoic acid. Retinoic acid is the molecule that binds to nuclear receptors in skin cells to elicit a biological response, such as stimulating collagen production.[8][11]

Metabolic Pathway of Retinyl Palmitate in the Skin

Retinyl Palmitate Metabolism RP Retinyl Palmitate (in Epidermis) R Retinol RP->R Esterases RAL Retinal R->RAL Oxidation RA Retinoic Acid (Active Form) RAL->RA Oxidation Bio Biological Effect (e.g., Collagen Synthesis) RA->Bio Binds to Nuclear Receptors Formulation Troubleshooting Workflow cluster_0 Problem Identification cluster_1 Troubleshooting Path cluster_2 Resolution start Poor Experimental Outcome p1 Low Epidermal Delivery start->p1 p2 Formulation Instability start->p2 p3 Inconsistent Results start->p3 d1 Analyze Formulation? p1->d1 p2->d1 d2 Review Experimental Protocol? p3->d2 d1->d2 No s1 Modify Vehicle (e.g., add nanocarriers) d1->s1 Yes s2 Incorporate Stabilizers /Antioxidants d1->s2 Yes s3 Standardize Skin Sample Handling d2->s3 Yes s4 Validate Analytical Method (HPLC) d2->s4 Yes end Re-run Experiment d2->end No s1->end s2->end s3->end s4->end

References

Technical Support Center: Overcoming Poor Solubility of Retinol Palmitate in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of retinol (B82714) palmitate in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is retinol palmitate difficult to dissolve in cell culture media?

A1: this compound is a highly lipophilic (fat-soluble) molecule, making it practically insoluble in aqueous solutions like cell culture media.[1][2][3] Its long hydrocarbon chain contributes to its low water solubility.

Q2: What is the most common method to prepare this compound for cell culture experiments?

A2: The most common method is to first dissolve this compound in a small amount of an organic solvent to create a concentrated stock solution. This stock solution is then further diluted to the final working concentration in the cell culture medium.[1]

Q3: What are the recommended organic solvents for creating a this compound stock solution?

A3: Dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and dimethylformamide (DMF) are commonly used organic solvents for dissolving this compound.[1]

Q4: What are the solubility limits of this compound in these organic solvents?

A4: The approximate solubility of this compound is:

  • ~15 mg/mL in ethanol[1]

  • ~5 mg/mL in DMSO[1]

  • ~5 mg/mL in DMF[1]

Q5: What is the maximum recommended concentration of organic solvents in the final cell culture medium?

A5: To avoid solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture medium should be kept to a minimum, typically below 0.5%, and for some sensitive cell lines, even lower.[4][5][6] It is crucial to determine the tolerance of your specific cell line to the chosen solvent by running a vehicle control experiment.

Q6: Are there alternative methods to dissolve this compound without using organic solvents?

A6: Yes, alternative methods include the use of carrier molecules like cyclodextrins or encapsulating this compound in liposomes.[][8][9] These methods can enhance the stability and delivery of this compound to cells in an aqueous environment.

Q7: How does this compound exert its biological effects in cells?

A7: this compound itself is a pro-vitamin. Once inside the cell, it is hydrolyzed to retinol, which is then oxidized to retinaldehyde and subsequently to retinoic acid. Retinoic acid is the biologically active metabolite that binds to nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). This binding forms a heterodimer that translocates to the nucleus and binds to Retinoic Acid Response Elements (RAREs) on the DNA, thereby regulating the transcription of target genes involved in cellular processes like proliferation and differentiation.[10][11][12][13][14]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Immediate precipitation upon adding stock solution to media The concentration of this compound in the final media exceeds its aqueous solubility limit.- Decrease the final working concentration. - Perform a serial dilution of the stock solution in pre-warmed (37°C) media while gently vortexing.[15]
The temperature of the media is too low, decreasing solubility.Always use pre-warmed (37°C) cell culture media for dilutions.[15]
Cloudiness or precipitate observed after a few hours or days in the incubator Delayed precipitation due to changes in media pH or temperature over time.- Prepare fresh media with this compound immediately before each experiment. - Consider using a more stable delivery system like cyclodextrins or liposomes.
Interaction of this compound with components in the media, especially in serum-free conditions.The presence of proteins, like bovine serum albumin (BSA) or fetal calf serum (FCS), can help stabilize retinoids in culture media and prevent their loss due to absorption to plasticware.[16][17]
Inconsistent or no biological effect observed Degradation of this compound due to exposure to light, air, or heat.Retinoids are sensitive to light, air, and heat.[2][18] Prepare stock solutions under low-light conditions, store them at -20°C or -80°C under an inert gas (like argon or nitrogen), and use them within a recommended timeframe. Aqueous solutions are generally not recommended for storage for more than a day.[1]
Low bioavailability of this compound to the cells.The chosen solubilization method may not be optimal for your cell type. Consider trying an alternative delivery system like cyclodextrins or liposomes to enhance cellular uptake.
Observed cytotoxicity in cell cultures The concentration of the organic solvent (e.g., DMSO) is too high.- Ensure the final solvent concentration is within the non-toxic range for your specific cell line (typically <0.5%).[4][5][6] - Always include a vehicle control (media with the same concentration of solvent but without this compound) in your experiments.
The concentration of this compound is too high.Perform a dose-response experiment to determine the optimal, non-toxic working concentration of this compound for your cells.

Data Presentation

Table 1: Solubility of this compound in Common Organic Solvents

SolventApproximate SolubilityReference
Ethanol15 mg/mL[1]
Dimethyl Sulfoxide (DMSO)5 mg/mL[1]
Dimethylformamide (DMF)5 mg/mL[1]
Chloroform (B151607)~50 mg/mL[2]

Table 2: Recommended Maximum Solvent Concentrations in Cell Culture

SolventMaximum Recommended ConcentrationReference
Dimethyl Sulfoxide (DMSO)< 0.5% (cell line dependent)[4][5][6][15]
Ethanol< 0.5% (cell line dependent)[4][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using an Organic Solvent
  • Materials:

    • This compound powder

    • Anhydrous DMSO or Ethanol (cell culture grade)

    • Sterile, light-protected microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Under low-light conditions, weigh the desired amount of this compound powder.

    • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 5 mg/mL in DMSO).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C for 3-5 minutes can aid dissolution.[15]

    • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[15]

    • For use in cell culture, thaw an aliquot and dilute it in pre-warmed (37°C) cell culture medium to the final working concentration immediately before use.

Protocol 2: Solubilization of this compound using Cyclodextrins (Conceptual Workflow)
  • Materials:

    • This compound

    • Beta-cyclodextrin (β-CD) or a modified cyclodextrin (B1172386) like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Aqueous buffer (e.g., PBS) or cell culture medium

    • Stir plate and magnetic stir bar

  • Procedure:

    • Prepare an aqueous solution of the cyclodextrin.

    • Add this compound powder to the cyclodextrin solution.

    • Stir the mixture vigorously for a defined period (e.g., several hours to overnight) at room temperature to allow for the formation of the inclusion complex.

    • The resulting solution, containing the this compound-cyclodextrin complex, can then be sterile-filtered and added to the cell culture medium.

Protocol 3: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
  • Materials:

    • This compound

    • Phospholipids (e.g., lecithin) and cholesterol

    • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

    • Rotary evaporator

    • Aqueous buffer (e.g., PBS)

    • Sonication device (bath or probe sonicator) or extrusion apparatus

  • Procedure:

    • Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Hydrate the lipid film by adding the aqueous buffer and agitating. This will form multilamellar vesicles (MLVs).

    • To produce smaller, unilamellar vesicles, the MLV suspension can be sonicated or subjected to extrusion through a membrane with a defined pore size.

    • The resulting liposome (B1194612) suspension encapsulating this compound can be added to the cell culture medium.

Mandatory Visualization

Retinol_Palmitate_Solubilization_Workflow Experimental Workflow: Solubilizing this compound cluster_organic_solvent Method 1: Organic Solvent cluster_cyclodextrin Method 2: Cyclodextrin cluster_liposome Method 3: Liposome Encapsulation RP_powder1 This compound Powder Stock_Solution Concentrated Stock Solution RP_powder1->Stock_Solution Dissolve Solvent DMSO or Ethanol Solvent->Stock_Solution Dilution1 Dilute in Pre-warmed Media Stock_Solution->Dilution1 Final_Culture Final Cell Culture Dilution1->Final_Culture RP_powder2 This compound Powder Inclusion_Complex Inclusion Complex Formation RP_powder2->Inclusion_Complex Cyclodextrin Cyclodextrin Solution Cyclodextrin->Inclusion_Complex Mix & Stir Dilution2 Add to Media Inclusion_Complex->Dilution2 Final_Culture2 Final Cell Culture Dilution2->Final_Culture2 RP_powder3 This compound Powder Thin_Film Thin Lipid Film Formation RP_powder3->Thin_Film Lipids Phospholipids & Cholesterol Lipids->Thin_Film Dissolve in Organic Solvent & Evaporate Hydration Hydration & Vesicle Formation Thin_Film->Hydration Sizing Sonication/Extrusion Hydration->Sizing Liposomes This compound-Loaded Liposomes Sizing->Liposomes Dilution3 Add to Media Liposomes->Dilution3 Final_Culture3 Final Cell Culture Dilution3->Final_Culture3

Caption: Workflow for solubilizing this compound for cell culture.

Retinoic_Acid_Signaling_Pathway Retinoic Acid Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RP This compound RP_in This compound RP->RP_in Cellular Uptake Retinol Retinol RP_in->Retinol Hydrolysis Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Oxidation Retinoic_Acid Retinoic Acid (RA) Retinaldehyde->Retinoic_Acid Oxidation CRABP CRABP Retinoic_Acid->CRABP Binds to RA_in Retinoic Acid CRABP->RA_in Transport Heterodimer RAR-RXR Heterodimer RA_in->Heterodimer Binds to RAR RAR RAR->Heterodimer RXR RXR RXR->Heterodimer RARE RARE (DNA) Heterodimer->RARE Binds to Transcription Gene Transcription RARE->Transcription Regulates

Caption: Simplified diagram of the retinoic acid signaling pathway.

References

Minimizing interference in retinol palmitate HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of retinol (B82714) palmitate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to help minimize interference and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in retinol palmitate HPLC analysis?

A1: Interference in this compound analysis can originate from several sources, depending on the sample matrix. Common interferents include:

  • Other Fat-Soluble Vitamins: Tocopherols (B72186) (Vitamin E) and other retinoids can have similar chromatographic behavior.[1][2]

  • Carotenoids: In food and biological samples, carotenoids like β-carotene can interfere with the analysis.[3][4]

  • Matrix Components: Excipients from pharmaceutical or cosmetic formulations (e.g., oils, fats, waxes in ointments) and lipids in biological samples can co-elute with the analyte or cause high background noise.[5][6]

  • Isomers and Degradation Products: Exposure to light and oxygen can cause isomerization (e.g., formation of 9-cis-retinyl palmitate) or degradation of this compound, leading to extra peaks in the chromatogram.[3][6]

  • Plasticizers and Contaminants: Contaminants from solvents, glassware, or plastic consumables can introduce interfering peaks.

Q2: What is the optimal UV wavelength for detecting this compound?

A2: The optimal UV detection wavelength for this compound is approximately 325-326 nm, which corresponds to its maximum absorbance.[1][5][7][8][9] Using a photodiode array (DAD) detector is advantageous as it allows for the examination of the entire UV spectrum of a peak to confirm its identity and purity.[1][5] For enhanced sensitivity and selectivity, especially in complex matrices, a fluorescence detector can be used with excitation at ~350 nm and emission at ~480 nm.[6][10]

Q3: When is saponification necessary for sample preparation?

A3: Saponification is a crucial sample preparation step used to hydrolyze retinyl esters to retinol and to remove interfering lipids and oils from the sample matrix.[11][12][13] This procedure is highly recommended for complex samples such as:

  • Fortified foods and edible oils[6][7][14]

  • Ointments and creams[5]

  • Biological tissues and serum[9][12]

Saponification simplifies the chromatogram by removing the large, broad peaks from triglycerides and other fats that can interfere with the this compound peak. However, for simpler matrices, a direct solvent extraction may be sufficient and is often faster.[6][7][14]

Q4: How can I prevent the degradation of this compound during sample preparation and analysis?

A4: this compound is sensitive to light, oxygen, and high temperatures.[3] To prevent degradation:

  • Protect from Light: Work under yellow or red light, or use amber glassware and vials for all sample and standard preparations.[9][15]

  • Prevent Oxidation: Add antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid to your samples and standards.[6][16] Purge solvents with nitrogen or helium to remove dissolved oxygen.

  • Control Temperature: Avoid excessive heat during sample preparation steps like saponification (temperatures should generally not exceed 80°C).[12] Store stock solutions and samples at low temperatures (-20°C or -80°C) until analysis.[15][17]

Q5: Which HPLC column is better for this compound analysis: C18 or C30?

A5: Both C18 and C30 columns are widely used for this compound analysis.

  • C18 Columns: These are robust, general-purpose reversed-phase columns suitable for many applications. They provide good separation for this compound in various matrices.[5][13][17][18]

  • C30 Columns: These columns offer enhanced shape selectivity, which is particularly advantageous for separating structurally similar compounds like isomers of retinoids and carotenoids.[19][20] A C30 column can provide better resolution between this compound and closely eluting interferents, especially in complex samples like food or biological extracts.[2][19][20]

The choice depends on the complexity of your sample matrix and the specific interferents you need to resolve. For challenging separations, a C30 column is often the superior choice.[4]

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC analysis of this compound.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
Possible Cause Recommended Solution
Column Overload Decrease the injection volume or dilute the sample.
Mismatched Solvents Ensure the sample is dissolved in a solvent that is weaker than or equal in elution strength to the mobile phase. Ideally, dissolve the sample in the initial mobile phase.
Column Contamination/Degradation Flush the column with a strong solvent (e.g., isopropanol). If performance does not improve, replace the guard column or the analytical column.
Secondary Interactions For basic analytes, adding a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase can improve peak shape.[9]
Inappropriate pH Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Problem 2: Ghost Peaks or Carryover
Possible Cause Recommended Solution
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity (HPLC-grade) solvents and water.[5]
Injector Carryover Clean the injector and syringe with a strong solvent. Implement a needle wash step in your method using a solvent in which this compound is highly soluble.
Late Eluting Compounds Extend the run time or add a high-organic wash step at the end of each run to elute strongly retained compounds from the column.
Problem 3: Unstable or Drifting Baseline
Possible Cause Recommended Solution
Inadequate System Equilibration Ensure the column is thoroughly equilibrated with the mobile phase before starting the sequence. This is especially important for gradient methods.
Mobile Phase Not Degassed Degas the mobile phase using sonication, vacuum filtration, or an inline degasser to prevent air bubbles from entering the detector.[8]
Column Temperature Fluctuations Use a column oven to maintain a constant and stable temperature.[21]
Detector Lamp Issue Check the detector lamp's energy and age. Replace if necessary.
Problem 4: Poor Resolution / Co-eluting Peaks

This is a critical issue directly related to interference. The following workflow can help systematically address it.

G cluster_0 Troubleshooting Poor Resolution Start Poor Resolution or Co-eluting Peaks CheckMethod Review Method Parameters: Mobile Phase, Column, Flow Rate Start->CheckMethod OptimizeMP Optimize Mobile Phase CheckMethod->OptimizeMP Isocratic Isocratic Method? Adjust Organic/Aqueous Ratio OptimizeMP->Isocratic Yes Gradient Gradient Method? Modify Gradient Slope OptimizeMP->Gradient No ChangeColumn Change Column Chemistry UseC30 Switch from C18 to C30 Column for Better Shape Selectivity ChangeColumn->UseC30 SamplePrep Improve Sample Preparation Saponify Implement Saponification to Remove Lipids SamplePrep->Saponify Isocratic->ChangeColumn End Resolution Improved Isocratic->End Gradient->ChangeColumn Gradient->End UseC30->SamplePrep UseC30->End SPE Use Solid-Phase Extraction (SPE) for Cleaner Extract Saponify->SPE Saponify->End SPE->End

Caption: Workflow for troubleshooting poor peak resolution.

Experimental Protocols

Protocol 1: Saponification and Extraction for Ointments and Creams

This protocol is adapted for complex lipid-rich matrices to hydrolyze esters and remove interfering fats.

  • Sample Weighing: Accurately weigh 2-5 g of the sample into a 100 mL amber saponification flask.[13]

  • Antioxidant Addition: Add approximately 0.5 g of ascorbic acid or a small amount of BHT to the flask to prevent oxidative degradation.[13]

  • Saponification: Add 30 mL of 7.5% potassium hydroxide (B78521) (KOH) in ethanol.[13] Mix thoroughly and place the flask in a water bath set to 80-95°C for 30-45 minutes with occasional swirling.[12][13] The goal is to fully hydrolyze the retinyl palmitate to retinol.

  • Cooling: After saponification, cool the flask to room temperature.

  • Extraction: Transfer the contents to a separatory funnel. Rinse the flask with 10 mL of deionized water three times and add the rinses to the funnel. Add 40-50 mL of a nonpolar extraction solvent like n-hexane or petroleum ether.[5][13]

  • Phase Separation: Shake the funnel vigorously for 1-2 minutes and allow the layers to separate.

  • Collection: Collect the upper organic layer into a clean amber flask. Repeat the extraction on the aqueous layer two more times with fresh solvent and combine all organic extracts.[13]

  • Washing: Wash the combined organic extracts with 50 mL portions of deionized water until the washings are neutral (checked with pH paper) to remove residual KOH.[13]

  • Drying and Reconstitution: Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.[13] Reconstitute the residue in a known volume of mobile phase (e.g., methanol (B129727) or n-heptane) for HPLC injection.

  • Filtration: Filter the final sample solution through a 0.45 µm syringe filter before injection.[8]

G cluster_1 Sample Preparation Workflow (Saponification) weigh 1. Weigh Sample (e.g., 2-5 g) add_antioxidant 2. Add Antioxidant (e.g., Ascorbic Acid) weigh->add_antioxidant saponify 3. Saponify (KOH in Ethanol, 80-95°C) add_antioxidant->saponify extract 4. Liquid-Liquid Extraction (n-Hexane or Petroleum Ether) saponify->extract wash 5. Wash Organic Layer (with Deionized Water) extract->wash dry 6. Evaporate to Dryness (under Nitrogen, <40°C) wash->dry reconstitute 7. Reconstitute in Mobile Phase dry->reconstitute filter 8. Filter (0.45 µm) & Inject reconstitute->filter

Caption: Saponification and extraction workflow diagram.

Protocol 2: Example HPLC Methods

Below are two example HPLC methods, one for reversed-phase and one for normal-phase, which can be used as starting points for method development.

ParameterMethod A: Reversed-Phase [5]Method B: Normal-Phase [7][8]
Column C18, 250 x 4.6 mm, 5 µmSilica, 250 x 4.6 mm, 5 µm
Mobile Phase Methanol:Water (98:2, v/v)n-Heptane:Isopropyl Alcohol (75:25, v/v)
Flow Rate 1.0 - 2.0 mL/min1.0 mL/min
Detection UV/DAD at 325 nmUV/DAD at 326 nm
Column Temp. 40°C40°C
Injection Vol. 20 µL20 µL
Run Time ~30 min~10 min
Sample Diluent Methanoln-Heptane

Quantitative Data Summary

The following tables summarize typical performance data from validated HPLC methods for this compound analysis. These values can serve as a benchmark for your own method validation.

Table 1: Chromatographic Performance and Sensitivity

ParameterReversed-Phase Method [5][17]Normal-Phase Method [7][8]
Retention Time (min) ~19 - 31~8
LOD (Limit of Detection) 0.43 mg/100 mL0.029 µg/mL
LOQ (Limit of Quantitation) 1.31 mg/100 mL0.096 µg/mL
Linearity (R²) >0.999>0.999

Table 2: Method Accuracy and Precision

ParameterReversed-Phase Method [5][17]Normal-Phase Method [7][8]
Recovery (%) 100.4 - 101.3%>95%
Precision (RSD %) < 2%< 2%

References

Technical Support Center: Mitigating Skin Irritation from Topical Retinol Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address skin irritation associated with the topical application of retinol (B82714) palmitate.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of skin irritation caused by topical retinol palmitate?

A1: this compound itself is less irritating than other retinoids like retinoic acid.[1][2] However, upon skin absorption, it is converted to retinol and then to retinoic acid, which is the biologically active form.[3][4] The irritation, often termed "retinoid dermatitis," is primarily initiated by the activation of retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in skin cells.[1][3] This activation triggers a cascade of events, including the release of pro-inflammatory cytokines such as interleukin-8 (IL-8) and monocyte chemoattractant protein-1 (MCP-1).[[“]] This inflammatory response leads to the characteristic symptoms of retinoid-induced irritation: erythema (redness), scaling, dryness, and a burning sensation.[4]

Q2: How can formulation strategies minimize this compound-induced skin irritation?

A2: Formulation plays a crucial role in mitigating the irritation potential of this compound. Key strategies include:

  • Encapsulation: Encapsulating this compound in delivery systems like liposomes or solid lipid nanoparticles (SLNs) can control its release onto the skin, reducing the initial burst of the active ingredient and thereby minimizing irritation.

  • Vehicle Selection: The choice of vehicle can significantly influence skin penetration and irritation. For instance, cream-based formulations may be less irritating than alcohol-based gels.[6]

  • Inclusion of Anti-Irritants: Incorporating soothing and barrier-repairing ingredients can effectively counteract the irritating effects of this compound.

Q3: Which anti-irritant ingredients are most effective in reducing irritation from this compound?

A3: Several ingredients have been shown to effectively reduce retinoid-induced irritation. These can be broadly categorized as:

  • Barrier-Repairing Agents: Ingredients like ceramides (B1148491) and phytosterols (B1254722) help to restore the skin's natural barrier, reducing transepidermal water loss (TEWL) and improving resilience to irritation.

  • Anti-Inflammatory Agents: Botanical extracts with anti-inflammatory properties, such as those from Centella asiatica, can help to quell the inflammatory cascade triggered by retinoids.[7]

  • Humectants and Moisturizers: Ingredients like panthenol and acetyl glucosamine (B1671600) help to hydrate (B1144303) the skin, alleviating the dryness and scaling associated with retinoid use.[7]

Troubleshooting Guides

Problem: Significant erythema and scaling observed in early-stage clinical trials.

Possible Cause: The concentration of this compound may be too high for the study population, or the formulation may lack adequate anti-irritant ingredients.

Solution:

  • Formulation Optimization:

    • Reduce the concentration of this compound in the formulation.

    • Incorporate a combination of barrier-repairing and anti-inflammatory ingredients. A study on 0.1% retinol demonstrated that co-formulations with 2% phytosteryl/octyldodecyl lauroyl glutamate (B1630785) (PLG), 5% ceramides, 3% acetyl glucosamine, 2% panthenol, or 0.5% Centella asiatica significantly reduced irritation.[7][8]

    • Consider an encapsulated form of this compound to provide a more controlled release.

  • Clinical Protocol Adjustment:

    • Implement a gradual dose-escalation protocol, starting with a lower concentration or less frequent application to allow the skin to acclimatize.

    • Ensure subjects are using a gentle cleanser and a supportive moisturizer as part of their skincare regimen during the trial.

Problem: In vitro assays show high levels of pro-inflammatory cytokines (IL-8, MCP-1) in keratinocyte cultures treated with a new this compound formulation.

Possible Cause: The formulation is inducing a significant inflammatory response in the keratinocytes.

Solution:

  • Screening of Anti-Irritant Additives:

    • Conduct a co-incubation study with a panel of potential anti-irritant ingredients.

    • Culture human epidermal keratinocytes and treat them with the this compound formulation alone, and in combination with various anti-irritants.

    • Measure the levels of IL-8 and MCP-1 in the culture supernatant using ELISA after a 24-hour incubation period.

    • Select the anti-irritant(s) that demonstrate a statistically significant reduction in cytokine release.

  • Formulation Reformulation:

    • Incorporate the most effective anti-irritant(s) identified in the screening assay into the this compound formulation.

    • Repeat the in vitro cytokine assay with the reformulated product to confirm a reduction in the inflammatory response.

Data Presentation

Table 1: Comparison of Cumulative Irritation Scores for Different Topical Retinoid Formulations.

FormulationMean Cumulative Irritation Score (Erythema)Mean Cumulative Irritation Score (Dryness)Mean Cumulative Irritation Score (Burning/Stinging)Reference
Tretinoin 0.04% Microsphere GelLower than Adapalene 0.3% GelLower than Adapalene 0.3% GelLower than Adapalene 0.3% Gel[9]
Adapalene 0.3% GelHigher than Tretinoin 0.04% Microsphere GelHigher than Tretinoin 0.04% Microsphere GelHigher than Tretinoin 0.04% Microsphere Gel[9]
Tretinoin 0.025% CreamNo significant difference from Tretinoin 0.04% Microsphere GelNo significant difference from Tretinoin 0.04% Microsphere GelNo significant difference from Tretinoin 0.04% Microsphere Gel[9]

Note: Data is presented qualitatively as the source abstract did not provide specific numerical scores but rather comparative outcomes.

Table 2: Effect of Soothing Agents on 0.1% Retinol-Induced Irritation (Mean Cumulative Irritancy Index ± SD).

TreatmentMean Cumulative Irritancy Index (MCII)Cumulative Grade 2+ Reactions
0.1% Retinol (Vehicle)0.77 ± 0.241
0.1% Retinol + 2% PLG0.26 ± 0.240
0.1% Retinol + 5% Ceramides0.42 ± 0.310
0.1% Retinol + 3% Acetyl glucosamine0.51 ± 0.320
0.1% Retinol + 2% Panthenol0.55 ± 0.350
0.1% Retinol + 0.2% TECA0.62 ± 0.300
0.1% Retinol + 0.5% Centella asiatica0.68 ± 0.250

Data adapted from a 5-day patch test on 21 healthy Chinese adults.[7][8]

Experimental Protocols

Protocol 1: In Vitro Screening of Anti-Irritants for this compound Formulations

Objective: To assess the ability of test agents to reduce the secretion of pro-inflammatory cytokines (IL-8 and MCP-1) from human epidermal keratinocytes exposed to this compound.

Materials:

  • Normal Human Epidermal Keratinocytes (NHEK)

  • Keratinocyte Growth Medium (KGM)

  • This compound formulation

  • Test anti-irritant agents

  • Phosphate Buffered Saline (PBS)

  • Human IL-8 and MCP-1 ELISA kits

  • 96-well cell culture plates

  • Spectrophotometer

Methodology:

  • Cell Culture: Culture NHEK in KGM in a humidified incubator at 37°C and 5% CO2.

  • Seeding: Seed 1 x 10^5 cells per well in 96-well plates and allow them to adhere overnight.

  • Treatment:

    • Prepare dilutions of the this compound formulation and the test anti-irritant agents in KGM.

    • Aspirate the old medium from the cells and add the treatment solutions. Include the following controls:

      • Vehicle control (formulation base without this compound)

      • Positive control (this compound formulation alone)

      • Test groups (this compound formulation + anti-irritant agent)

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, collect the cell culture supernatants and store them at -80°C until analysis.

  • ELISA:

    • Thaw the supernatants and perform ELISA for IL-8 and MCP-1 according to the manufacturer's instructions.[8][10]

    • Read the absorbance at 450 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the concentration of IL-8 and MCP-1 in each sample using a standard curve.

    • Compare the cytokine levels in the test groups to the positive control to determine the percentage reduction in cytokine secretion.

Protocol 2: Human Repeat Insult Patch Test (HRIPT) for Topical this compound Formulations

Objective: To evaluate the irritation and sensitization potential of a topical this compound formulation in human subjects.

Materials:

  • This compound formulation

  • Occlusive or semi-occlusive patches

  • Control vehicle

  • Standardized scoring scale for skin reactions

Methodology:

  • Subject Recruitment: Recruit a panel of healthy adult volunteers (typically 50-200 subjects).[11][12]

  • Induction Phase (3 weeks):

    • Apply a small amount of the this compound formulation to a designated patch site on the upper back of each subject.[11][13]

    • Leave the patch in place for 24-48 hours.[12][13]

    • After removal, grade the site for any signs of irritation (erythema, edema, papules, vesicles) using a standardized scoring scale (e.g., 0 = no reaction, 4 = severe reaction).

    • Repeat this procedure nine times over a three-week period.[13]

  • Rest Phase (2 weeks):

    • A two-week period with no patch application to allow for any potential sensitization to develop.[11][12]

  • Challenge Phase (1 week):

    • Apply a new patch with the this compound formulation to a previously untreated site on the lower back.[11]

    • Remove the patch after 24-48 hours and grade the site at 24, 48, 72, and 96 hours post-application.[11]

  • Data Analysis:

    • Analyze the irritation scores from the induction and challenge phases.

    • A significant increase in the reaction at the challenge site compared to the induction sites may indicate sensitization.

Mandatory Visualizations

Retinoid_Irritation_Pathway Retinol_Palmitate Retinyl Palmitate (in formulation) Skin_Penetration Skin Penetration Retinol_Palmitate->Skin_Penetration Topical Application Retinol Retinol Skin_Penetration->Retinol Enzymatic Conversion Retinoic_Acid Retinoic Acid (Active Form) Retinol->Retinoic_Acid Enzymatic Conversion RAR_RXR RAR/RXR Activation in Keratinocytes Retinoic_Acid->RAR_RXR Signaling_Cascade Intracellular Signaling Cascade (e.g., p38 MAPK) RAR_RXR->Signaling_Cascade Cytokine_Release ↑ Pro-inflammatory Cytokine Release Signaling_Cascade->Cytokine_Release IL8_MCP1 IL-8, MCP-1, TNF-α Cytokine_Release->IL8_MCP1 Inflammation Inflammation Cytokine_Release->Inflammation Symptoms Clinical Symptoms: Erythema, Scaling, Burning Inflammation->Symptoms

Caption: Signaling pathway of retinoid-induced skin irritation.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Testing (HRIPT) NHEK_Culture Culture Human Keratinocytes (NHEK) Treatment Treat with RP formulation +/- Anti-irritants NHEK_Culture->Treatment Incubation 24h Incubation Treatment->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection ELISA Measure IL-8/MCP-1 via ELISA Supernatant_Collection->ELISA Data_Analysis_InVitro Analyze Cytokine Reduction ELISA->Data_Analysis_InVitro Induction Induction Phase (3 weeks, 9 applications) Rest Rest Phase (2 weeks) Induction->Rest Challenge Challenge Phase (1 week, 1 application) Rest->Challenge Scoring Score for Erythema & Sensitization Challenge->Scoring Data_Analysis_InVivo Assess Irritation Potential Scoring->Data_Analysis_InVivo

References

Technical Support Center: Enhancing the Bioavailability of Oral Retinol Palmitate Supplements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of retinol (B82714) palmitate.

Frequently Asked Questions (FAQs)

Q1: What is the primary barrier to the oral bioavailability of retinol palmitate?

A1: The primary barrier to the oral bioavailability of this compound is its high lipophilicity and poor aqueous solubility. For effective absorption in the gastrointestinal (GI) tract, a drug must be in a dissolved state. This compound's resistance to dissolving in the aqueous environment of the GI lumen limits its ability to be absorbed by the intestinal mucosa.

Q2: What is the physiological pathway for this compound absorption?

A2: When ingested, this compound is emulsified by bile salts in the small intestine. Pancreatic lipase (B570770) then hydrolyzes it to release retinol and palmitic acid. Retinol is subsequently absorbed by the intestinal enterocytes, where it is re-esterified and incorporated into chylomicrons. These chylomicrons enter the lymphatic system before reaching the systemic circulation.

Q3: How do lipid-based formulations enhance the bioavailability of this compound?

A3: Lipid-based formulations, such as nanoemulsions, self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs), improve the bioavailability of this compound through several mechanisms:

  • Enhanced Solubilization: They maintain the lipophilic drug in a solubilized state within the GI tract, increasing the concentration gradient for absorption.

  • Lymphatic Transport: Certain lipid formulations can promote absorption via the lymphatic pathway, which bypasses the liver's first-pass metabolism.

  • Protection from Degradation: Encapsulation within lipid carriers can protect the sensitive this compound from degradation in the harsh environment of the stomach and intestines.

Q4: What are the key differences between nanoemulsions, liposomes, and solid lipid nanoparticles (SLNs) for this compound delivery?

A4: These are all lipid-based nanocarriers but differ in their structure and composition:

  • Nanoemulsions: These are oil-in-water or water-in-oil dispersions with very small droplet sizes (typically 20-200 nm). They offer a large surface area for drug release and absorption.

  • Liposomes: These are vesicles composed of one or more phospholipid bilayers enclosing an aqueous core. They can encapsulate both hydrophilic and lipophilic drugs.

  • Solid Lipid Nanoparticles (SLNs): These are nanoparticles with a solid lipid core. They combine the advantages of polymeric nanoparticles and lipid emulsions, offering controlled release and improved stability.

Q5: Are there any stability concerns when formulating with this compound?

A5: Yes, this compound is highly sensitive to light, heat, oxygen, and humidity. It is prone to oxidation, which can lead to a loss of potency. Formulations should include antioxidants, and manufacturing and storage processes should be designed to protect the product from these degrading factors.

Troubleshooting Guides

Problem 1: Low and Variable Oral Bioavailability in Preclinical Studies
Possible Cause Troubleshooting & Optimization Relevant Experimental Protocol
Poor aqueous solubility and dissolution rate. Develop an advanced lipid-based formulation such as a self-nanoemulsifying drug delivery system (SNEDDS), nanoemulsion, or solid lipid nanoparticles (SLNs) to improve solubilization in the gastrointestinal fluid.Protocol 1: In Vitro Dissolution Testing for Lipophilic Formulations
Low intestinal permeability. Investigate potential interactions with efflux transporters like P-glycoprotein (P-gp). Consider the inclusion of permeation enhancers in the formulation, though this requires careful toxicological assessment.Protocol 3: Caco-2 Cell Permeability Assay
Degradation in the GI tract. Incorporate antioxidants (e.g., butylated hydroxytoluene (BHT), Vitamin E) into the formulation. Use encapsulation technologies like microencapsulation to provide a protective barrier.Protocol 4: Stability Testing of Oral Formulations
Inadequate emulsification in vivo. For lipid-based formulations, ensure the selection of appropriate surfactants and co-surfactants at optimal ratios to promote spontaneous and fine emulsification upon contact with GI fluids.-
Problem 2: High Variability in Pharmacokinetic Data Between Subjects
Possible Cause Troubleshooting & Optimization Relevant Experimental Protocol
Food effect. The presence of dietary fats can significantly influence the absorption of lipophilic compounds. Conduct studies in both fasted and fed states to characterize the food effect. To ensure consistent absorption, administration with a standardized meal may be recommended.Protocol 2: In Vivo Pharmacokinetic Study in Rats
Inconsistent formulation performance. Ensure the manufacturing process for the formulation is robust and consistently produces particles/droplets in the desired size range with uniform drug loading.-
Genetic polymorphism in absorption pathways. While more complex to address, be aware that genetic differences in enzymes and transporters involved in lipid metabolism and retinol absorption can contribute to variability.-
Problem 3: Analytical Challenges During Sample Analysis (HPLC)
Possible Cause Troubleshooting & Optimization Relevant Experimental Protocol
Carry-over of this compound on the HPLC column. Due to its high hydrophobicity, this compound can adsorb to the stationary phase. Use a robust column washing step with a strong, non-polar solvent (e.g., isopropanol, dichloromethane) between injections. Ensure the mobile phase has sufficient organic content to elute the compound completely.-
Degradation of this compound in plasma samples. Add an antioxidant like BHT to the extraction solvent to prevent degradation during sample processing. Protect samples from light and heat at all times.-
Poor extraction recovery from plasma. Optimize the liquid-liquid extraction protocol. Test different organic solvents (e.g., hexane, ethyl acetate) to find the one that provides the best recovery for this compound.-

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of Oral Vitamin A Formulations in Rats

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₈ (ng·h/mL)Relative Bioavailability (%)
Oily Solution (Control) 425.8 ± 33.11.51,485.2 ± 80.1100
SNEDDS Tablet 656.2 ± 64.41.02,137.1 ± 130.5143.8
SNEDDS Capsule 799.5 ± 48.51.03,080.7 ± 190.2207.4

Data sourced from a comparative bioavailability study of vitamin A self-nanoemulsified drug delivery systems (SNEDDS) in rats.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for Lipophilic Formulations

Objective: To assess the in vitro release profile of this compound from an oral dosage form under conditions that mimic the gastrointestinal tract for lipophilic compounds.

Apparatus: USP Apparatus 2 (Paddle).

Dissolution Medium: 900 mL of 0.05 M phosphate (B84403) buffer at pH 6.8, containing 1% (w/v) Octoxynol 9 (Triton X-100) and 1% (w/v) (+)-sodium alpha-ascorbate to ensure sink conditions and chemical stability.

Methodology:

  • Pre-heat the dissolution medium to 37 ± 0.5 °C.

  • Place one unit of the this compound dosage form into each dissolution vessel.

  • Begin paddle rotation at a specified speed (e.g., 75 rpm).

  • Withdraw aliquots of the dissolution medium (e.g., 5 mL) at predetermined time points (e.g., 15, 30, 45, 60, 90, and 120 minutes).

  • Replace the withdrawn volume with fresh, pre-heated dissolution medium.

  • Filter the samples immediately through a suitable filter (e.g., 0.45 µm PTFE).

  • Analyze the concentration of this compound in the filtered samples using a validated HPLC-UV method at 325 nm.

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine and compare the pharmacokinetic profile of this compound after oral administration of different formulations.

Animal Model: Male Wistar rats (200-250 g), fasted overnight with free access to water.

Formulations:

  • Control Group: this compound in an oily solution (e.g., soybean oil).

  • Test Group(s): this compound in the novel formulation(s) (e.g., SNEDDS, nanoemulsion).

Methodology:

  • Administer a single oral dose of the respective formulation to each rat via gavage. The dose should be equivalent across all groups (e.g., 7.5 mg/kg of vitamin A).

  • Collect blood samples (approximately 0.3 mL) from the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, and 8 hours post-dose).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80 °C until analysis.

  • Extract this compound from the plasma samples using a validated liquid-liquid extraction method.

  • Quantify the concentration of this compound in the extracts using a validated HPLC method.

  • Calculate the key pharmacokinetic parameters: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).

  • Calculate the relative bioavailability of the test formulations compared to the control.

Protocol 3: Caco-2 Cell Permeability Assay

Objective: To evaluate the intestinal permeability of this compound in different formulations using an in vitro model of the human intestinal epithelium.

Cell Line: Caco-2 cells (human colorectal adenocarcinoma).

Methodology:

  • Seed Caco-2 cells on semi-permeable filter supports in a transwell plate and culture for 20-23 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Prepare the dosing solutions of this compound in the test formulations in a suitable transport medium (e.g., Hank's Balanced Salt Solution - HBSS). For lipophilic compounds, consider using fasted state simulated intestinal fluid (FaSSIF) in the apical (donor) compartment and HBSS with 1% bovine serum albumin (BSA) in the basolateral (receiver) compartment to improve solubility and recovery.

  • To measure apical-to-basolateral (A-B) transport (absorptive direction), add the dosing solution to the apical chamber and fresh transport medium to the basolateral chamber.

  • Incubate the plate at 37 °C with gentle shaking.

  • At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber, replacing the volume with fresh medium.

  • To measure basolateral-to-apical (B-A) transport (efflux direction), add the dosing solution to the basolateral chamber and collect samples from the apical chamber.

  • Analyze the concentration of this compound in the collected samples by a validated analytical method (e.g., LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).

Protocol 4: Stability Testing of Oral Formulations

Objective: To assess the chemical stability of this compound in the final oral formulation under accelerated and long-term storage conditions.

Methodology:

  • Prepare multiple batches of the final this compound formulation.

  • Store the samples under various conditions as per ICH guidelines:

    • Accelerated Stability: 40 °C ± 2 °C / 75% RH ± 5% RH for 6 months.

    • Long-Term Stability: 25 °C ± 2 °C / 60% RH ± 5% RH for a minimum of 12 months.

  • Protect samples from light using appropriate packaging.

  • At specified time points (e.g., 0, 1, 2, 3, 6, 9, 12 months), withdraw samples from each storage condition.

  • Analyze the samples for the following parameters:

    • Assay of this compound: Quantify the amount of active ingredient remaining using a validated HPLC method.

    • Degradation Products: Identify and quantify any related substances or degradation products.

    • Physical Characteristics: Observe for any changes in appearance, color, odor, and, for liquid formulations, phase separation or precipitation. For solid dosage forms, monitor hardness, friability, and dissolution profile.

  • Establish the shelf-life of the product based on the time it takes for the this compound content to decrease to a pre-defined limit (e.g., 90% of the initial concentration).

Visualizations

G cluster_oral_admin Oral Administration cluster_gi_tract Gastrointestinal Tract cluster_circulation Systemic Circulation Dosage Form Dosage Form Disintegration Disintegration Dosage Form->Disintegration Dissolution Dissolution Disintegration->Dissolution Absorption Absorption Dissolution->Absorption Low Bioavailability Low Bioavailability Dissolution->Low Bioavailability Rate-Limiting Step for Lipophilic Compounds Bloodstream Bloodstream Absorption->Bloodstream

Caption: Workflow of Oral Drug Absorption Highlighting the Dissolution Challenge.

G cluster_formulation Formulation Strategies cluster_mechanism Bioavailability Enhancement Mechanisms Oil Solution Oil Solution Nanoemulsion Nanoemulsion Increased Solubilization Increased Solubilization Nanoemulsion->Increased Solubilization Enhanced Permeability Enhanced Permeability Nanoemulsion->Enhanced Permeability Liposomes Liposomes Liposomes->Increased Solubilization Lymphatic Uptake Lymphatic Uptake Liposomes->Lymphatic Uptake Protection from Degradation Protection from Degradation Liposomes->Protection from Degradation SLN / NLC SLN / NLC SLN / NLC->Increased Solubilization SLN / NLC->Lymphatic Uptake SLN / NLC->Protection from Degradation SEDDS SEDDS SEDDS->Increased Solubilization SEDDS->Enhanced Permeability SEDDS->Lymphatic Uptake Bioavailability Bioavailability Increased Solubilization->Bioavailability Enhanced Permeability->Bioavailability Lymphatic Uptake->Bioavailability Protection from Degradation->Bioavailability

Caption: Relationship Between Formulation Strategies and Bioavailability Enhancement.

G Start Start Low Bioavailability Observed Low Bioavailability Observed Start->Low Bioavailability Observed Investigate Dissolution Perform In Vitro Dissolution Test Low Bioavailability Observed->Investigate Dissolution Dissolution Adequate? Dissolution Adequate? Investigate Dissolution->Dissolution Adequate? Investigate Permeability Perform Caco-2 Permeability Assay Dissolution Adequate?->Investigate Permeability Yes Reformulate Reformulate to Enhance Solubility/Dissolution Dissolution Adequate?->Reformulate No Permeability Adequate? Permeability Adequate? Investigate Permeability->Permeability Adequate? Consider Efflux Investigate Efflux Transporter Involvement Permeability Adequate?->Consider Efflux No Investigate Stability Assess GI and Formulation Stability Permeability Adequate?->Investigate Stability Yes Reformulate->Investigate Dissolution End End Consider Efflux->End Investigate Stability->End

Caption: Troubleshooting Logic for Low Oral Bioavailability Experiments.

Technical Support Center: Encapsulation of Retinol Palmitate in Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the encapsulation efficiency of retinol (B82714) palmitate in liposomes. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the encapsulation of retinol palmitate in liposomes.

ProblemPossible CausesSuggested Solutions
Low Encapsulation Efficiency (EE%) - Inappropriate lipid composition: The ratio of lecithin (B1663433) to cholesterol or other lipids may not be optimal for the hydrophobic nature of this compound.[1][2] - Unfavorable drug-to-lipid ratio: Too high a concentration of this compound relative to the lipid amount can lead to drug precipitation and expulsion from the bilayer.[3] - Suboptimal preparation method: The chosen method (e.g., thin-film hydration) may not be the most effective for this specific lipophilic drug.[3][4] - Inefficient hydration: The hydration temperature might be below the phase transition temperature (Tc) of the lipids, or the hydration time may be insufficient.[5] - Sonication issues: Inappropriate sonication time or power can disrupt liposomes and lead to drug leakage.[6][7]- Optimize lipid composition: Systematically vary the lecithin-to-cholesterol ratio. An increase in cholesterol can enhance membrane rigidity and improve encapsulation, but excessive amounts can have the opposite effect.[1][2] - Adjust drug-to-lipid ratio: Experiment with different this compound concentrations. A typical starting point is a lipid-to-drug molar ratio between 10:1 and 100:1.[3] - Explore different preparation methods: Consider methods like reverse-phase evaporation or ethanol (B145695) injection, which can be more efficient for hydrophobic drugs.[1][4][8] - Ensure proper hydration: Hydrate the lipid film above the Tc of all lipid components and for an adequate duration with vigorous agitation.[5][9] - Optimize sonication parameters: Vary sonication time and power to find the optimal conditions that reduce vesicle size without causing significant drug leakage.[6][7][10]
Inconsistent Particle Size (High Polydispersity Index - PDI) - Inadequate homogenization: Insufficient sonication or extrusion cycles can result in a heterogeneous population of liposomes.[7][10] - Lipid aggregation: Improper lipid hydration or formulation instability can lead to the clumping of liposomes. - Incorrect measurement technique: Issues with the dynamic light scattering (DLS) instrument or sample preparation can lead to inaccurate readings.- Refine homogenization process: Increase the number of extrusion cycles or optimize sonication time and power.[10][11] - Prevent aggregation: Ensure complete removal of organic solvent and proper hydration. Consider adding a charged lipid to the formulation to increase electrostatic repulsion between vesicles. - Verify DLS measurements: Ensure the sample is appropriately diluted and free of air bubbles. Regularly calibrate the DLS instrument.
Drug Leakage During Storage - Liposome (B1194612) instability: The lipid composition may not provide sufficient membrane stability, especially if using unsaturated phospholipids (B1166683).[12] - Improper storage conditions: High temperatures or exposure to light can degrade both the liposomes and the encapsulated this compound.[13] - Oxidation: this compound and lipids are susceptible to oxidation, which can compromise the integrity of the liposomes.[14]- Enhance membrane stability: Incorporate cholesterol or use saturated phospholipids to create a more rigid and less permeable bilayer.[12] - Control storage environment: Store liposome suspensions at 4°C in the dark.[2] - Prevent oxidation: Prepare and store liposomes under an inert atmosphere (e.g., nitrogen or argon) and consider adding a lipophilic antioxidant like alpha-tocopherol (B171835) to the formulation.[14]
Difficulty in Separating Free from Encapsulated Drug - Ineffective separation technique: The chosen method (e.g., simple centrifugation) may not be sufficient to pellet the liposomes effectively.[3] - Co-sedimentation of free drug: Precipitated or aggregated free drug may pellet along with the liposomes.- Use appropriate separation methods: Employ techniques like ultracentrifugation, size exclusion chromatography (SEC), or dialysis with a suitable molecular weight cutoff membrane.[3] - Improve drug solubility: Ensure the this compound is fully dissolved in the organic solvent during the initial stages of preparation to prevent precipitation.

Frequently Asked Questions (FAQs)

Q1: What is a good encapsulation efficiency (EE%) for this compound in liposomes?

An encapsulation efficiency exceeding 50% is generally considered good. However, with optimization of formulation and process parameters, it is possible to achieve much higher efficiencies, in some cases exceeding 98%.[15]

Q2: How does the lecithin-to-cholesterol ratio affect the encapsulation efficiency of this compound?

Cholesterol is a crucial component for modulating the fluidity and stability of the liposomal membrane. Increasing the cholesterol concentration can decrease the permeability of the lipid bilayer, which may enhance the encapsulation of hydrophobic drugs like this compound. However, excessively high concentrations of cholesterol can lead to a decrease in encapsulation efficiency.[1][2] Therefore, this ratio needs to be empirically optimized.

Q3: Which preparation method is best for encapsulating this compound?

The choice of method depends on the desired liposome characteristics and available equipment.

  • Thin-Film Hydration: This is a common and straightforward method, but it may result in lower encapsulation efficiency for hydrophobic drugs and produces multilamellar vesicles (MLVs) with a wide size distribution.[3][4][5]

  • Reverse-Phase Evaporation: This method is known to achieve higher encapsulation efficiencies for both hydrophilic and lipophilic drugs and typically produces large unilamellar vesicles (LUVs).[1][4][16][17]

  • Ethanol Injection: This is a rapid and simple method for producing small unilamellar vesicles (SUVs) and can be effective for hydrophobic drugs.[4][8][18]

Q4: How can I accurately determine the encapsulation efficiency?

Accurate determination of EE% requires the separation of unencapsulated ("free") this compound from the liposomes. Common separation techniques include:

  • Ultracentrifugation: This method pellets the liposomes, allowing for the quantification of the free drug in the supernatant.[3][19]

  • Size Exclusion Chromatography (SEC): This technique separates the larger liposomes from the smaller, free drug molecules.[3]

  • Dialysis: Using a dialysis membrane with an appropriate molecular weight cutoff (MWCO) allows the free drug to diffuse out while retaining the liposomes.[3]

After separation, the amount of encapsulated this compound is determined. This is typically done by disrupting the liposomes with a suitable solvent (e.g., methanol (B129727) or a mixture of chloroform (B151607) and methanol) and then quantifying the this compound concentration using a technique like High-Performance Liquid Chromatography (HPLC) with UV detection.[14][20][21] The EE% is then calculated using the following formula:

EE% = (Amount of encapsulated drug / Total amount of drug used) x 100

Q5: What is the role of sonication in liposome preparation, and how does it affect encapsulation efficiency?

Sonication is used to reduce the size of multilamellar vesicles (MLVs) into smaller unilamellar vesicles (SUVs) and to create a more uniform size distribution.[10][11][22] While sonication is crucial for size reduction, excessive or prolonged sonication can disrupt the liposomal membrane, leading to the leakage of the encapsulated drug and a decrease in encapsulation efficiency.[6][7] Therefore, sonication parameters such as time and power must be carefully optimized.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the factors influencing the encapsulation of this compound and similar hydrophobic molecules in liposomes.

Table 1: Effect of Lecithin-Cholesterol Ratio on Liposome Characteristics

Lecithin (mg)Cholesterol (mg)Particle Size (nm)Encapsulation Efficiency (%)Reference
600115Not specified[1][2]
50107615.8[1][2]
402095Lower than 15.8[1][2]
3030105Lower than 15.8[1][2]

Table 2: Influence of Sonication Method on Liposome Properties

Sonication MethodParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (DHA) (%)Reference
Extrusion99.70.0913.2[10]
Bath Sonication381.20.5526.7[10]
Probe Sonication90.10.1456.9[10]
Combined Probe and Bath87.10.2351.8[10]

Experimental Protocols

Thin-Film Hydration Method

This is a widely used method for preparing liposomes.[4][5][23][24][25]

Materials:

  • Lecithin (e.g., soy phosphatidylcholine)

  • Cholesterol

  • This compound

  • Organic solvent (e.g., chloroform/methanol mixture, 2:1 v/v)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Probe or bath sonicator

Procedure:

  • Dissolve the desired amounts of lecithin, cholesterol, and this compound in the organic solvent in a round-bottom flask. Ensure all components are fully dissolved to form a clear solution.

  • Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the boiling point of the solvent mixture. Rotate the flask to ensure the formation of a thin, uniform lipid film on the inner wall.

  • Further dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[9]

  • Hydrate the lipid film by adding the aqueous buffer, pre-heated to a temperature above the gel-liquid crystal transition temperature (Tc) of the lipids.[5][9]

  • Agitate the flask vigorously (e.g., by vortexing or manual shaking) to detach the lipid film from the flask wall and form a milky suspension of multilamellar vesicles (MLVs).

  • To reduce the size and lamellarity of the liposomes, sonicate the suspension using a probe or bath sonicator. The sonication time and power should be optimized for the specific formulation. Keep the sample on ice during sonication to prevent overheating and degradation of the lipids and this compound.

Reverse-Phase Evaporation Method

This method is often preferred for achieving higher encapsulation efficiency.[1][4][16][17][26]

Materials:

  • Lecithin

  • Cholesterol

  • This compound

  • Organic solvent system (e.g., diethyl ether or a mixture of chloroform and methanol)

  • Aqueous buffer

  • Round-bottom flask

  • Rotary evaporator

  • Sonicator

Procedure:

  • Dissolve the lipids (lecithin and cholesterol) and this compound in the organic solvent in a round-bottom flask.

  • Add the aqueous buffer to the organic phase.

  • Sonicate the mixture to form a stable water-in-oil (w/o) emulsion.

  • Connect the flask to a rotary evaporator and slowly remove the organic solvent under reduced pressure.

  • As the solvent is removed, the emulsion will transform into a viscous gel and then into a liposomal suspension.

  • Continue evaporation until all the organic solvent has been removed. The resulting suspension contains large unilamellar vesicles (LUVs).

Ethanol Injection Method

This is a rapid method for producing small unilamellar vesicles.[4][8][18][27]

Materials:

  • Lecithin

  • Cholesterol

  • This compound

  • Ethanol

  • Aqueous buffer

  • Syringe and needle

  • Stir plate and stir bar

Procedure:

  • Dissolve the lipids and this compound in ethanol.

  • Heat the aqueous buffer to a temperature above the Tc of the lipids while stirring on a stir plate.

  • Rapidly inject the ethanolic lipid solution into the stirred aqueous buffer using a syringe and needle. The final concentration of ethanol should not exceed 7.5% (v/v).

  • The rapid dilution of ethanol causes the lipids to precipitate and self-assemble into small unilamellar vesicles (SUVs).

  • Continue stirring for a defined period to allow for the stabilization of the liposomes.

  • The ethanol can be removed by dialysis or rotary evaporation if necessary.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_sizing Size Reduction cluster_analysis Analysis start Dissolve Lipids & this compound in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) start->film hydrate Hydrate Film with Aqueous Buffer film->hydrate mlv Formation of MLVs hydrate->mlv sonicate Sonication mlv->sonicate extrude Extrusion mlv->extrude suv Formation of SUVs/LUVs sonicate->suv extrude->suv separate Separate Free Drug (e.g., Ultracentrifugation) suv->separate quantify Quantify Encapsulated Drug (HPLC) separate->quantify calculate Calculate EE% quantify->calculate

Caption: Experimental workflow for liposome preparation and analysis.

troubleshooting_logic start Low Encapsulation Efficiency? cause1 Suboptimal Lipid Composition? start->cause1 Check cause2 Incorrect Drug-to-Lipid Ratio? start->cause2 Check cause3 Inefficient Preparation Method? start->cause3 Check cause4 Poor Hydration/Sonication? start->cause4 Check solution1 Vary Lecithin:Cholesterol Ratio cause1->solution1 Action solution2 Test Different Drug Concentrations cause2->solution2 Action solution3 Try Reverse-Phase Evaporation or Ethanol Injection cause3->solution3 Action solution4 Optimize Hydration Temp/Time & Sonication Parameters cause4->solution4 Action

Caption: Troubleshooting logic for low encapsulation efficiency.

References

Technical Support Center: Addressing Batch-to-Batch Variability of Commercial Retinol Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to manage the inherent batch-to-batch variability of commercial retinol (B82714) palmitate, ensuring more consistent and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is retinol palmitate and why is it used in research?

A1: this compound is an ester of retinol (Vitamin A) and palmitic acid. It is widely used in research, cosmetics, and pharmaceutical development due to its higher stability compared to retinol.[1] In biological systems, it can be converted to retinol and then to retinoic acid, the active form of Vitamin A that regulates gene expression related to cell growth, differentiation, and immune function.[2][3] Its primary functions in research models include stimulating collagen production, accelerating skin metabolism, and modulating inflammatory responses.[3][4]

Q2: What are the primary causes of batch-to-batch variability in commercial this compound?

A2: Batch-to-batch variability in commercial this compound can stem from several factors affecting its purity, stability, and composition:

  • Purity Levels: The percentage of active this compound can differ between batches. Impurities may include starting materials, byproducts from synthesis, or degradation products.

  • Degradation: this compound is highly susceptible to degradation from exposure to light, heat, atmospheric oxygen, and moisture.[5][6] This can lead to the formation of various degradation products, altering the compound's activity.

  • Isomerization: The all-trans isomer of this compound is the most biologically active form. Exposure to UV light and heat can cause it to convert to less active cis isomers, such as 9-cis-retinyl palmitate.[7][8]

  • Oxidation: The unsaturated structure of this compound makes it prone to oxidation, which can break down the molecule and reduce its efficacy.[1]

  • Formulation: Commercial products often contain stabilizers like tocopherol (Vitamin E) to prevent degradation.[9] The type and concentration of these antioxidants can vary, affecting the stability of different batches.

Q3: What are the common impurities and degradation products found in this compound?

A3: Common impurities and degradation products that can affect the performance of this compound include:

  • Anhydroretinol: Formed through dehydration, often triggered by acids or heat.[6][10]

  • Retinol: Results from the hydrolysis of the ester bond. Retinol is less stable than its palmitate ester.[1][11]

  • Other Retinyl Esters: Impurities like retinyl acetate (B1210297) or stearate (B1226849) may be present from the manufacturing process.[12]

  • Cis Isomers: Photo-induced isomerization can generate various cis isomers (e.g., 9-cis, 13-cis), which may have different biological activities.[7]

  • Oxidation Products: A complex mixture of aldehydes, ketones, and other oxidized compounds can form upon exposure to air.[13]

Q4: How can batch-to-batch variability impact my experimental results?

A4: Inconsistent batches of this compound can significantly affect experimental reproducibility. For example, a batch with a lower concentration of the active all-trans isomer or a higher concentration of degradation products may lead to:

  • Reduced efficacy in cell-based assays, such as decreased collagen synthesis or cell proliferation.[2][3]

  • Altered inflammatory responses in animal models.[4]

  • Inconsistent results in studies of skin aging and repair.[3]

  • Variability in skin penetration and conversion to retinol in topical application studies.[11]

Troubleshooting Guide

Q5: My current batch of this compound is giving me different results compared to previous experiments. What should I do?

A5: When you observe inconsistent results, a systematic approach is necessary to identify the cause. Refer to the troubleshooting workflow below and consider the following steps:

  • Verify Storage Conditions: Confirm that the product has been stored as recommended, typically refrigerated (2-8°C), protected from light, and under an inert atmosphere.[14][15] Improper storage is a primary cause of degradation.

  • Review the Certificate of Analysis (CoA): Compare the CoA of the current batch with previous batches. Look for differences in purity, appearance, and specified impurity levels.

  • Perform Analytical Qualification: If possible, perform an in-house analysis, such as HPLC-UV, to confirm the concentration and purity of your current stock solution. Compare the chromatogram to a reference standard or a previous batch that yielded expected results.

  • Assess for Degradation: Look for signs of degradation, such as a change in color (from yellow to brownish) or viscosity. Chromatographic analysis can reveal degradation peaks, such as anhydroretinol or cis-isomers.[7]

Q6: I am seeing unexpected peaks in my HPLC analysis of this compound. What could they be?

A6: Unexpected peaks in an HPLC chromatogram often indicate the presence of impurities or degradation products. The most common are retinol, anhydroretinol, and various isomers of this compound.[7][10] The identity of these peaks can be inferred by their retention times relative to the main all-trans-retinyl palmitate peak and confirmed using mass spectrometry (MS) or by running certified standards of the suspected compounds.

Data Presentation

For reproducible research, it is crucial to procure this compound with consistent specifications. Always request and compare the Certificate of Analysis for each new batch.

Table 1: Typical Specifications for Commercial this compound

ParameterTypical SpecificationRelevance
Appearance Yellow, viscous liquid/oil.[5]A change in color or viscosity can indicate degradation.
Purity (Assay) ≥ 93% (or specified activity, e.g., ~1.7 MIU/g)Ensures a consistent concentration of the active compound.[9]
Identity (by HPLC) Retention time corresponds to reference standard.Confirms the primary component is this compound.
Related Substances Specific limits for known impurities (e.g., retinol, anhydroretinol).High levels of impurities can alter biological activity.
Stabilizer Presence and concentration of antioxidants (e.g., Tocopherol).[9]Affects the stability and shelf-life of the product.

Table 2: Example HPLC Conditions for this compound Analysis

ParameterConditionReference
Column C18 Reverse-Phase (e.g., 100 RP-18, 5 µm)[16]
Mobile Phase Isocratic: Methanol:Water (98:2, v/v)[16]
Flow Rate 1.0 - 2.0 mL/min[12][16]
Column Temperature 30°C[12]
Detection Wavelength 325 nm[12][17]
Injection Volume 20 µL[12]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for determining the purity of a this compound sample and detecting common degradation products.

1. Objective: To quantify all-trans-retinyl palmitate and identify related substances.

2. Materials:

  • This compound sample

  • HPLC-grade methanol, water, and isopropanol[12][16]

  • Ammonium acetate (for gradient elution, if needed)[12]

  • This compound reference standard (USP or equivalent)

  • Class A volumetric flasks and pipettes

  • 0.45 µm syringe filters

3. Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column

4. Standard Preparation:

  • Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., hexane (B92381) or isopropanol) to create a stock solution of known concentration.

  • Perform serial dilutions to create a calibration curve with at least five concentration points.

  • Handle all solutions under low light conditions to prevent photodegradation.

5. Sample Preparation:

  • Accurately weigh and dissolve the this compound batch sample in the same solvent used for the standard to achieve a concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

6. Chromatographic Conditions:

  • Set up the HPLC system according to the parameters in Table 2 or a validated in-house method.

  • Equilibrate the column with the mobile phase for at least 30 minutes.

7. Analysis:

  • Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).

  • Inject the sample solution.

  • Identify the this compound peak based on the retention time of the standard.

  • Calculate the concentration of this compound in the sample using the calibration curve.

  • Assess purity by calculating the area percentage of the main peak relative to the total area of all peaks.

Visualizations

The following diagrams illustrate key workflows and pathways related to this compound variability.

G start Inconsistent Experimental Results Observed check_storage Step 1: Verify Storage Conditions (2-8°C, Dark, Inert Gas) start->check_storage improper_storage Improper Storage check_storage->improper_storage No proper_storage Proper Storage check_storage->proper_storage Yes new_batch Action: Procure New Batch & Re-evaluate Storage Protocol improper_storage->new_batch check_coa Step 2: Compare CoA with Previous Batches proper_storage->check_coa coa_diff Significant Differences in Purity/Specs? check_coa->coa_diff contact_supplier Action: Contact Supplier for Clarification or Replacement coa_diff->contact_supplier Yes coa_ok Specs are Consistent coa_diff->coa_ok No run_hplc Step 3: Perform In-House Analytical Qualification (HPLC) coa_ok->run_hplc hplc_fail Purity/Degradation Confirmed? run_hplc->hplc_fail hplc_fail->new_batch Yes hplc_pass Purity Matches CoA hplc_fail->hplc_pass No investigate_other Problem Likely Not Due to RP Batch. Investigate Other Experimental Parameters. hplc_pass->investigate_other

Caption: Troubleshooting workflow for inconsistent results.

G RP all-trans-Retinyl Palmitate (Active Form) Isomers cis-Retinyl Palmitate (e.g., 9-cis) (Reduced Activity) RP->Isomers Isomerization Oxidation Oxidized Products (Inactive) RP->Oxidation Oxidation Retinol Retinol + Palmitic Acid (Less Stable Intermediate) RP->Retinol Hydrolysis Anhydro Anhydroretinol (Degradation Product) RP->Anhydro Dehydration UV UV Light / Heat UV->Isomers Oxygen Oxygen (Air) Oxygen->Oxidation Water Water / Enzymes (Lipase) Water->Retinol Acid Acid / Heat Acid->Anhydro

Caption: Major degradation pathways of this compound.

G cluster_cell Skin Cell (e.g., Fibroblast) RP Retinyl Palmitate (Exogenous) Retinol Retinol RP->Retinol Hydrolysis (Esterases) RA Retinoic Acid (Active Metabolite) Retinol->RA Oxidation RAR Retinoic Acid Receptors (RAR/RXR) in Nucleus RA->RAR Gene Target Gene Expression RAR->Gene Response Biological Response Gene->Response Collagen  - Increased Collagen Synthesis  - Modulated Inflammation  - Cell Proliferation Response->Collagen

Caption: Simplified cell signaling pathway of this compound.

References

Validation & Comparative

A Comparative Analysis of Retinol Palmitate vs. Retinoic Acid on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of retinol (B82714) palmitate and retinoic acid on gene expression, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the molecular mechanisms and differential impacts of these two crucial retinoids.

Introduction

Retinoids, derivatives of vitamin A, are potent regulators of various biological processes, including cell growth, differentiation, and apoptosis. Their effects are primarily mediated through the regulation of gene expression. Retinoic acid is the most biologically active form of vitamin A and directly interacts with nuclear receptors to modulate gene transcription. Retinol palmitate, an ester of retinol, is a more stable precursor that requires enzymatic conversion to retinoic acid to exert its biological activity. This guide delves into a comparative analysis of these two compounds, focusing on their impact on gene expression, the underlying signaling pathways, and the experimental methodologies used to elucidate these effects.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference in the mechanism of action between this compound and retinoic acid lies in their pathway to activating gene expression. Retinoic acid is the direct ligand for retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are ligand-activated transcription factors.[1][2][3] In contrast, this compound must first undergo a two-step enzymatic conversion to become retinoic acid.[4][5][6]

The Conversion Pathway of this compound

This compound is readily absorbed by the skin and undergoes hydrolysis by esterases to yield retinol.[4][5] Retinol is then oxidized to retinaldehyde by alcohol dehydrogenases (ADHs) or retinol dehydrogenates (RDHs). Finally, retinaldehyde is irreversibly oxidized to retinoic acid by retinaldehyde dehydrogenases (RALDHs).[4][7] This multi-step conversion process is less efficient than the direct application of retinoic acid, resulting in a generally less potent effect on a molar basis.[6][8]

G Retinyl_Palmitate Retinyl Palmitate Retinol Retinol Retinyl_Palmitate->Retinol Esterases Retinaldehyde Retinaldehyde Retinol->Retinaldehyde ADH/RDH Retinoic_Acid Retinoic Acid Retinaldehyde->Retinoic_Acid RALDH G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoic_Acid Retinoic Acid RAR RAR Retinoic_Acid->RAR Binds RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE (DNA) RAR_RXR->RARE Binds Gene_Expression Target Gene Expression RARE->Gene_Expression Regulates G Cell_Culture 1. Cell Culture (e.g., HaCaT keratinocytes) Treatment 2. Treatment - Vehicle Control - Retinyl Palmitate - Retinoic Acid Cell_Culture->Treatment RNA_Extraction 3. RNA Extraction Treatment->RNA_Extraction cDNA_Synthesis 4. cDNA Synthesis RNA_Extraction->cDNA_Synthesis Gene_Expression_Analysis 5. Gene Expression Analysis - RT-qPCR - mRNA Sequencing cDNA_Synthesis->Gene_Expression_Analysis Data_Analysis 6. Data Analysis (Fold Change Calculation) Gene_Expression_Analysis->Data_Analysis

References

Retinol vs. Retinyl Palmitate: A Comparative Analysis of Anti-Aging Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of topical anti-aging interventions, retinoids stand as a cornerstone, with retinol (B82714) and its ester derivative, retinyl palmitate, being the most frequently utilized forms in cosmetic and cosmeceutical formulations. This guide provides a comprehensive comparison of their efficacy, drawing upon available clinical data and experimental protocols to inform researchers, scientists, and drug development professionals. While both molecules aim to deliver the benefits of Vitamin A to the skin, their differing chemical structures and metabolic pathways result in distinct efficacy profiles and tolerability.

Quantitative Efficacy Comparison

The following table summarizes quantitative data from various studies on the anti-aging effects of retinol and retinyl palmitate. It is important to note that direct head-to-head clinical trials with identical vehicle formulations are limited. Therefore, the data presented is a compilation from separate studies and should be interpreted with consideration for the varying methodologies.

ParameterRetinolRetinyl PalmitateStudy Details & Citation
Wrinkle Reduction (Fine Lines) -44% improvement in crow's feet fine lines after 52 weeks (0.1% stabilized retinol)Statistically significant improvements in fine wrinkling, but specific percentage not always reported. Modest improvements often noted.Retinol:[1]
Overall Photodamage Improvement Statistically significant improvement as early as week 4, continuing through week 12 (0.1% stabilized retinol).Improvements in skin smoothness and reduction in hyperpigmentation observed after 8 weeks, though results were modest compared to tretinoin.Retinol:[2]
Epidermal Thickness Increased epidermal thickness after 4 weeks of treatment.Increased epidermal thickness observed in some studies.Retinol:[3]
Collagen Synthesis Significant increase in procollagen (B1174764) I immunostaining.[3] Upregulated genes for collagen type 1 (COL1A1) and collagen type 3 (COL3A1).Can stimulate collagen production, but generally considered less potent than retinol.Retinol:[3]
Irritation Potential Can cause irritation, erythema, and scaling, particularly at higher concentrations.Generally well-tolerated with a lower potential for causing irritation, making it suitable for sensitive skin.Retinol:[1]

Signaling Pathways and Mechanism of Action

The biological activity of both retinol and retinyl palmitate is contingent on their conversion to the biologically active form, all-trans retinoic acid (ATRA). This conversion is a multi-step enzymatic process within the skin cells.

Retinoid Conversion Pathway

Retinyl palmitate, an ester of retinol, must first be hydrolyzed to retinol. Retinol is then oxidized to retinaldehyde, which is subsequently oxidized to retinoic acid. This multi-step conversion process for retinyl palmitate contributes to its lower potency compared to retinol, which requires one less conversion step.

Retinoid_Conversion_Pathway RP Retinyl Palmitate R Retinol RP->R Esterases RAL Retinaldehyde R->RAL Alcohol Dehydrogenase (ADH) Retinol Dehydrogenase (RDH) RA Retinoic Acid RAL->RA Retinaldehyde Dehydrogenase (RALDH) Receptors Nuclear Receptors (RAR, RXR) RA->Receptors

Figure 1: Metabolic conversion of retinoids in the skin.

Once converted to retinoic acid, it binds to nuclear receptors, specifically Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). This ligand-receptor complex then binds to Retinoic Acid Response Elements (RAREs) on DNA, modulating gene expression to exert its anti-aging effects. These effects include the stimulation of collagen production, inhibition of collagen-degrading enzymes (matrix metalloproteinases), and normalization of keratinocyte differentiation.

Experimental Protocols

To provide a clearer understanding of the methodologies employed in assessing the efficacy of these compounds, detailed protocols from key studies are outlined below.

Protocol 1: Randomized, Double-Blind, Vehicle-Controlled Study of Topical Retinol

This protocol is based on a study evaluating the effectiveness of topical retinol on naturally aged skin.[3]

  • Objective: To determine the efficacy of topical retinol in improving the clinical signs of aged skin.

  • Study Design: A 24-week, randomized, double-blind, vehicle-controlled, split-arm comparison study.

  • Participants: 36 elderly subjects (mean age, 87 years).

  • Intervention:

    • Test Product: 0.4% retinol lotion.

    • Control: Vehicle lotion.

    • Application: Applied to either the right or left arm, up to 3 times a week for 24 weeks.

  • Efficacy Assessments:

    • Clinical Assessment: A semiquantitative scale (0 = none, 9 = most severe) was used to evaluate fine wrinkling at baseline and at the end of the study.

    • Biochemical Measurements: Skin biopsy specimens were obtained from treated areas for analysis.

      • Glycosaminoglycan (GAG) Expression: Assessed to determine changes in skin hydration potential.

      • Procollagen I Immunostaining: Performed to quantify changes in collagen production.

  • Statistical Analysis: An intent-to-treat analysis using the last-observation-carried-forward method was used to compare the changes in wrinkling scores between the retinol- and vehicle-treated arms.

Protocol 2: Comparative Study of Retinol and Retinoic Acid

This protocol outlines a study comparing the histological and molecular effects of retinol and retinoic acid.

  • Objective: To compare the effects of retinol and retinoic acid on skin structure and the expression of skin function-related genes and proteins.

  • Study Design: A comparative study involving the application of retinol and retinoic acid to human skin.

  • Intervention:

    • Test Products: Formulations containing retinol and retinoic acid.

    • Application: Applied topically for 4 weeks.

  • Efficacy Assessments:

    • Skin Histology: Examined using H&E staining and in vivo confocal microscopy to assess changes in epidermal thickness.

    • Gene and Protein Expression: Analyzed using RT-PCR and immunohistochemistry to measure the expression levels of collagen type 1 (COL1A1) and collagen type 3 (COL3A1), as well as procollagen I and procollagen III proteins.

    • Clinical Efficacy (Retinol only): A 12-week clinical study was conducted to assess the effect of a retinol formulation on facial wrinkles using digital image-based wrinkle analysis.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a clinical trial designed to compare the efficacy of topical anti-aging products.

Experimental_Workflow cluster_pre_trial Pre-Trial Phase cluster_trial Trial Phase cluster_treatment Treatment Period (e.g., 12 weeks) cluster_post_trial Post-Trial Phase Recruitment Subject Recruitment (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Recruitment->Informed_Consent Baseline Baseline Assessment (Clinical & Instrumental) Informed_Consent->Baseline Randomization Randomization (Split-Face/Parallel Group) Baseline->Randomization Product_A Product A (e.g., Retinol) Randomization->Product_A Product_B Product B (e.g., Retinyl Palmitate) Randomization->Product_B Follow_up Follow-up Assessments (e.g., Weeks 4, 8, 12) Product_A->Follow_up Product_B->Follow_up Data_Analysis Data Analysis (Statistical Comparison) Follow_up->Data_Analysis Conclusion Conclusion & Reporting Data_Analysis->Conclusion

Figure 2: A generalized experimental workflow for a comparative clinical trial.

Conclusion

The available evidence indicates that both retinol and retinyl palmitate can contribute to anti-aging skincare regimens. Retinol demonstrates more potent and rapid efficacy in improving signs of aging, such as fine lines and photodamage, which is attributed to its more direct conversion to retinoic acid.[1][2] However, this increased potency is often accompanied by a higher potential for skin irritation.

Retinyl palmitate, requiring an additional enzymatic conversion step, is a milder and more stable precursor to retinoic acid.[4] Its effects are generally more gradual and less pronounced than those of retinol. Consequently, it is often favored in formulations for sensitive skin or for individuals new to retinoids, serving as a gentle introductory step to Vitamin A derivatives.

For drug development professionals and researchers, the choice between retinol and retinyl palmitate will depend on the desired balance between efficacy and tolerability for the target consumer. Further direct, head-to-head comparative studies with well-controlled vehicle formulations are warranted to provide a more definitive quantitative comparison of their anti-aging capabilities.

References

A Comparative Guide to In Vivo Delivery Systems for Retinol Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various delivery systems for retinol (B82714) palmitate, focusing on their in vivo performance. The information presented is supported by experimental data to aid in the selection of appropriate carriers for dermatological and cosmetic applications.

Performance Comparison of Retinol Palmitate Delivery Systems

The selection of an appropriate delivery system is crucial for optimizing the efficacy and stability of this compound. The following table summarizes the in vivo and ex vivo performance of several common nanotechnology-based delivery systems.

Delivery SystemKey Performance MetricsResults
Nanoemulsions (NEs) Skin Permeation (ex vivo, human skin, 38h): Cumulative amount permeated6.67 ± 1.58 µg
Skin Permeation (ex vivo, human skin, 38h): Flux0.37 ± 0.12 µg/h
Liposomes (LPs) Skin Permeation (ex vivo, human skin, 38h): Cumulative amount permeated4.36 ± 0.21 µg
Skin Permeation (ex vivo, human skin, 38h): Flux0.15 ± 0.09 µg/h
Skin Retention Significantly higher than NEs and SLNs
Solid Lipid Nanoparticles (SLNs) Skin Permeation (ex vivo, human skin, 38h): Cumulative amount permeated3.64 ± 0.28 µg
Skin Permeation (ex vivo, human skin, 38h): Flux0.10 ± 0.05 µg/h
Photoprotection Significantly better than LPs and NEs
Ethosomal Hydrogel Acne Lesion Reduction (in vivo, clinical trial): Non-inflammatory lesionsSignificantly lower count than marketed tretinoin (B1684217) formulation
Acne Lesion Reduction (in vivo, clinical trial): Total lesionsSignificantly lower count than marketed tretinoin formulation
Tolerability Significantly improved with no or minimal skin irritation compared to marketed tretinoin

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of this compound delivery systems.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This method is widely used to assess the permeation of active ingredients through the skin from topical formulations.

1. Membrane Preparation:

  • Excised human or porcine skin is commonly used. The skin is carefully cleaned, and subcutaneous fat is removed. It can be used as full-thickness or dermatomed to a specific thickness (e.g., 500 µm).

  • The prepared skin membrane is cut to a size suitable for the Franz diffusion cell and inspected for any imperfections.

2. Franz Diffusion Cell Setup:

  • The static vertical Franz diffusion cell consists of a donor chamber and a receptor chamber.

  • The receptor chamber is filled with a degassed receptor solution, typically phosphate-buffered saline (PBS) at pH 7.4, to mimic physiological conditions. A magnetic stir bar is placed in the receptor chamber.

  • The skin membrane is mounted between the donor and receptor chambers, with the stratum corneum facing the donor chamber. The two chambers are securely clamped together.

3. Experiment Execution:

  • The assembled cells are placed in a water bath maintained at 37°C to achieve a skin surface temperature of approximately 32°C and are left to equilibrate for at least 30 minutes.

  • A precise amount of the this compound formulation is applied evenly to the skin surface in the donor chamber, which is then covered to prevent evaporation.

  • At predetermined time intervals, aliquots of the receptor solution are collected for analysis. An equal volume of fresh, pre-warmed receptor solution is added back to the receptor chamber to maintain sink conditions.

4. Sample Analysis:

  • The concentration of this compound in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • The cumulative amount of this compound permeated per unit area is plotted against time to determine the permeation profile and calculate the flux.

In Vivo Wrinkle Reduction Efficacy Assessment using Visioscan® VC98

This non-invasive method is used to objectively quantify changes in skin surface topography, including wrinkles.

1. Subject Recruitment and Acclimatization:

  • A panel of healthy volunteers with visible signs of skin aging (e.g., wrinkles in the crow's feet area) is recruited.

  • Before each measurement, subjects acclimatize to the controlled environment of the testing room (standardized temperature and humidity) for a specified period.

2. Image Acquisition:

  • The Visioscan® VC98 camera, which uses a special UV-A light source and a high-resolution black and white video sensor, is used to capture images of the skin surface.

  • The measurement area (e.g., crow's feet) is precisely defined and kept consistent for all measurements throughout the study.

  • Baseline images are taken before the start of the treatment. Subsequent images are captured at predefined time points (e.g., day 1, 7, 15, 30, and 60) during the treatment period.

3. Image Analysis:

  • The captured images are analyzed using the accompanying software, which evaluates the grey level distribution of the pixels. Wrinkles appear as dark areas in the image.

  • The software calculates various parameters related to skin surface evaluation of the living skin (SELS), including:

    • Sew (Skin Wrinkling): Represents the proportion of horizontal and vertical wrinkles. A decrease in this value indicates a reduction in wrinkles.

    • Sesm (Skin Smoothness): A smaller value indicates smoother skin.

    • Ser (Skin Roughness): A smaller value indicates rougher skin.

    • Sesc (Scaliness): A smaller value indicates less skin scaliness.

4. Data Interpretation:

  • The percentage change in the SELS parameters from baseline is calculated for each time point to evaluate the efficacy of the anti-wrinkle product. Statistical analysis is performed to determine the significance of the observed changes.

In Vivo Acne Lesion Counting

This method is a standard for evaluating the efficacy of anti-acne treatments in a clinical setting.

1. Subject Selection and Baseline Assessment:

  • Subjects with a diagnosis of mild to moderate acne vulgaris are recruited.

  • At the beginning of the study, a qualified evaluator counts the number of different types of acne lesions (e.g., non-inflammatory: open and closed comedones; inflammatory: papules, pustules, nodules) on a defined area of the face. Standardized photography can also be used for this purpose.[1]

2. Treatment Protocol:

  • In a split-face study design, the subject applies one formulation to one side of the face and a control or comparative formulation to the other side, typically once or twice daily for a specified duration (e.g., 12 weeks).

3. Follow-up and Lesion Counting:

  • Lesion counts are performed at regular intervals throughout the study (e.g., weeks 4, 8, and 12).

  • The same evaluator, blinded to the treatment allocation if possible, should perform the counts at each visit to ensure consistency.

4. Efficacy Evaluation:

  • The primary efficacy endpoints are typically the mean percentage reduction in inflammatory, non-inflammatory, and total lesion counts from baseline to the end of the study.

  • Statistical comparisons are made between the treatment groups to determine the relative efficacy of the formulations.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in the in vivo comparison of this compound delivery systems and its mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invivo In Vivo / Ex Vivo Evaluation cluster_analysis Data Analysis & Comparison Formulation Preparation of Delivery Systems (NEs, LPs, SLNs, Ethosomes) Characterization Physicochemical Characterization (Size, Zeta Potential, Encapsulation Efficiency) Formulation->Characterization Permeation Skin Permeation Studies (Franz Diffusion Cells) Characterization->Permeation Efficacy Efficacy Studies (Wrinkle Reduction, Acne Lesion Count) Characterization->Efficacy Tolerability Tolerability Assessment (Skin Irritation) Characterization->Tolerability Data Quantitative Data Collection Permeation->Data Efficacy->Data Tolerability->Data Stats Statistical Analysis Data->Stats Comparison Comparative Evaluation of Delivery Systems Stats->Comparison

General experimental workflow for comparing this compound delivery systems.

This compound exerts its biological effects after being converted to its active form, retinoic acid, within the skin. Retinoic acid then modulates various cellular processes by interacting with nuclear receptors.

Retinol_Palmitate_Signaling_Pathway cluster_cellular_effects Cellular Effects RP This compound (Topical Application) Conversion Enzymatic Conversion in Skin RP->Conversion RA Retinoic Acid (Active Form) Conversion->RA RAR_RXR Binding to Nuclear Receptors (RAR/RXR) RA->RAR_RXR Collagen Increased Collagen Synthesis Inflammation Decreased Inflammation (↓ IL-6, IL-1β, TNF-α) Proliferation Modulated Cell Proliferation & Differentiation Gene Modulation of Gene Expression RAR_RXR->Gene Gene->Collagen Gene->Inflammation Gene->Proliferation

Simplified signaling pathway of topically applied this compound in the skin.

Upon topical application, this compound is absorbed into the skin and converted to retinol, and then to its active form, retinoic acid.[2] Retinoic acid then binds to nuclear receptors, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2] This complex then modulates the expression of various genes, leading to several beneficial effects on the skin. These include the stimulation of collagen synthesis, which helps to reduce the appearance of wrinkles, and the downregulation of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α, which contributes to its anti-inflammatory properties.[3][4] This mechanism of action underlies its use in anti-aging and anti-acne treatments.[3]

References

A Comparative Guide to the Quantification of Retinol Palmitate: HPLC vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of retinol (B82714) palmitate is crucial for product efficacy and safety. This guide provides a detailed comparison of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the experimental protocols and performance data to assist in selecting the most suitable method for your research needs.

The determination of retinol palmitate, a key ester of vitamin A, is vital in various fields, from nutritional analysis in fortified foods to quality control in pharmaceutical and cosmetic industries.[1] Both HPLC-UV and LC-MS are powerful techniques for this purpose, each offering distinct advantages and limitations in terms of sensitivity, selectivity, and complexity.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely adopted and robust method for the quantification of this compound.[2] This technique separates the analyte from a sample matrix using a chromatographic column, and quantification is achieved by measuring the absorbance of UV light at a specific wavelength.[3]

Experimental Protocol: HPLC-UV

A typical HPLC-UV method for this compound analysis involves the following steps:

1. Sample Preparation:

  • Extraction: For solid or semi-solid samples like tissues or creams, an extraction step is necessary. This often involves homogenization followed by liquid-liquid extraction with a solvent like hexane.[4][5] For liquid samples such as fortified oils, a direct dissolution in the mobile phase or a suitable solvent may be sufficient.[6][7]

  • Saponification (Optional): In some cases, particularly for complex matrices, saponification is performed to hydrolyze retinyl esters to retinol before analysis. This involves heating the sample with an alcoholic potassium hydroxide (B78521) solution.[5][8] However, direct analysis of the ester is often preferred to avoid potential degradation.[4]

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used for the separation of this compound.[6][9][10] Normal-phase chromatography with a silica (B1680970) column can also be employed.[11]

  • Mobile Phase: The choice of mobile phase depends on the column type. For reversed-phase chromatography, a mixture of methanol (B129727) and water (e.g., 98:2 v/v) is often used in an isocratic elution mode.[9][12] For normal-phase chromatography, a mixture of n-heptane and isopropyl alcohol (e.g., 75:25 v/v) can be utilized.[11]

  • Flow Rate: A typical flow rate is around 1.0 to 2.0 mL/min.[11][12]

  • Detection: UV detection is typically set at 325 nm, the wavelength of maximum absorbance for this compound.[3][13]

Performance Characteristics of HPLC-UV

The performance of HPLC-UV methods for this compound has been well-documented in various studies. The following table summarizes key validation parameters.

Performance MetricHPLC-UV Method 1 (Normal Phase)[7][11]HPLC-UV Method 2 (Reversed Phase)[6]HPLC-UV Method 3 (Reversed Phase)[9]
Linearity Range 3.93–63 µg/mL0.05–5 mg/L2–10 mg/100 mL
Correlation Coefficient (R²) 0.99980.9989Not Reported
Limit of Detection (LOD) 0.029 µg/mLNot Reported0.4317 mg/100 mL
Limit of Quantification (LOQ) 0.096 µg/mL1.0 mg/kg1.3081 mg/100 mL
Accuracy (Recovery %) 99.71–104.99%86–103%100.43–101.34%
Precision (RSD %) < 2%1.1–3.1%< 1.68%

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. This technique is particularly advantageous for analyzing complex samples and for achieving very low detection limits.[14]

Experimental Protocol: LC-MS

An LC-MS method for this compound analysis generally follows these steps:

1. Sample Preparation:

  • Sample preparation for LC-MS is similar to that for HPLC-UV, often involving a simple extraction with a solvent like hexane.[4] Due to the high sensitivity of the technique, sample dilution may be necessary.

2. Chromatographic Conditions:

  • Column: A C30 reversed-phase column is often preferred for the analysis of retinoids by LC-MS as it provides excellent separation of structurally similar compounds.[4][15]

  • Mobile Phase: A gradient elution with a mobile phase consisting of a mixture of water and methanol with an additive like 0.1% formic acid is commonly used.[16]

  • Flow Rate: A typical flow rate is around 1.3 mL/min.[15]

3. Mass Spectrometry Conditions:

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is frequently used for the analysis of this compound as it has been shown to provide a more sensitive and linear response compared to Electrospray Ionization (ESI).[4][15]

  • Detection Mode: Selected Ion Monitoring (SIM) is often employed for quantification. The fragment ion at m/z 269, which corresponds to the dehydrated retinol moiety, is typically monitored as it is the base peak for both retinol and its esters.[4] For enhanced selectivity, tandem mass spectrometry (MS/MS) can be used, monitoring specific ion transitions.[14]

Performance Characteristics of LC-MS

LC-MS methods offer superior sensitivity compared to HPLC-UV. The table below outlines the performance metrics for a representative LC-MS method.

Performance MetricLC-MS/MS Method[14]HPLC-APCI-MS Method[4]
Linearity Range 0.6–20,000 µg/gFour orders of magnitude for retinol, three for retinyl palmitate
Correlation Coefficient (R²) Not explicitly reported, but method validatedLinear response reported
Limit of Detection (LOD) Not explicitly reported~36 fmol/L
Limit of Quantification (LOQ) Not explicitly reported~250 fmol/L
Accuracy (Recovery %) Equivalent results to reference methods reportedNot explicitly reported
Precision (RSD %) Not explicitly reportedNot explicitly reported

Method Comparison at a Glance

cluster_hplc HPLC-UV cluster_lcms LC-MS hplc_sample_prep Sample Preparation (Extraction/Saponification) hplc_separation C18/Silica Column Separation hplc_sample_prep->hplc_separation hplc_detection UV Detection (325 nm) hplc_separation->hplc_detection hplc_quant Quantification hplc_detection->hplc_quant comparison Method Selection hplc_quant->comparison Robust & Cost-Effective lcms_sample_prep Sample Preparation (Simple Extraction) lcms_separation C30 Column Separation lcms_sample_prep->lcms_separation lcms_detection APCI/ESI-MS Detection lcms_separation->lcms_detection lcms_quant Quantification (SIM/MS-MS) lcms_detection->lcms_quant lcms_quant->comparison High Sensitivity & Selectivity

Figure 1. A high-level workflow comparison of HPLC-UV and LC-MS for this compound analysis.

Logical Framework for Method Validation

The choice between HPLC-UV and LC-MS often depends on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and budget constraints. The following diagram illustrates the key validation parameters that should be considered when cross-validating these methods.

cluster_methods Analytical Techniques cluster_validation Validation Parameters Retinol_Palmitate_Analysis This compound Analysis HPLC_UV HPLC-UV Retinol_Palmitate_Analysis->HPLC_UV LC_MS LC-MS Retinol_Palmitate_Analysis->LC_MS Linearity Linearity HPLC_UV->Linearity Accuracy Accuracy HPLC_UV->Accuracy Precision Precision HPLC_UV->Precision LOD LOD HPLC_UV->LOD LOQ LOQ HPLC_UV->LOQ Selectivity Selectivity HPLC_UV->Selectivity LC_MS->Linearity LC_MS->Accuracy LC_MS->Precision LC_MS->LOD LC_MS->LOQ LC_MS->Selectivity

Figure 2. Key validation parameters for the cross-validation of HPLC-UV and LC-MS methods.

Conclusion

Both HPLC-UV and LC-MS are suitable methods for the quantification of this compound.

HPLC-UV is a reliable, cost-effective, and widely available technique that provides good accuracy and precision for a variety of sample types.[6][11] It is well-suited for routine quality control where high sensitivity is not a primary requirement.

LC-MS , on the other hand, offers significantly higher sensitivity and selectivity, making it the method of choice for trace-level analysis, complex matrices, and research applications where definitive identification is critical.[4][14] The initial instrument cost and operational complexity are higher, but the superior performance can be indispensable for demanding analytical challenges.

The selection of the appropriate technique should be based on a thorough evaluation of the analytical needs, sample characteristics, and available resources. For laboratories requiring robust and routine analysis, HPLC-UV is a practical and efficient choice. For research and development settings demanding the utmost sensitivity and specificity, LC-MS provides unparalleled analytical power.

References

A Head-to-Head Clinical Trial Analysis: Retinol Palmitate vs. Bakuchiol for Skin Rejuvenation

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for effective and well-tolerated solutions for skin rejuvenation, retinoids have long been the gold standard. However, the emergence of bakuchiol (B1667714), a plant-derived compound, has presented a compelling natural alternative. This guide provides an objective comparison of the performance of retinol (B82714) palmitate and bakuchiol, supported by experimental data from clinical trials, to inform researchers, scientists, and drug development professionals.

Comparative Efficacy: A Look at the Clinical Evidence

Table 1: Comparison of Clinical Efficacy in Skin Rejuvenation

ParameterBakuchiol (0.5% Cream, Twice Daily)Retinol (0.5% Cream, Once Daily)Retinol Palmitate & Antioxidant Oil
Wrinkle Reduction Significant decrease in wrinkle surface area[1][2]Significant decrease in wrinkle surface area[1][2]Statistically significant improvement in fine lines and coarse wrinkles (p < 0.001)[3]
Hyperpigmentation Significant decrease in pigmentation[1][2]Significant decrease in pigmentation[1][2]Statistically significant improvement in mottled pigmentation (p < 0.001)[3]
Tolerability Well-tolerated with minimal scaling and stinging[1][2]More instances of scaling and stinging reported[1][2]Data not available in the same comparative context.

It is crucial to note that retinol is a more potent precursor to the active retinoic acid than this compound. Therefore, the effects observed with this compound may be less pronounced than those reported for retinol in a direct comparison with bakuchiol.

Mechanisms of Action: Divergent Paths to a Common Goal

This compound and bakuchiol achieve their skin-rejuvenating effects through distinct molecular pathways.

This compound Signaling Pathway:

Retinyl palmitate, a retinyl ester, is a precursor to the biologically active retinoic acid. Upon topical application, it undergoes a multi-step enzymatic conversion within the skin cells. This process is essential for its function.

Retinol_Palmitate_Pathway cluster_nucleus Cell Nucleus RP Retinyl Palmitate Retinol Retinol RP->Retinol Retinyl Ester Hydrolases Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Retinol Dehydrogenases RA Retinoic Acid Retinaldehyde->RA Retinaldehyde Dehydrogenases Nucleus Nucleus RA->Nucleus RAR_RXR RAR/RXR Heterodimer RA->RAR_RXR Binds to RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Gene_Expression Modulation of Gene Expression RARE->Gene_Expression Collagen ↑ Collagen Synthesis Gene_Expression->Collagen MMP ↓ MMP Activity Gene_Expression->MMP

This compound Metabolic and Signaling Pathway

Bakuchiol Signaling Pathway:

Bakuchiol is considered a functional analog of retinol, meaning it induces similar gene expression changes beneficial for skin rejuvenation without having a structural similarity to retinoids or binding to retinoid receptors.

Bakuchiol_Pathway Bakuchiol Bakuchiol Cell_Signaling Cellular Signaling (Receptor-Independent) Bakuchiol->Cell_Signaling Antioxidant Antioxidant Effects Bakuchiol->Antioxidant Gene_Expression Modulation of Gene Expression Cell_Signaling->Gene_Expression Collagen_Elastin ↑ Collagen & Elastin Synthesis Gene_Expression->Collagen_Elastin MMP_Inhibition ↓ MMP Activity Gene_Expression->MMP_Inhibition Experimental_Workflow Screening Subject Screening (Facial Photoaging) Randomization Randomization (n=44) Screening->Randomization GroupA Group A (0.5% Bakuchiol, 2x/day) Randomization->GroupA GroupB Group B (0.5% Retinol, 1x/day) Randomization->GroupB Baseline Baseline Assessment (Week 0) FollowUp4 Follow-up (Week 4) Baseline->FollowUp4 FollowUp8 Follow-up (Week 8) FollowUp4->FollowUp8 FollowUp12 Final Assessment (Week 12) FollowUp8->FollowUp12 Efficacy Efficacy Analysis (Wrinkles, Pigmentation) FollowUp12->Efficacy Tolerability Tolerability Analysis (Side Effects) FollowUp12->Tolerability

References

A Comparative Analysis of the Photostability of Retinyl Palmitate and Retinyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of retinoids for dermatological and cosmetic applications, the stability of the active ingredient is a critical determinant of its efficacy and shelf life. Among the various retinyl esters, retinyl palmitate and retinyl acetate (B1210297) are frequently utilized due to their enhanced stability compared to retinol (B82714). This guide provides an objective comparison of the photostability of these two common esters, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in their formulation decisions.

Quantitative Photodegradation Data

The photostability of retinyl palmitate and retinyl acetate has been the subject of various studies, with a general consensus that both are more stable than retinol. However, their relative stability to light exposure can be influenced by the formulation and the specific wavelength of light. While some sources suggest retinyl palmitate is exceptionally stable, even under light exposure, making it a common ingredient in daytime products and sunscreens, other research indicates it can degrade rapidly under UVA radiation.[1][2][3][4]

A key study investigating the photodegradation mechanisms of retinol and its esters found that both retinyl acetate and retinyl palmitate predominantly degrade through an ionic photodissociation mechanism to form anhydroretinol when exposed to UV irradiation.[5][6] The following table summarizes the retention rates of retinyl acetate and retinyl palmitate after 6 hours of UV irradiation in an experimental setting.

CompoundInitial ConcentrationConditionRetention Rate after 6h
Retinyl Acetate0.001 MDark>97%
Retinyl Palmitate0.001 MDark>97%

Data extracted from a study on the photodegradation mechanism and kinetics of Vitamin A and its derivatives under ultraviolet irradiation.[6]

It is important to note that in the absence of light, both esters exhibit high stability.[6] However, light exposure, particularly UV radiation, is a significant factor in their degradation.[7]

Experimental Protocols

The assessment of retinoid photostability typically involves exposing a solution or formulation containing the compound to a controlled light source and quantifying the remaining amount of the active ingredient over time using analytical techniques like High-Performance Liquid Chromatography (HPLC).

General Protocol for Photostability Testing of Retinoids
  • Sample Preparation:

    • Prepare solutions of retinyl palmitate and retinyl acetate in a suitable solvent (e.g., ethanol, isopropanol) at a known concentration (e.g., 0.001 M).[6]

    • Samples should be prepared under yellow or red light to prevent premature degradation.[8]

    • For formulation testing, the retinoid is incorporated into a base cream or emulsion.

  • Irradiation:

    • Place the samples in a photostability chamber equipped with a light source capable of emitting controlled UVA and/or UVB radiation.

    • The light intensity should be monitored and controlled. A common exposure level for confirmatory studies is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]

    • Control samples should be kept in the dark at the same temperature to account for any thermal degradation.

  • Sample Analysis:

    • At predetermined time intervals, withdraw aliquots of the irradiated and dark control samples.

    • Analyze the concentration of the remaining retinyl ester using a validated HPLC-UV method.[7]

      • Mobile Phase: A common mobile phase for separating retinoids is a mixture of acetonitrile (B52724) and water.[8]

      • Stationary Phase: A C18 reverse-phase column is typically used.[8]

      • Detection: The retinoids are detected by their UV absorbance, typically at 325 nm.[8]

  • Data Analysis:

    • Calculate the percentage of the retinoid remaining at each time point relative to the initial concentration.

    • The degradation kinetics can be determined by plotting the concentration of the retinoid as a function of time. Retinoid degradation often follows first-order kinetics.[7]

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for a comparative photostability study of retinyl esters.

G cluster_prep Sample Preparation cluster_exposure Exposure Conditions cluster_analysis Analysis prep_rp Prepare Retinyl Palmitate Solution uv_exposure UV Irradiation Chamber prep_rp->uv_exposure dark_control Dark Control (Same Temperature) prep_rp->dark_control prep_ra Prepare Retinyl Acetate Solution prep_ra->uv_exposure prep_ra->dark_control sampling Aliquot Sampling at Time Intervals uv_exposure->sampling dark_control->sampling hplc HPLC-UV Analysis (λ=325nm) sampling->hplc data Data Analysis & Kinetic Modeling hplc->data G cluster_pathway Photodegradation Pathway of Retinyl Esters RetinylEster Retinyl Acetate / Retinyl Palmitate UVIrradiation UV Irradiation RetinylCation Retinyl Cation (Ionic Intermediate) UVIrradiation->RetinylCation Ionic Photodissociation Anhydroretinol Anhydroretinol (Degradation Product) RetinylCation->Anhydroretinol Intramolecular Rearrangement

References

A Head-to-Head Comparison of the Irritancy Potential of Topical Retinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Topical retinoids are a cornerstone in the treatment of various dermatological conditions, including acne vulgaris and photoaging. However, their propensity to cause skin irritation is a significant factor limiting patient adherence and therapeutic success. This guide provides an objective, data-driven comparison of the irritancy potential of commonly prescribed retinoids, supported by experimental data from clinical and in vitro studies.

Quantitative Comparison of Retinoid Irritancy

The following table summarizes quantitative data from a key comparative clinical trial assessing the cumulative irritancy of several retinoid formulations. The study employed a 21-day patch test design to evaluate the irritation potential under occlusive conditions.

Table 1: Comparative Cumulative Irritation of Topical Retinoids

Retinoid FormulationMean Cumulative Irritation Index (MCII)¹Discontinuation Rate due to Irritation (%)²Irritation Classification
Tazarotene (B1682939) 0.1% Gel 2.0189.5Severely Irritating
Tazarotene 0.05% Gel 1.8389.5Severely Irritating
Tretinoin (B1684217) 0.1% Microsphere Gel 0.8418.4Moderately Irritating
Tretinoin 0.025% Cream 0.527.9Moderately Irritating
Adapalene (B1666599) 0.1% Gel 0.282.6Mildly Irritating
Tretinoin 0.025% Gel 0.272.6Mildly Irritating
Adapalene 0.1% Solution 0.180Mildly Irritating
White Petrolatum (Negative Control) 0.050Practically Non-Irritating

¹Data extracted from a 21-day cumulative irritancy patch test study by Greenspan et al., 2003. The Mean Cumulative Irritation Index (MCII) is a measure of the total irritation observed over the study period.[1] ²Percentage of subjects who discontinued (B1498344) the use of a specific patch due to a high irritation score.[1]

Experimental Protocols

In Vivo: Cumulative Irritancy Patch Test

The data presented in Table 1 was generated using a standardized cumulative irritation patch test. This in vivo method is designed to assess the irritation potential of topical products under exaggerated conditions.

Study Design: [1][2]

  • Subjects: Healthy adult volunteers with no active skin disease at the test sites.

  • Test Sites: The upper back, on either side of the midline.

  • Patch Application: A small amount of each test product is applied to a semi-occlusive patch. Patches are applied to the same site daily for 21 consecutive days.

  • Occlusion: Patches are worn for approximately 24 hours and are designed to increase the penetration of the test material.

  • Evaluation: Trained evaluators assess the test sites daily for signs of irritation, including erythema (redness) and other potential reactions.

  • Scoring: Irritation is scored on a numerical scale (e.g., 0 = no reaction, 1 = mild, 2 = moderate, 3 = severe).

  • Discontinuation: Application of a product is discontinued if a severe reaction is observed.

G cluster_prep Preparation Phase cluster_application Application & Evaluation Cycle (21 Days) cluster_data Data Analysis subject_screening Subject Screening & Enrollment site_selection Test Site Selection (Upper Back) subject_screening->site_selection product_randomization Randomization of Product Application Sites site_selection->product_randomization patch_application Daily Application of Patches with Test Retinoids product_randomization->patch_application occlusion 24-hour Occlusion patch_application->occlusion Daily Cycle patch_removal Patch Removal occlusion->patch_removal Daily Cycle irritation_scoring Daily Irritation Scoring by Trained Evaluator patch_removal->irritation_scoring Daily Cycle irritation_scoring->patch_application Daily Cycle mcii_calculation Calculation of Mean Cumulative Irritation Index (MCII) irritation_scoring->mcii_calculation discontinuation_analysis Analysis of Discontinuation Rates irritation_scoring->discontinuation_analysis statistical_comparison Statistical Comparison of Retinoid Formulations mcii_calculation->statistical_comparison discontinuation_analysis->statistical_comparison

Experimental Workflow for Cumulative Irritancy Patch Test.
In Vitro: Reconstructed Human Epidermis (RhE) Model Test

An alternative, non-animal method for assessing skin irritation involves the use of reconstructed human epidermis models, such as EpiDerm™. This in vitro test predicts the skin irritation potential of a substance by measuring its cytotoxic effect on the reconstructed tissue.

Methodology: [3][4][5]

  • Model: A three-dimensional, differentiated model of the human epidermis cultured from human keratinocytes.

  • Application: The test substance is applied topically to the surface of the reconstructed epidermis.

  • Exposure: The tissue is exposed to the test substance for a defined period (e.g., 60 minutes).

  • Viability Assessment: After exposure and a post-incubation period, tissue viability is determined using a colorimetric assay (MTT assay). The MTT assay measures the metabolic activity of the cells, which correlates with cell viability.

  • Classification: A substance is classified as an irritant if it reduces the tissue viability below a certain threshold (typically 50%) compared to a negative control.

Molecular Mechanisms of Retinoid-Induced Irritation

Retinoid-induced irritation is a complex process involving the activation of specific signaling pathways and the release of inflammatory mediators.

Upon application to the skin, retinoids can activate the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, also known as the capsaicin (B1668287) receptor.[4] This activation contributes to the sensations of burning and stinging often associated with retinoid use.

Furthermore, retinoids interact with retinoic acid receptors (RARs) in keratinocytes, leading to the upregulation of genes involved in inflammation. This results in the increased production and release of pro-inflammatory cytokines, primarily Monocyte Chemoattractant Protein-1 (MCP-1) and Interleukin-8 (IL-8).[6] These cytokines attract immune cells to the site of application, leading to the clinical signs of irritation such as erythema and scaling.

G cluster_stimulus Stimulus cluster_pathways Cellular & Molecular Pathways cluster_response Clinical Response Retinoid Topical Retinoid Application TRPV1 TRPV1 Receptor Activation Retinoid->TRPV1 RAR Retinoic Acid Receptor (RAR) Activation in Keratinocytes Retinoid->RAR Sensation Burning & Stinging Sensation TRPV1->Sensation Gene Upregulation of Inflammatory Genes RAR->Gene Cytokine Increased Production of MCP-1 & IL-8 Gene->Cytokine Inflammation Inflammation (Erythema, Scaling) Cytokine->Inflammation

Signaling Pathway of Retinoid-Induced Irritation.

References

A Validated Normal-Phase HPLC Method for Retinyl Palmitate Isomer Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a recently developed normal-phase high-performance liquid chromatography (NP-HPLC) method for the analysis of retinyl palmitate and its isomers against traditional and alternative HPLC techniques. The presented data and protocols are intended to assist researchers in selecting the most suitable analytical method for their specific applications, ensuring accuracy, precision, and efficiency in the quantification of vitamin A isomers.

Comparative Analysis of Analytical Methods

The performance of the new NP-HPLC method is benchmarked against a traditional saponification-based reversed-phase (RP-HPLC) method and a direct injection RP-HPLC method. The following tables summarize the key validation parameters for each method, offering a clear comparison of their capabilities.

Table 1: Method Performance Characteristics
ParameterNew NP-HPLC MethodTraditional Saponification RP-HPLCDirect Injection RP-HPLC
Linearity (R²) > 0.999> 0.9980.9989[1]
Limit of Detection (LOD) 0.029 µg/mL[2]~0.35 pmol (for retinol)[3]~0.08 pmol (for retinol)[4]
Limit of Quantitation (LOQ) 0.096 µg/mL[2]~0.95 pmol (for retinyl palmitate)[3]1.0 mg/kg[1]
Accuracy (Recovery %) 99.71 - 104.99%[2]95 - 102%86 - 103%[1]
Precision (%RSD) Intra-day: 0.28-0.37%; Inter-day: 0.35-1.28%[2]< 1.68%1.1 - 3.1%[1]
Analysis Time ~10 minutes> 2.5 hours (including saponification)[1]~15 minutes
Isomer Separation Baseline separation of isomersDependent on method, potential for isomer loss during saponification13-cis isomer not separated, 9-cis partially separated[1]
Table 2: Chromatographic Conditions
ParameterNew NP-HPLC MethodTraditional Saponification RP-HPLCDirect Injection RP-HPLC
Stationary Phase DB silica (B1680970) column (250 cm x 4.6 mm; 5 µm)[2]C18 columnHypersil Gold C18 (150 x 4.6 mm, 3 µm)[1]
Mobile Phase n-heptane:isopropyl alcohol (75:25 v/v)[2]Methanol (B129727):Water (gradient or isocratic)Methanol:Methyl tert-butyl ether
Flow Rate 1.0 mL/min[2]Typically 1.0 - 2.0 mL/minNot specified
Detection UV at 326 nm[2]UV at 325 nm or FluorescenceFluorescence (Ex: 325 nm, Em: 480 nm)[1]

Experimental Protocols

Detailed methodologies for the compared analytical techniques are provided below.

New Normal-Phase HPLC Method

This method allows for the direct quantification of retinyl palmitate without prior saponification, offering enhanced speed and preservation of isomers.

  • Sample Preparation:

    • Accurately weigh the sample (e.g., fortified oil) into a volumetric flask.

    • Dissolve and dilute to volume with the mobile phase (n-heptane:isopropyl alcohol).

    • Protect the solution from light and add an antioxidant like butylated hydroxytoluene (BHT).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Column: DB silica column (250 cm x 4.6 mm; 5 µm).[2]

    • Mobile Phase: A mixture of n-heptane and isopropyl alcohol (75:25 v/v).[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Injection Volume: 20 µL.

    • Detector: UV detection at 326 nm.[2]

    • Run Time: Approximately 10 minutes.[2]

Traditional Saponification-Based RP-HPLC Method

This is a classic and widely used method that involves the hydrolysis of retinyl esters to retinol (B82714) before analysis.

  • Sample Preparation (Saponification):

    • Weigh the sample into a flask.

    • Add ethanolic potassium hydroxide (B78521) solution.

    • Reflux the mixture at an elevated temperature (e.g., 80-100°C) for 30-60 minutes to hydrolyze the esters.

    • Cool the solution and perform a liquid-liquid extraction with a non-polar solvent like hexane (B92381) or diethyl ether.

    • Wash the organic phase with water to remove soap.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Typically a gradient or isocratic mixture of methanol and water.

    • Flow Rate: 1.0 - 2.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector: UV detection at 325 nm.

Direct Injection RP-HPLC Method

This method avoids the lengthy saponification step but may have limitations in isomer separation.

  • Sample Preparation:

    • Dissolve the oil sample directly in the HPLC mobile phase solvents.[1]

    • Vortex and filter the solution prior to injection.

    • All operations should be performed in the absence of light using amber glassware.[1]

  • HPLC Analysis:

    • Column: Hypersil Gold C18 (150 x 4.6 mm, 3 µm).[1]

    • Mobile Phase: Methanol and methyl tert-butyl ether (MTBE).[1]

    • Detector: Fluorescence detector with excitation at 325 nm and emission at 480 nm.[1]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the metabolic pathway of retinol palmitate.

experimental_workflow_NP_HPLC start Sample Weighing dissolve Dissolve in Mobile Phase start->dissolve filter Syringe Filtration (0.45 µm) dissolve->filter inject HPLC Injection (20 µL) filter->inject analyze NP-HPLC Analysis (UV, 326 nm) inject->analyze end Data Acquisition analyze->end

Caption: Workflow for the New NP-HPLC Method.

experimental_workflow_Saponification_HPLC start Sample Weighing saponify Saponification (Ethanolic KOH, Heat) start->saponify extract Liquid-Liquid Extraction (Hexane) saponify->extract wash Wash Organic Phase extract->wash evaporate Evaporate to Dryness wash->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject HPLC Injection reconstitute->inject analyze RP-HPLC Analysis (UV, 325 nm) inject->analyze end Data Acquisition analyze->end retinol_palmitate_metabolism cluster_ingestion Ingestion & Absorption cluster_storage Liver Storage cluster_mobilization Mobilization & Function Retinyl Palmitate (Diet) Retinyl Palmitate (Diet) Hydrolysis (Lipase) Hydrolysis (Lipase) Retinyl Palmitate (Diet)->Hydrolysis (Lipase) Retinol Retinol Hydrolysis (Lipase)->Retinol Re-esterification Re-esterification Retinol->Re-esterification Retinyl Esters (Chylomicrons) Retinyl Esters (Chylomicrons) Re-esterification->Retinyl Esters (Chylomicrons) Hepatic Stellate Cells Hepatic Stellate Cells Retinyl Esters (Chylomicrons)->Hepatic Stellate Cells Transport Stored Retinyl Esters Stored Retinyl Esters Hepatic Stellate Cells->Stored Retinyl Esters Hydrolysis to Retinol Hydrolysis to Retinol Stored Retinyl Esters->Hydrolysis to Retinol Retinol-RBP Complex Retinol-RBP Complex Hydrolysis to Retinol->Retinol-RBP Complex Binds to RBP Target Tissues Target Tissues Retinol-RBP Complex->Target Tissues Transport Retinal (Vision) Retinal (Vision) Target Tissues->Retinal (Vision) Retinoic Acid (Gene Expression) Retinoic Acid (Gene Expression) Target Tissues->Retinoic Acid (Gene Expression)

References

Comparative study of retinol palmitate metabolism in different species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of retinol (B82714) palmitate metabolism in humans, mice, and rats, offering valuable insights for preclinical study design and the interpretation of toxicological and pharmacological data. Understanding the species-specific differences in the absorption, distribution, metabolism, and excretion (ADME) of retinol palmitate is critical for the accurate extrapolation of animal model data to human health.

Key Metabolic Parameters: A Quantitative Comparison

The metabolism of this compound, a synthetic ester of retinol (Vitamin A), varies significantly across species. These differences can influence the efficacy and safety profiles of pharmaceuticals and cosmeceuticals containing this compound. The following tables summarize key quantitative data on this compound metabolism.

ParameterHumanMouseRatSource
Intestinal Absorption Efficiency of Retinol 75-100%Not explicitly quantified, but generally efficient~18% (from emulsified retinol), 50-60% (from micellar dispersion)[1][2]
Primary Enzyme for Retinol Esterification Lecithin:retinol acyltransferase (LRAT)Lecithin:retinol acyltransferase (LRAT)Lecithin:retinol acyltransferase (LRAT)[2][3]
Secondary Enzyme for Retinol Esterification Acyl-CoA:retinol acyltransferase (ARAT/DGAT1)Acyl-CoA:retinol acyltransferase (ARAT/DGAT1)Acyl-CoA:retinol acyltransferase (ARAT/DGAT1)[3][4]
Primary Storage Organ Liver (80% of total body Vitamin A)LiverLiver (approximately two-thirds of recovered radioactivity after administration)[5][6]
Secondary Storage Tissues Adipose tissue, skinAdipose tissue, skinAdipose tissue, kidneys, lungs[5][6][7][8]
Predominant Retinyl Ester in Storage Retinyl palmitateRetinyl palmitateRetinyl palmitate and stearate[2][5][6]
Fasting Serum Retinol Concentration 2–4 µM~1 µMNot specified[7]
Topical Application Retinyl palmitate penetrates the skin and is partially hydrolyzed to retinol.Topically applied retinyl palmitate diffuses into the skin and is partially hydrolyzed to retinol.Not specified[8][9]

Metabolic Pathways and Experimental Workflows

The metabolic journey of this compound from ingestion or topical application to its systemic effects involves several key steps, including hydrolysis, esterification, transport, and conversion to the biologically active retinoic acid.

General Metabolic Pathway of Dietary Retinyl Palmitate

Retinyl Palmitate Metabolism RP_lumen Dietary Retinyl Palmitate Retinol_lumen Retinol RP_lumen->Retinol_lumen Hydrolysis (Pancreatic Lipases) Retinol_ent Retinol Retinol_lumen->Retinol_ent Absorption Enterocyte Enterocyte RP_ent Retinyl Palmitate Retinol_ent->RP_ent Esterification (LRAT/ARAT) Chylomicron Chylomicrons RP_ent->Chylomicron Lymph Lymphatics Chylomicron->Lymph Blood Bloodstream Lymph->Blood Liver Liver (Hepatocytes & Stellate Cells) Blood->Liver Chylomicron Remnants Target_Tissue Target Tissues Blood->Target_Tissue Transport Retinol_liver Retinol Liver->Retinol_liver Hydrolysis RP_liver Retinyl Palmitate (Storage) Retinol_liver->RP_liver Esterification (Storage) RBP Retinol-Binding Protein (RBP) Retinol_liver->RBP Binding RBP->Blood Secretion Retinal Retinaldehyde Target_Tissue->Retinal Oxidation RA Retinoic Acid Retinal->RA Oxidation

Caption: Overview of dietary retinyl palmitate metabolism.

Experimental Workflow for Retinoid Analysis in Tissues

Experimental Workflow start Tissue Sample Collection (under yellow/red light) homogenize Homogenization in Saline start->homogenize extract Two-Step Acid/Base Extraction (with internal standard) homogenize->extract evaporate Evaporation of Solvent (under nitrogen) extract->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute hplc HPLC Analysis reconstitute->hplc quantify Quantification (vs. standard curve) hplc->quantify end Data Reporting (e.g., pmol/g tissue) quantify->end

Caption: A typical workflow for tissue retinoid analysis.

Detailed Experimental Protocols

Accurate quantification of this compound and its metabolites is crucial for comparative studies. High-Performance Liquid Chromatography (HPLC) is the most common method employed.

Sample Preparation for HPLC Analysis of Retinoids in Rodent Liver

This protocol is adapted from methodologies described for retinoid analysis in mouse and rat tissues.[10][11]

Materials:

  • Liver tissue

  • 0.9% Saline solution

  • Internal standard (e.g., retinyl acetate)

  • Hexane, Ethanol, Ethyl Acetate (B1210297), Methanol, Toluene (HPLC grade)

  • Butylated hydroxytoluene (BHT) as an antioxidant

  • Centrifuge

  • Nitrogen gas evaporator

  • HPLC system with UV detector

Procedure:

  • Tissue Collection: Excise liver tissue under dim yellow or red light to prevent photodegradation of retinoids.[11][12] Weigh the tissue and immediately freeze it in liquid nitrogen or proceed with homogenization.

  • Homogenization: Thaw the tissue on ice and homogenize it in cold 0.9% saline.

  • Extraction:

    • Perform a two-step acid and base extraction.[13]

    • Add an internal standard, such as retinyl acetate, to calculate extraction efficiency.

    • Use an appropriate extraction solvent. For instance, n-hexane is effective for retinol, while ethyl acetate is suitable for retinyl palmitate.[10] The addition of BHT to the extraction solvent is recommended to prevent oxidation.[10]

    • Vortex the mixture vigorously and then centrifuge to separate the phases.

  • Solvent Evaporation: Transfer the supernatant (organic layer) to a new tube and evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Immediately dissolve the dried residue in the HPLC mobile phase (e.g., a mixture of n-hexane and diethyl ether).

  • HPLC Analysis:

    • Inject the reconstituted sample into the HPLC system.

    • Use a reverse-phase column for separation.

    • Detect retinoids using a UV detector at a wavelength of approximately 325 nm.

    • The retention times for retinol and retinyl palmitate will be distinct, allowing for their individual quantification.[11]

  • Quantification:

    • Prepare standard curves for retinol and retinyl palmitate of known concentrations.

    • Calculate the concentration of each retinoid in the tissue sample based on the peak areas from the chromatogram and the standard curve.

    • Normalize the results to the initial tissue weight (e.g., in pmol/g or nmol/g).

Concluding Remarks

The metabolic handling of this compound exhibits notable variations across humans, mice, and rats. While the fundamental pathways of hydrolysis, esterification, and storage are conserved, the efficiency of absorption and the profile of stored retinyl esters can differ. These species-specific differences underscore the importance of careful consideration when selecting animal models for studying the effects of this compound and for extrapolating findings to human health. The provided data and protocols serve as a foundational guide for researchers in this field.

References

A Comparative Guide to the Efficacy of Synthetic vs. Natural Source Retinol Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of active ingredients is paramount. Retinol (B82714) palmitate, a widely utilized vitamin A derivative in dermatological and cosmetic formulations, is available from both synthetic and natural origins. This guide provides an objective comparison of their efficacy, supported by experimental data and detailed methodologies, to aid in informed formulation and research decisions.

Defining Synthetic and Natural Source Retinol Palmitate

Natural source this compound is primarily derived from animal sources, where it serves as the main storage form of vitamin A. It is abundant in animal fats and fish liver oil[1][2][3][4].

Synthetic this compound is produced through commercial chemical synthesis, involving the esterification of retinol with palmitic acid[5].

Chemically, the this compound molecule is identical regardless of its origin, comprising the ester of retinol and palmitic acid[6]. This fundamental identity suggests that, assuming equivalent purity, the biological efficacy of synthetic and natural source this compound should be comparable. The primary distinction lies in their provenance.

Efficacy of this compound in Skin Health

This compound is valued for its role in skin health, primarily attributed to its conversion to the biologically active form, retinoic acid. Upon topical application, this compound penetrates the skin and undergoes enzymatic conversion to retinol, and subsequently to retinoic acid[6][7]. Retinoic acid then interacts with nuclear receptors to modulate gene expression, leading to various beneficial effects on the skin.

Anti-Aging Effects

Clinical and preclinical studies have demonstrated the anti-aging properties of this compound, although the source is often not specified in these studies.

One study investigating the effect of this compound on UVB-induced photoaging in mice found that topical application significantly inhibited epidermal hyperplasia and reduced the number of mast cells, indicating a potent anti-photoaging effect[8]. Another study on human volunteers reported significant improvements in skin smoothness, roughness, scaliness, and wrinkles after 60 days of treatment with formulations containing this compound[9].

Collagen Synthesis

Retinoids are known to stimulate collagen production. Studies have shown that retinoids, including retinol, can enhance the expression of the type I procollagen (B1174764) gene and its peptide synthesis in cell cultures[10]. A study on photoaged human skin demonstrated that topical retinol treatment for four weeks increased the level of type I collagen mRNA and procollagen protein[11]. While these studies often use retinol, the precursor to retinoic acid, the pathway from this compound leads to the same active molecule.

Data Presentation: Efficacy of this compound (Source Unspecified)

The following table summarizes quantitative data from studies on the efficacy of this compound in improving skin parameters. It is important to note that these studies do not specify the source of the this compound used.

Parameter AssessedStudy TypeTreatment DetailsResultsReference
Skin Smoothness, Roughness, Scaliness, WrinklesHuman Clinical Trial (n=11)Two formulations with retinyl palmitate applied for 60 daysSignificant improvements in all parameters[9]
Epidermal ThicknessAnimal Study (Mice)Topical application of retinyl palmitate on UVB-irradiated skinSignificant reduction in epidermal thickness compared to the UVB-irradiated model group[8]
Collagen Fiber DensityAnimal Study (Mice)Masson's trichrome staining of skin tissue after topical retinyl palmitate treatment on UVB-irradiated skinSignificantly higher number of collagen fibers compared to the UVB-irradiated model group[8]
Procollagen Type I (proCOL1) Protein LevelsHuman ex vivo study on photoaged skinTopical application of 0.4% retinol once a week for four weeks1.8-fold increase in proCOL1 protein levels[11]

Experimental Protocols

In Vivo Assessment of Anti-Photoaging Effects of this compound

Objective: To evaluate the efficacy of topical this compound in a UVB-induced photoaging mouse model.

Methodology:

  • Animal Model: Hairless mice are used. A designated area on the back of each mouse is exposed to UVB radiation to induce photoaging.

  • Treatment Groups:

    • Control Group (no UVB, no treatment)

    • Model Group (UVB-induced photoaging, vehicle treatment)

    • Treatment Groups (UVB-induced photoaging, topical application of this compound at varying concentrations).

  • Procedure:

    • UVB irradiation is administered several times a week for a period of several weeks to induce visible signs of photoaging, such as wrinkles and skin roughness.

    • Following the irradiation period, the respective treatments are applied topically to the irradiated skin area daily for a specified duration.

  • Efficacy Assessment:

    • Visual Assessment: Skin appearance is evaluated and scored for wrinkles and roughness.

    • Histological Analysis: Skin biopsies are taken at the end of the study. The tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to measure epidermal thickness. Masson's trichrome staining is used to visualize and quantify collagen fibers. Toluidine blue staining is used to identify and count mast cells.

  • Data Analysis: Statistical analysis is performed to compare the different treatment groups with the model and control groups.

(This protocol is a generalized representation based on methodologies described in referenced studies[8])

Quantification of Retinoids in Skin Tissue by HPLC

Objective: To determine the concentration of retinol, this compound, and retinoic acid in skin tissue after topical application.

Methodology:

  • Sample Preparation:

    • Skin tissue samples are obtained from the treated area.

    • The tissue is homogenized in a suitable buffer.

    • The retinoids are extracted from the homogenate using a solvent system, typically a mixture of hexane, isopropanol, and ethyl acetate.

  • HPLC Analysis:

    • The extract is injected into a High-Performance Liquid Chromatography (HPLC) system.

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient elution is typically employed, starting with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and methanol (B129727), and gradually changing to a more nonpolar mixture, such as methanol and dichloromethane.

    • Detection: A UV detector is used, with the wavelength set to the absorbance maximum of the retinoids (around 325-340 nm).

  • Quantification:

    • Standard curves are generated using known concentrations of pure retinol, this compound, and retinoic acid.

    • The concentration of each retinoid in the skin samples is calculated by comparing the peak areas from the chromatograms to the standard curves.

(This protocol is a generalized representation based on methodologies described in referenced studies[12][13][14][15])

Mandatory Visualization

Signaling Pathway of this compound

Retinol_Palmitate_Signaling_Pathway RP This compound (Topical Application) Skin Stratum Corneum RP->Skin Retinol Retinol Epidermis Epidermis Skin->Epidermis Epidermis->Retinol Enzymatic Conversion Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RA Retinoic Acid (Active Form) Retinaldehyde->RA Nucleus Nucleus RA->Nucleus Diffusion RAR_RXR RAR/RXR Receptors RA->RAR_RXR Binding Gene Gene Expression Modulation RAR_RXR->Gene Effects Cellular Effects: - Increased Collagen Synthesis - Cellular Proliferation - Reduced Inflammation Gene->Effects Experimental_Workflow start Start: Formulate Test Products (Synthetic vs. Natural RP) model Induce Photoaging in Animal Model (e.g., UVB irradiation) start->model treatment Topical Application of Test Formulations model->treatment assessment Efficacy Assessment treatment->assessment visual Visual Scoring (Wrinkles, Roughness) assessment->visual histology Histological Analysis (Epidermal Thickness, Collagen) assessment->histology hplc HPLC Analysis of Skin (Retinoid Concentrations) assessment->hplc data Data Analysis and Comparison visual->data histology->data hplc->data end Conclusion on Efficacy data->end

References

Safety Operating Guide

Navigating the Safe Disposal of Retinol Palmitate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the proper disposal of chemical reagents like Retinol Palmitate is a critical component of laboratory safety and regulatory compliance. Due to its classification as a reproductive toxicant and its potential for environmental harm, strict protocols must be followed. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste.

Immediate Safety and Handling Protocols

This compound is designated as a Category 1B reproductive toxin, meaning it may damage fertility or the unborn child[1]. It is also recognized as potentially causing long-lasting harmful effects to aquatic life[2][3]. Therefore, adherence to safety precautions during handling and prior to disposal is paramount.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Protective gloves

  • Protective clothing

  • Eye and face protection[1][4]

Storage: this compound should be stored in a locked-up, tightly sealed container to prevent unauthorized access and accidental exposure[1][3].

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal environmental control regulations[5][6]. The following steps provide a general operational plan that should be adapted to meet specific institutional and regional requirements.

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipettes, flasks), and personal protective equipment, must be treated as hazardous waste.

    • Segregate this compound waste from other chemical waste streams to ensure proper handling and disposal.

  • Waste Collection and Labeling:

    • Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.

    • The label should include the chemical name ("this compound Waste"), the associated hazards (e.g., "Reproductive Toxin"), and the accumulation start date.

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel from the area.

    • For minor spills, use an inert absorbent material (e.g., sand, silica (B1680970) gel, or universal binder) to soak up the substance[7].

    • Avoid generating dust if the material is in solid form[5].

    • Collect the absorbed material and place it into the designated hazardous waste container.

    • Special Precaution for Autooxidation: Materials with a large surface area, such as soaked rags or absorbents, are capable of self-ignition through exothermic autooxidation when in contact with air[1][3][8]. To mitigate this risk, these materials should be wetted with water, stored in the absence of air (e.g., in water), and sent for incineration[1][8].

  • Final Disposal:

    • The primary and recommended method for the disposal of this compound waste is through an approved and licensed hazardous-waste disposal contractor[1][2][8][9].

    • Do not dispose of this compound down the drain or with regular household garbage. It is classified as a water hazard, and even small quantities can endanger drinking water.

    • Arrange for the pickup and disposal of the hazardous waste container with your institution's Environmental Health and Safety (EHS) office or a certified waste management company.

Quantitative Data Summary

The Safety Data Sheets (SDS) for this compound do not typically provide specific quantitative limits for disposal, as these are dictated by local and national regulations. However, the following toxicity data is relevant for understanding its hazardous nature.

Parameter Value Species Reference
Acute Toxicity (Oral) LD50>2,000 mg/kg bwRat[4]
Aquatic Toxicity LC50>10,000 mg/l (96 h)Fish[4]

Note: While the acute toxicity values may seem high, the primary concern for disposal is the chronic reproductive toxicity and environmental persistence.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway cluster_final Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Gown, Eye Protection) start->ppe waste_gen Generate this compound Waste (Unused chemical, contaminated items, spills) ppe->waste_gen decision Is waste on an absorbent material with a large surface area? waste_gen->decision wetting Wet with water and store in a sealed container (e.g., submerged in water) decision->wetting Yes collection Collect in a labeled hazardous waste container decision->collection No wetting->collection ehs_contact Contact Environmental Health & Safety (EHS) or approved waste contractor collection->ehs_contact disposal Dispose via licensed hazardous waste facility (e.g., Incineration) ehs_contact->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.